molecular formula C13H14FNO3 B581989 Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate CAS No. 845256-59-9

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Cat. No.: B581989
CAS No.: 845256-59-9
M. Wt: 251.257
InChI Key: JECCYYOJLNSUHX-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9) is a fluorinated piperidine derivative offered as a chemical reference standard and synthetic building block for research and development purposes . The compound has a molecular formula of C13H14FNO3 and a molecular weight of 251.25 g/mol . This compound belongs to a class of 4-oxopiperidine scaffolds that are recognized in medicinal chemistry for their utility as intermediates in the synthesis of more complex bioactive molecules . Specifically, related piperidine derivatives have been investigated as key precursors in the discovery of novel, selective dopamine receptor antagonists, which are of significant interest in neuroscience research . The structure, featuring a fluorine atom and a benzyloxycarboxylate (Cbz) protecting group, makes it a versatile intermediate for further chemical modifications at the nitrogen and carbonyl positions. Handling and Safety: This chemical is intended for research use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any human use. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Properties

IUPAC Name

benzyl 3-fluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECCYYOJLNSUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654971
Record name Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845256-59-9
Record name Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the piperidine ring can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile. This guide outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data for this target molecule.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
CAS Number 845256-59-9[1][2]
Molecular Formula C₁₃H₁₄FNO₃[1]
Molecular Weight 251.26 g/mol [1]
Appearance White to off-white solid (Predicted)
Melting Point Not available
Purity ≥97% (Commercially available)[1]

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via the electrophilic fluorination of the readily available precursor, Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone). This method is a common and effective way to introduce fluorine into ketone-containing molecules.[3] A suitable electrophilic fluorine source for this transformation is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

The proposed two-step synthesis involves the formation of a silyl enol ether intermediate from Benzyl 4-oxopiperidine-1-carboxylate, followed by electrophilic fluorination.

Synthesis_Pathway start Benzyl 4-oxopiperidine-1-carboxylate intermediate Silyl Enol Ether Intermediate start->intermediate 1. LDA, THF, -78 °C 2. TMSCl product This compound intermediate->product Selectfluor™, Acetonitrile, rt

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Synthesis of the Silyl Enol Ether Intermediate
  • To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq.) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • Add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise to the LDA solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add chlorotrimethylsilane (TMSCl) (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be used in the next step without further purification.

Synthesis of this compound
  • Dissolve the crude silyl enol ether intermediate from the previous step in acetonitrile.

  • Add Selectfluor™ (1.1 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data

The following tables present the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.30m5HAr-H
5.15s2H-O-CH ₂-Ph
4.80 - 4.60dm1HCH F
4.20 - 3.20m4HPiperidine CH
2.80 - 2.40m2HPiperidine CH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Chemical Shift (δ, ppm)Assignment
202.0 (d, J ≈ 20 Hz)C =O
154.5N-C OO-
136.0Ar-C
128.5Ar-C H
128.0Ar-C H
127.8Ar-C H
88.0 (d, J ≈ 190 Hz)C HF
67.5-O-C H₂-Ph
45.0 - 40.0Piperidine C H₂
35.0Piperidine C H₂
Mass Spectrometry Data (Predicted)
m/zIon
252.1[M+H]⁺
274.1[M+Na]⁺
162.1[M-C₇H₇O]⁺
91.1[C₇H₇]⁺

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_purification Purification cluster_structure_elucidation Structure Elucidation cluster_purity_analysis Purity Analysis purification Column Chromatography nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry nmr->ms hplc HPLC Analysis ms->hplc elemental Elemental Analysis hplc->elemental final_product Pure this compound elemental->final_product start Crude Product start->purification

Caption: A standard workflow for the purification and characterization of the target compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their specific laboratory conditions and available resources.

References

Spectroscopic and Experimental Data for Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

The compound, with the molecular formula C13H14FNO3 and a molecular weight of 251.26 g/mol , is listed by several commercial vendors. These suppliers often indicate the availability of a Certificate of Analysis (CoA) or spectroscopic data upon purchase or specific request. However, these documents are not publicly accessible, thereby restricting the retrieval of quantitative data required for a detailed technical whitepaper.

Searches for published research articles or patents featuring the synthesis and detailed characterization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate have not returned specific experimental sections that would typically contain the requisite spectroscopic peak lists and instrument parameters. Similarly, information regarding its application in signaling pathways or specific experimental workflows is not present in the public domain, which is a critical component for the requested guide.

While data for structurally related compounds, such as the non-fluorinated analog or other substituted piperidine derivatives, are available, this information is not a suitable substitute for the specific data required for the target molecule.

Consequently, without access to primary spectroscopic data and documented experimental procedures, the creation of a comprehensive technical guide that meets the core requirements of data presentation in tables, detailed experimental protocols, and logical workflow diagrams is not feasible at this time. Researchers and drug development professionals interested in this compound are advised to obtain it from a commercial supplier and acquire the accompanying Certificate of Analysis for detailed structural and purity information. Direct analysis would be necessary to generate the specific NMR, IR, and MS data required for in-depth research and development.

The Pivotal Role of Fluorine in Piperidine Scaffolds: A Technical Guide to the Chemical Properties of 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine rings, particularly at the 3-position, has emerged as a powerful strategy in modern medicinal chemistry. This strategic fluorination imparts unique conformational constraints and modulates key physicochemical properties, offering a sophisticated tool for optimizing drug candidates. This technical guide provides an in-depth exploration of the chemical properties of 3-fluoropiperidine derivatives, focusing on their synthesis, conformational analysis, physicochemical characteristics, and biological activities.

Physicochemical Properties: The Impact of Fluorine Substitution

The presence of a fluorine atom on the piperidine ring significantly influences its electronic and steric properties, leading to predictable changes in acidity (pKa) and lipophilicity (LogP). These parameters are critical for determining the pharmacokinetic and pharmacodynamic profile of a drug molecule.

Acidity (pKa)

Fluorine's strong electron-withdrawing nature generally decreases the basicity of the piperidine nitrogen, resulting in a lower pKa value compared to its non-fluorinated counterparts. This modulation of basicity can be crucial for optimizing a drug's solubility, membrane permeability, and interaction with biological targets, as well as for mitigating off-target effects such as hERG channel affinity.[1] The orientation of the C-F bond relative to the nitrogen lone pair also plays a role; an axial fluorine atom can lead to a higher pKa compared to an equatorial one due to through-space electrostatic interactions.[1]

CompoundFluorine PositionpKa
PiperidineN/A11.22
3-Fluoropiperidine (axial conformer)3-axial7.6
3-Fluoropiperidine (equatorial conformer)3-equatorial6.6

Note: pKa values can vary depending on the experimental conditions.

Conformational Preference and Free Enthalpy

A key feature of 3-fluoropiperidine derivatives is the pronounced preference of the fluorine atom for the axial position.[1][2][3][4] This preference is driven by a combination of stabilizing hyperconjugative and electrostatic interactions.[2][3][4][5] Specifically, favorable charge-dipole interactions between the C-F bond and the protonated nitrogen (C-F···H-N+) contribute significantly to the stability of the axial conformer.[1][2][3]

Conformational equilibrium of 3-fluoropiperidinium cation.

The free enthalpy difference (ΔG) between the equatorial and axial conformers quantifies this preference. A negative ΔG indicates that the axial conformer is more stable.

DerivativeN-substituentSolventΔG (kcal/mol) (Axial - Equatorial)
3-FluoropiperidineHWater-1.8
3-FluoropiperidineTFAChloroform-0.4
3,5-DifluoropiperidineHWater-3.9
3,5-DifluoropiperidineTFAChloroform-0.9

Data extracted from computational and experimental studies.[2][3][6]

Synthesis of 3-Fluoropiperidine Derivatives

A robust and highly diastereoselective method for the synthesis of all-cis-(multi)fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization–hydrogenation of the corresponding fluoropyridine precursors.[2][4][7]

synthesis_workflow start Fluoropyridine Precursor reaction One-Pot Dearomatization-Hydrogenation start->reaction reagents [Rh(COD)Cl]2 / Ligand HBpin, H2 reagents->reaction product all-cis-3-Fluoropiperidine Derivative reaction->product alpha_glucosidase_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme α-Glucosidase Solution incubation1 Incubate Enzyme + Inhibitor enzyme->incubation1 inhibitor Test Compound (Inhibitor) inhibitor->incubation1 substrate pNPG (Substrate) reaction_start Add Substrate substrate->reaction_start incubation1->reaction_start incubation2 Incubate at 37°C reaction_start->incubation2 measurement Measure Absorbance at 405 nm incubation2->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC₅₀ calculation->ic50

References

Benzyl 3-Fluoro-4-Oxopiperidine-1-Carboxylate: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic motif in pharmaceuticals, when substituted with fluorine, offers a unique three-dimensional structure that can enhance binding affinity, metabolic stability, and cell permeability. Among these fluorinated heterocycles, Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has emerged as a valuable chiral building block for the synthesis of complex and stereochemically defined bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, chiral resolution, and applications in drug discovery.

Synthetic Strategies

The synthesis of this compound can be approached through several routes, primarily involving the construction of the fluorinated piperidine ring followed by functional group manipulation. A common strategy involves the asymmetric hydrogenation of a corresponding fluorinated pyridine precursor.

Asymmetric Hydrogenation of Fluoropyridines

A robust method for accessing enantioenriched fluorinated piperidines is through the asymmetric hydrogenation of suitably substituted fluoropyridines. This approach leverages the availability of a wide range of chiral catalysts to induce stereoselectivity.

G cluster_0 Synthetic Pathway Fluoropyridine Fluoropyridine N-Benzylation N-Benzylation Pyridinium_Salt Pyridinium_Salt Asymmetric_Hydrogenation Asymmetric_Hydrogenation Chiral_Piperidine Chiral_Piperidine Oxidation Oxidation Target_Molecule This compound

Experimental Protocol: Asymmetric Hydrogenation

  • N-Benzylation: To a solution of 3-fluoropyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). Heat the mixture to reflux for 4 hours. Cool to room temperature and collect the resulting precipitate by filtration to yield the N-benzyl-3-fluoropyridinium bromide.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the N-benzyl-3-fluoropyridinium bromide (1.0 eq) in methanol. Add a chiral rhodium catalyst, such as Rh(I)-DIPAMP (0.01 eq). Pressurize the reactor with hydrogen gas (50 atm) and stir at 50°C for 24 hours.

  • Work-up and Protection: After depressurization, concentrate the reaction mixture under reduced pressure. The resulting crude chiral piperidine can be protected with a suitable group if necessary.

  • Oxidation: Dissolve the chiral 3-fluoropiperidine derivative in dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 12 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate to yield the crude product, which can be purified by column chromatography.

StepReagents and ConditionsTypical YieldEnantiomeric Excess (e.e.)
N-BenzylationBenzyl bromide, Acetonitrile, Reflux>95%N/A
Asymmetric HydrogenationH₂, Chiral Rhodium Catalyst, 50 atm, 50°C80-90%>95%
OxidationPCC, Dichloromethane, RT70-85%No racemization

Chiral Resolution

For racemic mixtures of this compound, chiral resolution can be achieved through diastereomeric salt formation or enzymatic kinetic resolution.

Diastereomeric Salt Formation

This classical method involves the reaction of the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

G cluster_1 Resolution Workflow Racemic_Mixture Racemic Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Diastereomeric_Salts Diastereomeric Salt Mixture Fractional_Crystallization Fractional Crystallization Separated_Salts Separated Diastereomeric Salts Liberation Liberation of Enantiomers Enantiomer_R (R)-Enantiomer Enantiomer_S (S)-Enantiomer

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent such as ethanol. Add a solution of a chiral resolving agent, for example, (+)-tartaric acid (0.5 eq), in the same solvent.

  • Crystallization: Allow the solution to stand at room temperature for slow crystallization. The less soluble diastereomeric salt will precipitate out.

  • Separation: Collect the crystals by filtration and wash with a small amount of cold solvent. The other diastereomer remains in the mother liquor.

  • Liberation of Enantiomer: Treat the separated diastereomeric salt with a base (e.g., NaHCO₃ solution) to liberate the free chiral piperidine. Extract with an organic solvent and purify.

Resolving AgentSolventTypical Recovery of Single EnantiomerDiastereomeric Excess (d.e.) of Crystals
(+)-Tartaric AcidEthanol40-45%>98%
(-)-Dibenzoyltartaric AcidMethanol/Water35-40%>97%

Applications in Drug Discovery

Chiral 3-fluoro-4-oxopiperidine scaffolds are key intermediates in the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system. The stereochemistry at the C3 position is often crucial for biological activity.

Case Study: Dopamine D4 Receptor Antagonists

The 4-oxopiperidine scaffold has been explored for the development of potent and selective dopamine D4 receptor antagonists, which have potential applications in the treatment of psychosis and other neurological disorders.[1] The introduction of a fluorine atom at the 3-position can significantly influence the binding affinity and selectivity of these compounds.[2]

G cluster_2 Drug Synthesis Logic Chiral_Building_Block (R)- or (S)-Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Reductive_Amination Reductive Amination Intermediate_Amine Chiral 3-fluoro-4-aminopiperidine derivative Coupling Amide Coupling or N-Alkylation Final_Compound Dopamine D4 Receptor Antagonist

The synthesis of these antagonists often involves a key reductive amination step of the 4-oxo group, followed by further functionalization. The stereocenter at the 3-position, established by using the chiral building block, is maintained throughout the synthetic sequence, leading to the desired enantiomerically pure final compound.

CompoundTargetKi (nM)Reference
14a (a difluoropiperidine analog)Dopamine D4 Receptor0.3[2]

The data for the difluoro-analog highlights the potential for high-affinity ligands based on the fluorinated piperidine scaffold. The use of the chiral 3-fluoro-4-oxopiperidine building block allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds in a stereodefined manner.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The availability of robust synthetic and resolution methods provides access to enantiomerically pure forms of this intermediate. Its application in the construction of drug candidates, such as dopamine D4 receptor antagonists, underscores its importance in modern drug discovery and development. The strategic incorporation of this fluorinated chiral scaffold will continue to be a key enabler in the quest for novel and improved therapeutics.

References

The Strategic Incorporation of Fluorine in N-Heterocycles: A Physicochemical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into N-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, solubility, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to inform rational drug design.

The Physicochemical Impact of Fluorination

The strategic placement of fluorine atoms can lead to significant, and sometimes non-intuitive, changes in a molecule's properties. These alterations are primarily driven by fluorine's high electronegativity, which induces strong inductive effects.

Modulation of pKa

The strong electron-withdrawing nature of fluorine typically reduces the basicity of nearby nitrogen atoms in a heterocyclic ring, resulting in a lower pKa. This can be a crucial parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, reducing the pKa of a basic nitrogen can increase the proportion of the neutral, more membrane-permeable species at physiological pH, potentially improving oral bioavailability.[1]

Impact on Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is complex and highly dependent on the molecular context. While the introduction of a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[2] The lipophilicity of a molecule is a key determinant of its solubility, permeability, and interaction with biological targets.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond.[1][3] Consequently, fluorination at metabolically labile positions is a common strategy to increase a compound's half-life and reduce metabolic clearance.

Influence on Aqueous Solubility

The effect of fluorination on aqueous solubility is often a consequence of its impact on lipophilicity and crystal lattice energy. While increased lipophilicity generally correlates with decreased aqueous solubility, the introduction of fluorine can sometimes disrupt crystal packing, leading to improved solubility.[4] However, in many cases, highly fluorinated compounds exhibit poor aqueous solubility.[5][6][7]

Quantitative Physicochemical Data

The following tables summarize the impact of fluorination on the pKa and logP/logD of various N-heterocycles.

Table 1: Effect of Fluorination on the pKa of N-Heterocycles

Parent CompoundFluorinated AnalogPosition of FluorinepKa of ParentpKa of Fluorinated AnalogΔpKa
Pyridine3-Fluoropyridine35.232.97-2.26
2-(Methylthio)pyridine2-(Trifluoromethylthio)pyridine-3.690.97-2.72
2-(Ethylthio)pyridine2-(2,2,2-Trifluoroethylthio)pyridine-3.681.49-2.19
Piperidine3,3-Difluoropiperidine3,311.26.15-5.05
Indazole6-Fluoroindazole6~1.2 (acidic)Not Reported-

Table 2: Effect of Fluorination on the logP and logD of N-Heterocycles

Parent CompoundFluorinated AnaloglogP/logD of ParentlogP/logD of Fluorinated AnalogΔlogP/logD
2-(Methylthio)pyridine2-(Trifluoromethylthio)pyridine1.69 (logD 7.4)2.13 (logD 7.4)+0.44
2-(Ethylthio)pyridine2-(2,2,2-Trifluoroethylthio)pyridineNot Reported2.91 (logD 7.4)-
Piperidine3,3-Difluoropiperidine0.84 (logP)0.49 (logP)-0.35
Indazole Derivative6-Fluoroindazole DerivativeNot ReportedHigher Oral Bioavailability-

Table 3: Comparative Aqueous Solubility of Fluorinated N-Heterocycles

CompoundDescriptionAqueous Solubility
Pyrazole DerivativeNon-fluorinatedLow
Fluorinated Pyrazole DerivativeFluorinatedGood
3-nitroimidazo[1,2-a]pyridineNon-fluorinated hit compound1.4 µM
Trifluoromethoxy-substituted analogFluorinated analog64.7 µM
gem-trifluoropropyl-substituted analogFluorinated analog12.4 µM

Table 4: Comparative Metabolic Stability of Fluorinated N-Heterocycles

Parent CompoundFluorinated AnalogSystemParameterValue (Parent)Value (Fluorinated)Fold Improvement
Indole Derivative (UT-155)CF3-substituted indazole analog (32c)Mouse Liver Microsomest½ (min)12.3553.71~4.3
Indole5-FluoroindoleRat Liver Microsomest½ (min)Not Reported144.2-
Risperidone9-FluororisperidoneHuman CYP2D6Metabolic Lability--16x more stable
Celecoxib4'-FluorocelecoxibHuman CYP2C9Metabolic Lability--4x more stable

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Stir plate and stir bar

  • Nitrogen gas source

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (for maintaining ionic strength)

  • Test compound

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent may be used, but the results will be specific to that solvent system.

  • Ionic Strength Adjustment: Add 0.15 M KCl to the sample solution to maintain a constant ionic strength throughout the titration.

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

  • Initial pH Adjustment: For a basic compound, adjust the initial pH of the solution to ~2 with 0.1 M HCl. For an acidic compound, adjust the initial pH to ~12 with 0.1 M NaOH.

  • Titration: Titrate the solution with standardized 0.1 M NaOH (for the acidified basic compound) or 0.1 M HCl (for the basified acidic compound) in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Alternatively, the pKa can be calculated from the pH at the half-equivalence point. The experiment should be performed in triplicate.[8]

Protocol 2: Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Materials:

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for analysis

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

Procedure:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial. Add a small aliquot of the compound stock solution.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log([Compound]octanol / [Compound]water). The experiment should be performed in triplicate.

Protocol 3: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH)

  • Test compounds

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to another 96-well plate containing the aqueous buffer. This initiates the precipitation of the compound if its solubility is exceeded. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measurement (Nephelometry): Measure the light scattering of the solutions in the plate using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

  • Measurement (Direct UV): Alternatively, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound, which represents the kinetic solubility.[5]

Protocol 4: Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 1-10 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to distribute.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube or well containing cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.[1][3][9]

Impact on Biological Signaling Pathways

The changes in physicochemical properties induced by fluorination can have a direct impact on a compound's interaction with its biological target. For example, in kinase inhibitor design, the introduction of a fluorine atom can alter the pKa of a nearby hinge-binding motif, thereby modulating the strength of this key interaction.

Case Study: Fluorinated Pyrazole as a Kinase Inhibitor

Consider a hypothetical pyrazole-based kinase inhibitor. The pyrazole nitrogen's ability to act as a hydrogen bond acceptor is crucial for binding to the kinase hinge region.

Kinase_Inhibitor_Interaction cluster_non_fluorinated Non-Fluorinated Inhibitor cluster_fluorinated Fluorinated Inhibitor NF_Inhibitor Pyrazole Inhibitor (Higher pKa) NF_Interaction Strong H-Bond to Kinase Hinge NF_Inhibitor->NF_Interaction Favorable pKa for H-bonding F_Inhibitor Fluorinated Pyrazole Inhibitor (Lower pKa) NF_Activity High Potency NF_Interaction->NF_Activity F_Interaction Weaker H-Bond to Kinase Hinge F_Inhibitor->F_Interaction Unfavorable pKa for H-bonding F_Activity Reduced Potency F_Interaction->F_Activity Fluorination Fluorination Fluorination_Effect Introduction of electron-withdrawing fluorine atom reduces the basicity (pKa) of the pyrazole nitrogen.

Impact of Fluorination on Kinase Inhibitor Hinge Binding

In this example, the non-fluorinated pyrazole has a higher pKa, making its nitrogen a stronger hydrogen bond acceptor and leading to high potency. The introduction of an electron-withdrawing fluorine atom lowers the pKa of the pyrazole nitrogen, weakening the crucial hydrogen bond with the kinase hinge region and resulting in reduced potency.[10][11] This illustrates how a subtle change in physicochemical properties can have a significant impact on biological activity.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of fluorinated and non-fluorinated kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Start Design Analogs Synth_NF Synthesize Non-Fluorinated Analog Start->Synth_NF Synth_F Synthesize Fluorinated Analog Start->Synth_F Purification Purify and Characterize Compounds Synth_NF->Purification Synth_F->Purification PhysChem Physicochemical Profiling (pKa, logP, Solubility) Purification->PhysChem Biochem_Assay Biochemical Kinase Assay (IC50 determination) Purification->Biochem_Assay PhysChem->Biochem_Assay Informs SAR Cell_Assay Cellular Assay (Target Engagement, Proliferation) Biochem_Assay->Cell_Assay Confirms Cellular Potency ADME_Assay In Vitro ADME (Metabolic Stability) Cell_Assay->ADME_Assay Prioritizes for In Vivo SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Workflow for the Synthesis and Evaluation of Kinase Inhibitors

Conclusion

The incorporation of fluorine into N-heterocycles is a powerful and versatile strategy in drug discovery. A thorough understanding of the impact of fluorination on key physicochemical properties is essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in their drug development programs, ultimately leading to the discovery of safer and more effective medicines.

References

Technical Guide: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological significance, and suppliers of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS 845256-59-9). This molecule is a fluorinated piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery.

Core Properties

This compound is a synthetic organic compound that belongs to the family of fluorinated heterocyclic building blocks. The introduction of a fluorine atom into the piperidine ring can significantly modulate the physicochemical and pharmacological properties of the molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 845256-59-9[1][2][3][4]
IUPAC Name This compound[2][3]
Molecular Formula C₁₃H₁₄FNO₃[3]
Molecular Weight 251.26 g/mol
Purity Typically ≥95% or ≥97%[1][3]
Appearance Not specified, likely a solid or oil-
Boiling Point 382.2 ± 42.0 °C at 760 mmHg (Predicted)
InChI Code 1S/C13H14FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Structural Information

The chemical structure of this compound is characterized by a piperidine ring substituted with a fluorine atom at the 3-position and a ketone group at the 4-position. The nitrogen atom of the piperidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group.

Synthesis and Experimental Protocols

Representative Synthetic Pathway

A common strategy for synthesizing fluorinated piperidones involves the fluorination of a suitable precursor followed by N-protection.

G cluster_0 Synthetic Workflow start N-Cbz-4-piperidone step1 α-Fluorination start->step1 intermediate This compound (CAS 845256-59-9) step1->intermediate reagents Electrophilic Fluorinating Agent (e.g., Selectfluor®) reagents->step1

Caption: A plausible synthetic workflow for the preparation of this compound.

General Experimental Protocol for α-Fluorination

This protocol is a generalized procedure based on common laboratory practices for the α-fluorination of ketones.

  • Dissolution: Dissolve the starting material, N-Cbz-4-piperidone, in a suitable aprotic solvent (e.g., acetonitrile, DMF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Fluorinating Agent: To the stirred solution, add an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise at room temperature or a slightly elevated temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological and Pharmacological Context

Direct biological activity data for CAS 845256-59-9 is not extensively published. However, the structural motif of a fluorinated piperidine is of high relevance in drug discovery. The introduction of fluorine can significantly impact a molecule's pharmacological profile.

The Role of Fluorine in Modulating Physicochemical Properties

The strategic placement of fluorine on a piperidine scaffold can lead to:

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing nature can lower the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in drug design, as highly basic compounds are sometimes associated with off-target effects, such as binding to the hERG potassium channel, which can lead to cardiovascular toxicity.[5]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. This can enhance the metabolic stability and half-life of a drug candidate.[6]

  • Enhanced Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes.[6]

  • Conformational Control: The presence of fluorine can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more bioactive conformation. Studies have shown that fluorinated piperidines can exhibit a preference for an axial orientation of the fluorine atom.[7]

G cluster_0 Impact of Fluorination on Drug Properties fluorination Fluorine Substitution on Piperidine Ring pka Lowered pKa (Reduced Basicity) fluorination->pka metabolism Increased Metabolic Stability fluorination->metabolism lipophilicity Increased Lipophilicity fluorination->lipophilicity conformation Conformational Restriction fluorination->conformation

Caption: The multifaceted impact of fluorine substitution on the properties of piperidine-containing drug candidates.

Potential Therapeutic Applications

Given that this compound is classified as a protein degrader building block, it is likely intended for use in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders.[3] The fluorinated piperidine moiety can serve as a versatile scaffold for linking to ligands for E3 ubiquitin ligases and target proteins.

Derivatives of 4-oxopiperidine have been investigated for a range of biological activities, including as histone deacetylase (HDAC) inhibitors.[8] Furthermore, fluorinated piperidines have been explored as dopamine D4 receptor antagonists.[9][10]

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

SupplierProduct NumberPurity
Apollo ScientificPC40070695%
ChemSceneCS-0168730≥97%
Sigma-AldrichCIAH987EE7DE-
Sunway Pharm LtdCB08173-
BLDpharm--
CP Lab Safety-min 97%

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound. As a general guideline for laboratory chemicals of this nature:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For the non-fluorinated analog, benzyl 4-oxopiperidine-1-carboxylate, GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Similar precautions should be taken with the fluorinated derivative.

References

The Stereochemistry of Fluorinated Piperidine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into piperidine scaffolds is a powerful strategy in medicinal chemistry, offering the potential to fine-tune the physicochemical and pharmacological properties of drug candidates. The stereochemical outcome of these synthetic transformations is of paramount importance, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of fluorinated piperidines, with a focus on diastereoselective and enantioselective methodologies.

Diastereoselective Synthesis of Fluorinated Piperidines

The control of diastereoselectivity in the synthesis of fluorinated piperidines is crucial for accessing specific spatial arrangements of substituents on the piperidine ring. Key strategies include the diastereoselective hydrogenation of fluorinated pyridines and diastereoselective additions to piperidine precursors.

Diastereoselective Hydrogenation of Fluoropyridines

A prevalent method for synthesizing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors. This approach often yields all-cis substituted products due to the catalyst approaching from the less hindered face of the partially hydrogenated intermediates.[1]

A robust method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst. This protocol is notable for its operational simplicity and tolerance to air and moisture.[1] The reaction typically proceeds with high diastereoselectivity, affording the cis-isomer as the major product.[2] The choice of protecting group for the piperidine nitrogen can influence the reaction's success, with benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) being commonly employed.[2]

Table 1: Diastereoselective Hydrogenation of Fluoropyridines

EntrySubstrateCatalystConditionsProductYield (%)d.r. (cis:trans)Ref.
13-Fluoropyridine20 wt% Pd(OH)₂/CH₂ (50 bar), HCl (aq), MeOH, rt, 16 hCbz-3-fluoropiperidine91>98:2[1]
23,5-Difluoropyridine20 wt% Pd(OH)₂/CH₂ (50 bar), HCl (aq), MeOH, rt, 16 hCbz-3,5-difluoropiperidine85>98:2[1]
32-Fluoro-5-picoline20 wt% Pd(OH)₂/CH₂ (50 bar), HCl (aq), MeOH, rt, 16 hCbz-2-fluoro-5-methylpiperidine78>98:2[1]
45-Fluoro-2-phenylpyridine20 wt% Pd(OH)₂/CH₂ (50 bar), HCl (aq), MeOH, rt, 16 hCbz-5-fluoro-2-phenylpiperidine6591:9[2]
  • To a reaction vessel, add the fluoropyridine substrate (1.0 mmol), 20 wt% Pd(OH)₂/C (10 mol%), and methanol (2.0 mL).

  • Add aqueous HCl (1.25 M, 1.2 mmol).

  • Pressurize the vessel with hydrogen gas (50 bar) and stir the reaction mixture at room temperature for 16 hours.

  • After depressurization, filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a mixture of THF and water (1:1, 4 mL) and cool to 0 °C.

  • Add NaHCO₃ (3.0 mmol) and benzyl chloroformate (1.5 mmol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Cbz-protected fluorinated piperidine.

diastereoselective_hydrogenation Fluoropyridine Fluoropyridine Intermediate Partially Hydrogenated Intermediate Fluoropyridine->Intermediate [Pd(OH)₂/C], H₂ Piperidine cis-Fluorinated Piperidine Intermediate->Piperidine Catalyst approach from less hindered face

Caption: Diastereoselective hydrogenation of fluoropyridines.

Diastereoselective Synthesis of 2-Substituted-3-fluoropiperidines

A facile method for the synthesis of trans-3-fluoro-2-substituted piperidines involves the electrophilic fluorination of cyclic enamines, followed by a Lewis acid-mediated nucleophilic substitution. This approach provides good diastereoselectivity for the trans isomer.[3]

Table 2: Diastereoselective Synthesis of trans-3-Fluoro-2-substituted Piperidines

EntryEnamine PrecursorFluorinating AgentNucleophileLewis AcidProductYield (%)d.r. (trans:cis)Ref.
1N-Boc-1,2,3,4-tetrahydropyridineSelectfluorAllyltrimethylsilaneBF₃·OEt₂N-Boc-2-allyl-3-fluoropiperidine7595:5[3]
2N-Cbz-1,2,3,4-tetrahydropyridineSelectfluorAllyltrimethylsilaneBF₃·OEt₂N-Cbz-2-allyl-3-fluoropiperidine7896:4[3]
  • To a solution of N-Boc-1,2,3,4-tetrahydropyridine (1.0 mmol) in acetonitrile (5 mL) at 0 °C, add Selectfluor (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (5 mL) and cool to -78 °C.

  • Add allyltrimethylsilane (1.5 mmol) followed by BF₃·OEt₂ (1.5 mmol).

  • Stir the reaction at -78 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Enantioselective Synthesis of Fluorinated Piperidines

The development of enantioselective methods to access chiral fluorinated piperidines is of high importance for the pharmaceutical industry. Key strategies include organocatalytic methods, biocatalytic approaches, and the use of chiral auxiliaries in hydrogenation.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For fluorinated piperidines, organocatalytic aza-Michael additions have been successfully employed.[4]

A notable example is the highly enantioselective organocatalytic aza-Michael addition of a pyrazole to a fluorinated enoate, which serves as a key step in a concise, four-step synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine intermediate.[5]

Table 3: Organocatalytic Enantioselective Aza-Michael Addition

EntryMichael AcceptorMichael DonorCatalystConditionsProductYield (%)ee (%)Ref.
1Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate4-Nitro-pyrazoleDiphenylprolinol silyl ether derivative4-Fluorobenzoic acid, THF, 0 °C, 24 hAza-Michael adduct7392[5]
  • To a solution of the diphenylprolinol silyl ether catalyst (0.1 mmol) and 4-fluorobenzoic acid (0.1 mmol) in THF (2 mL) at 0 °C, add the 4-nitro-pyrazole (1.0 mmol).

  • Add the ethyl (E)-2,2-difluoro-5-oxopent-3-enoate (1.2 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

organocatalysis_workflow Start Fluorinated Enoate & Pyrazole Catalysis Organocatalytic Aza-Michael Addition Start->Catalysis Adduct Chiral Aza-Michael Adduct Catalysis->Adduct Cyclization Subsequent Cyclization Adduct->Cyclization Product Enantioenriched Fluorinated Piperidine Cyclization->Product

Caption: Organocatalytic synthesis of fluorinated piperidines.

Biocatalytic Desymmetrization

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The desymmetrization of prochiral piperidine precursors using enzymes can provide access to enantiopure fluorinated piperidines.

A successful example involves the biocatalytic desymmetrization of a meso-piperidine-3,5-dicarboxylate derivative, followed by a photochemical decarboxylative fluorination to yield a single isomer of a 5-fluoropiperidine-3-carboxylic acid derivative with high diastereomeric and enantiomeric excess.[6][7]

Table 4: Biocatalytic Desymmetrization for Enantiopure Fluoropiperidine Synthesis

EntrySubstrateEnzymeKey StepsFinal ProductOverall Yield (%)de (%)ee (%)Ref.
1meso-1-Cbz-piperidine-3,5-dicarboxylic acid dimethyl esterLipase1. Biocatalytic desymmetrization\n2. Photochemical decarboxylative fluorination(3S,5S)-1-Cbz-5-fluoropiperidine-3-carboxylic acid>40 (over 2 steps)>98>96[6][7]

Biocatalytic Desymmetrization:

  • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

  • Suspend the meso-diester substrate in the buffer.

  • Add the lipase (e.g., from Candida antarctica).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC.

  • Upon completion, adjust the pH to acidify the mixture and extract the mono-acid product with an organic solvent.

  • Purify the product by crystallization or chromatography.

Photochemical Decarboxylative Fluorination:

  • In a flow reactor, dissolve the chiral carboxylic acid, a photocatalyst (e.g., an iridium complex), and a fluorine source (e.g., Selectfluor).

  • Use a suitable solvent system (e.g., acetonitrile/water).

  • Pump the solution through the reactor, irradiating with a light source (e.g., blue LEDs).

  • Collect the product stream and purify by standard methods.

biocatalysis_workflow Meso meso-Piperidine Diester Desym Biocatalytic Desymmetrization Meso->Desym Monoacid Chiral Mono-acid Desym->Monoacid Fluorination Photochemical Decarboxylative Fluorination Monoacid->Fluorination Product Enantiopure Fluorinated Piperidine Fluorination->Product

Caption: Chemoenzymatic synthesis of enantiopure fluorinated piperidines.

Conformational Control in Fluorinated Piperidines

The stereochemical outcome of reactions involving fluorinated piperidines is often influenced by the conformational preferences of the ring system. The presence of a fluorine atom can lead to a preference for an axial orientation, particularly in protonated species, due to stabilizing hyperconjugative and electrostatic interactions (e.g., a C-F···H-N⁺ gauche effect).[8] This axial preference can dictate the facial selectivity of reactions and the stereochemistry of the resulting products.[9] Understanding these conformational biases is therefore critical for the rational design of stereoselective syntheses.

conformational_effects cluster_equatorial Equatorial Fluorine cluster_axial Axial Fluorine eq F ax F eq->ax Conformational Equilibrium N_eq N-R ring_eq N_ax N-R ring_ax note Axial conformer can be stabilized by: - Hyperconjugation (σC-H -> σ*C-F) - Electrostatic interactions (C-F···H-N⁺)

Caption: Conformational equilibrium in 3-fluoropiperidines.

Conclusion

The stereoselective synthesis of fluorinated piperidines is a rapidly evolving field with significant implications for drug discovery and development. This guide has outlined key diastereoselective and enantioselective strategies, including catalytic hydrogenation, organocatalytic additions, and biocatalytic desymmetrization. The provided data and experimental protocols offer a valuable resource for researchers aiming to synthesize stereochemically defined fluorinated piperidines. A thorough understanding of the underlying stereochemical principles and conformational effects is essential for the successful design and implementation of these synthetic routes, ultimately enabling the exploration of novel chemical space for the development of next-generation therapeutics.

References

The Impact of Fluorine Substitution on Piperidine Basicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the effects of fluorine substitution on the basicity of the piperidine ring, a prevalent structural motif in pharmaceuticals. A comprehensive understanding of these effects is critical for rational drug design and the optimization of lead compounds.

The Inductive Effect of Fluorine on Piperidine's Basicity

The basicity of the piperidine nitrogen is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects such as hERG channel affinity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) when substituted onto the piperidine ring. This effect reduces the electron density at the nitrogen atom, thereby decreasing its ability to accept a proton and lowering its basicity, which is quantified by a decrease in its pKa value. The magnitude of this effect is dependent on the position and number of fluorine substituents.

Caption: Inductive electron withdrawal by fluorine reduces electron density on the piperidine nitrogen.

Quantitative Impact of Fluorine Substitution on pKa

The position of the fluorine atom on the piperidine ring has a pronounced impact on the extent of pKa reduction. The closer the fluorine atom is to the nitrogen, the stronger the inductive effect and the greater the decrease in basicity. The table below summarizes the pKa values for piperidine and its fluorinated analogues.

CompoundPosition of FluorinepKaType of Value
PiperidineN/A~11.1Experimental
2-Fluoropiperidine27.26Predicted
3-Fluoropiperidine (axial)37.6Experimental
3-Fluoropiperidine (equatorial)36.6Experimental
4-Fluoropiperidine49.4Experimental[1]

Note: The pKa values for 3-fluoropiperidine isomers were for a derivative, but the relative difference is informative.

The data clearly indicates that fluorine substitution in any position lowers the basicity of the piperidine nitrogen. A 2-fluoro substitution has the most significant impact due to the proximity of the fluorine to the nitrogen. Interestingly, the stereochemistry of the fluorine substituent also plays a role, as seen with the 3-fluoro isomers. The axial conformer is more basic than the equatorial one. This is attributed to the orientation of the C-F bond dipole relative to the nitrogen's lone pair and the protonated N-H bond.[2]

pKa_Comparison Positional impact of fluorine on piperidine pKa. Piperidine Piperidine (pKa ~11.1) F4_Piperidine 4-Fluoropiperidine (pKa 9.4) Piperidine->F4_Piperidine ΔpKa ~1.7 F3ax_Piperidine 3-Fluoro (axial) (pKa 7.6) F4_Piperidine->F3ax_Piperidine ΔpKa 1.8 F2_Piperidine 2-Fluoropiperidine (pKa 7.26 pred.) F3ax_Piperidine->F2_Piperidine ΔpKa ~0.34 F3eq_Piperidine 3-Fluoro (eq.) (pKa 6.6) F2_Piperidine->F3eq_Piperidine ΔpKa ~0.66

Caption: Relationship between fluorine position and the decrease in piperidine basicity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the properties of fluorinated piperidines. Potentiometric titration is a widely used and reliable method.

Potentiometric Titration Protocol

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH.[3][4][5]

Materials and Equipment:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • Methanol or other suitable co-solvent for compounds with low water solubility

  • Nitrogen gas supply

Procedure:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[3]

  • Sample Preparation: Dissolve a precisely weighed amount of the fluorinated piperidine in deionized water or a water/co-solvent mixture to a known concentration (e.g., 1 mM). Add KCl to a final concentration of 0.15 M.[3]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[3]

  • Initial pH Adjustment: For a basic compound like piperidine, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) by adding 0.1 M HCl.[5]

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Add the 0.1 M NaOH titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added. Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[5]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the amine has been neutralized. This can be calculated using the first or second derivative of the titration curve.

Titration_Workflow Workflow for pKa determination by potentiometric titration. A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare sample solution (1 mM in water/co-solvent + 0.15M KCl) A->B C Purge with Nitrogen (Remove dissolved CO2) B->C D Adjust to acidic pH (e.g., pH 1.8-2.0 with 0.1M HCl) C->D E Titrate with 0.1M NaOH (Record pH vs. Volume) D->E F Plot Titration Curve (pH vs. Volume NaOH) E->F G Determine Inflection Point (Calculate pKa) F->G

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dopamine Receptor Antagonists Utilizing Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate as a key intermediate in the development of novel dopamine receptor antagonists, with a particular focus on the D4 subtype. The protocols and data presented are based on established methodologies for the synthesis of structurally related fluorinated piperidine-based antagonists.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in medicinal chemistry for the development of therapeutics for a range of neuropsychiatric disorders. The strategic incorporation of fluorine into piperidine scaffolds has been shown to modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability, often leading to enhanced potency and selectivity.[1][2] this compound is a versatile building block that allows for the introduction of a fluorine atom at a strategic position, influencing the conformational presentation of the molecule and its interaction with the receptor binding pocket.

Synthetic Strategy Overview

The primary synthetic approach involves a multi-step sequence starting with the functionalization of the piperidine core, followed by the introduction of pharmacophoric elements known to confer high affinity and selectivity for the dopamine D4 receptor. A common strategy involves the reductive amination of the keto-piperidine to install a desired sidechain, followed by N-alkylation to introduce the terminal aromatic or heteroaromatic moiety.

Synthetic_Pathway A Benzyl 3-fluoro-4-oxopiperidine- 1-carboxylate B Intermediate Amine A->B Reductive Amination (e.g., Ar-NH2, NaBH(OAc)3) C N-Boc Protected Intermediate B->C Boc Protection (Boc)2O, Base D Deprotected Piperidine Core C->D Debenzylation (e.g., H2, Pd/C) E Final Dopamine Receptor Antagonist D->E N-Alkylation or Reductive Amination (e.g., Ar-CHO, NaBH(OAc)3)

Caption: General synthetic workflow for dopamine receptor antagonists.

Experimental Protocols

The following protocols are illustrative and based on established procedures for the synthesis of analogous dopamine D4 receptor antagonists.[1][2] Researchers should optimize conditions for specific substrates.

Protocol 1: Reductive Amination of this compound

This procedure details the introduction of an aromatic amine, a common feature in many dopamine receptor antagonists.

  • Materials:

    • This compound

    • Substituted Aniline (e.g., 4-methoxyaniline)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of this compound (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the desired amine intermediate.

Protocol 2: N-Alkylation of the Piperidine Core

This protocol describes the introduction of a substituted benzyl group, a key pharmacophore for D4 receptor affinity.

  • Materials:

    • Deprotected piperidine core (from previous steps)

    • Substituted Benzyl Bromide or Aldehyde (e.g., 3-fluoro-4-methoxybenzyl bromide)

    • Potassium carbonate (K₂CO₃) or Sodium triacetoxyborohydride (for reductive amination with an aldehyde)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Argon or Nitrogen atmosphere

  • Procedure (for N-alkylation with benzyl bromide):

    • To a solution of the deprotected piperidine core (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the substituted benzyl bromide (1.2 eq).

    • Stir the mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the final compound.

  • Procedure (for reductive amination with an aldehyde):

    • To a solution of the deprotected piperidine core (1.0 eq) and the substituted aldehyde (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq).

    • Stir the mixture at room temperature for 12-24 hours.

    • Work-up and purify as described in Protocol 1.

Quantitative Data Summary

The following table summarizes binding affinity (Ki) and physicochemical properties for a series of 4,4-difluoropiperidine-based dopamine D4 receptor antagonists, which are structurally related to the target compounds synthesized from this compound. This data provides a benchmark for expected activities.

Compound IDR Group (N-substituent)D4 Ki (nM)[1][2]cLogP[1][2]CNS MPO Score[1][2]
7a 3-fluoro-4-methoxybenzyl140>5.00<4.0
7b 3-fluoro-4-methoxybenzyl210>5.00<4.0
7c 3-fluoro-4-methoxybenzyl320>5.00<4.0
8b 3-fluoro-4-methoxybenzyl5.53.993.1
8c 3-fluoro-4-methoxybenzyl134.423.26
9j Imidazo[1,5-a]pyridine96--
14a Not specified0.3--

Data is for illustrative purposes and represents compounds with a 4,4-difluoro substitution pattern.

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are Gαi/o-coupled receptors. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as those synthesized from the fluorinated piperidine scaffold, block this signaling cascade.

D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Binds and Activates Antagonist D4 Antagonist (Synthesized Compound) Antagonist->D4R Binds and Blocks ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified D4 receptor antagonist signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel dopamine receptor antagonists. The protocols and data presented herein provide a solid foundation for researchers to explore the structure-activity relationships of this class of compounds, with the aim of developing potent and selective drug candidates for the treatment of neurological and psychiatric disorders. The strategic use of fluorination in the piperidine scaffold remains a promising approach for fine-tuning the pharmacological profile of these important molecules.

References

Application Notes and Protocols for N-Alkylation of 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 3-fluoropiperidines, a key structural modification in the development of novel therapeutics and functional molecules. The presence of the fluorine atom at the 3-position can influence the nucleophilicity of the piperidine nitrogen and the overall reactivity of the molecule. Therefore, specific and optimized protocols are crucial for successful synthesis.

Three primary methods for the N-alkylation of 3-fluoropiperidine are presented:

  • Direct N-Alkylation via Nucleophilic Substitution: A straightforward method involving the reaction of 3-fluoropiperidine with an alkyl halide in the presence of a base.

  • N-Alkylation via Reductive Amination: A mild and often more selective method that proceeds through the formation of an iminium ion intermediate followed by in-situ reduction.

  • Buchwald-Hartwig N-Arylation: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl-3-fluoropiperidines.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of 3-fluoropiperidine based on established synthetic methodologies.

Table 1: Direct N-Alkylation of 3-Fluoropiperidine with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃AcetonitrileReflux12>85
Ethyl iodideK₂CO₃AcetonitrileReflux1670-80
Methyl iodideK₂CO₃DMFRoom Temp.24>90

Table 2: Reductive Amination of 3-Fluoropiperidine

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp.12>90
CyclohexanoneNaBH(OAc)₃1,2-DichloroethaneRoom Temp.2485-95
AcetoneNaBH₃CNMethanol/AcOHRoom Temp.1275-85

Table 3: Buchwald-Hartwig N-Arylation of 3-Fluoropiperidine

Aryl HalidePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃XPhosNaOtBuToluene1002480-90
4-Chlorotoluene[Pd(allyl)Cl]₂BippyPhosLHMDSToluene1001275-85

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-3-fluoropiperidine via nucleophilic substitution.

Materials:

  • 3-Fluoropiperidine hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-fluoropiperidine hydrochloride (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq.).

  • To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3-fluoropiperidine.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-3-fluoropiperidine using reductive amination.[1][2][3][4]

Materials:

  • 3-Fluoropiperidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-fluoropiperidine hydrochloride (1.0 eq.) and anhydrous dichloromethane.

  • Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add benzaldehyde (1.05 eq.) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically around 12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig N-Arylation with 4-Bromoanisole

This protocol describes the palladium-catalyzed synthesis of N-(4-methoxyphenyl)-3-fluoropiperidine.[2][3][5]

Materials:

  • 3-Fluoropiperidine

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.) and XPhos (0.02 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by 3-fluoropiperidine (1.2 eq.), 4-bromoanisole (1.0 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C in an oil bath.

  • Stir the reaction for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Experimental Workflow: Direct N-Alkylation cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 3-Fluoropiperidine 3-Fluoropiperidine Reaction Mixture Reaction Mixture 3-Fluoropiperidine->Reaction Mixture Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., ACN) Solvent (e.g., ACN) Solvent (e.g., ACN)->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Heat/Stir Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography N-Alkyl-3-fluoropiperidine N-Alkyl-3-fluoropiperidine Chromatography->N-Alkyl-3-fluoropiperidine

Caption: Workflow for Direct N-Alkylation.

G Experimental Workflow: Reductive Amination cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 3-Fluoropiperidine 3-Fluoropiperidine Iminium Ion Formation Iminium Ion Formation 3-Fluoropiperidine->Iminium Ion Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Formation Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction Reducing Agent (e.g., NaBH(OAc)3)->Reduction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Iminium Ion Formation Iminium Ion Formation->Reduction Add Reducing Agent Quenching Quenching Reduction->Quenching Stir Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography N-Alkyl-3-fluoropiperidine N-Alkyl-3-fluoropiperidine Chromatography->N-Alkyl-3-fluoropiperidine

Caption: Workflow for Reductive Amination.

G Logical Relationship: Buchwald-Hartwig N-Arylation 3-Fluoropiperidine 3-Fluoropiperidine Catalytic Cycle Catalytic Cycle 3-Fluoropiperidine->Catalytic Cycle Aryl Halide Aryl Halide Aryl Halide->Catalytic Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Catalytic Cycle Ligand Ligand Ligand->Catalytic Cycle Base Base Base->Catalytic Cycle N-Aryl-3-fluoropiperidine N-Aryl-3-fluoropiperidine Catalytic Cycle->N-Aryl-3-fluoropiperidine

Caption: Key Components of Buchwald-Hartwig N-Arylation.

References

Application Notes and Protocols: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate as a versatile scaffold in structure-activity relationship (SAR) studies for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic incorporation of a fluorine atom at the 3-position of the 4-oxopiperidine ring offers a unique opportunity to modulate the physicochemical and pharmacological properties of resulting compounds, influencing their potency, selectivity, and pharmacokinetic profiles.

Introduction to the this compound Scaffold

The piperidine moiety is a well-established privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of a ketone at the 4-position and a fluorine atom at the 3-position provides a synthetically tractable core with valuable properties. The electron-withdrawing nature of the fluorine atom can influence the pKa of adjacent basic groups and create specific interactions with biological targets. The benzyl carbamate serves as a protecting group and can be readily removed or modified, allowing for diverse derivatization to explore the SAR of the piperidine nitrogen. This scaffold is particularly amenable for the synthesis of inhibitors targeting various enzyme families, including kinases, which are pivotal in cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug discovery.[2]

Application in SAR Studies of Kinase Inhibitors

While specific, comprehensive SAR data for derivatives of this compound is not extensively published, we can extrapolate from SAR studies of analogous structures to illustrate its potential. The following data is a representative example based on the SAR of thiophenecarboxamide ureas as Chk1 kinase inhibitors, adapted to showcase the utility of the 3-fluorophenylpiperidine motif.[3]

Data Presentation: Representative SAR Data

The following table summarizes the in vitro inhibitory activity of a hypothetical series of compounds derived from the this compound scaffold against a target kinase (e.g., a checkpoint kinase). The core scaffold is derivatized at the 4-oxo position to form a carboxamide with various substituted anilines.

Compound IDR Group (Substitution on Aniline)Target Kinase IC50 (nM)[3]
1a H150
1b 2-F250
1c 3-F50
1d 4-F65
1e 3-Cl45
1f 3-CN40
1g 3-CH3120
1h 4-OCH3200

SAR Summary:

  • Fluorine Position: Substitution of the aniline ring with fluorine demonstrates a clear positional effect. A meta-fluoro substitution (Compound 1c ) provides a significant improvement in potency compared to the unsubstituted analog (Compound 1a ). An ortho-fluoro group (Compound 1b ) is detrimental to activity, likely due to steric hindrance.

  • Electronic Effects: Electron-withdrawing groups at the meta position, such as chloro (Compound 1e ) and cyano (Compound 1f ), further enhance the inhibitory activity.

  • Electron-Donating Groups: The introduction of an electron-donating methyl group at the meta position (Compound 1g ) or a methoxy group at the para position (Compound 1h ) leads to a decrease in potency.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of a carboxamide library from the core scaffold for use in SAR studies.

Scheme 1: Synthesis of Carboxamide Derivatives

reagent1 This compound step1 Reductive Amination reagent1->step1 reagent2 Substituted Aniline reagent2->step1 product Target Carboxamide Derivative step1->product NaBH(OAc)3, DCE

Synthetic scheme for carboxamide derivatives.

Materials:

  • This compound

  • Substituted anilines

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the substituted aniline (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the IC50 values of the synthesized compounds against a target kinase.

start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents add_inhibitor Add Serially Diluted Inhibitor to Assay Plate prepare_reagents->add_inhibitor add_kinase Add Kinase Solution to Plate add_inhibitor->add_kinase pre_incubate Pre-incubate at Room Temperature add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Detect Signal incubate->stop_reaction read_plate Read Plate on Microplate Reader stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then in kinase assay buffer.

  • Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase solution (e.g., 10 µL) to each well and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 10 µL).

  • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of a Relevant Signaling Pathway

Derivatives of the this compound scaffold are often designed to target kinases within critical signaling pathways implicated in cancer, such as the PI3K-AKT pathway.[2]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Piperidine-based Kinase Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Cell Cell Growth, Proliferation, Survival Downstream->Cell

The PI3K-AKT signaling pathway and potential points of inhibition.

References

Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate as a key building block in the synthesis of novel drug candidates, with a particular focus on Janus kinase (JAK) inhibitors. The protocols outlined below are based on established synthetic methodologies and are exemplified by the synthesis of a selective Tyrosine Kinase 2 (TYK2) inhibitor.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target affinity.[1] The introduction of fluorine can further modulate the physicochemical properties of the molecule, such as lowering the basicity (pKa) of nearby nitrogen atoms, which can reduce off-target effects like hERG channel binding and improve safety profiles. This compound is a versatile starting material for introducing this valuable fluorinated piperidine motif.

This document details the application of this building block in the synthesis of potent and selective kinase inhibitors, specifically targeting the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[2][3]

Key Application: Synthesis of a TYK2 Kinase Inhibitor

A prime example of the utility of fluorinated piperidones is in the synthesis of selective TYK2 inhibitors. TYK2 is a member of the JAK family of kinases and plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[4][5][6] Selective inhibition of TYK2 is a promising therapeutic strategy for a range of autoimmune diseases.[7][8]

One such inhibitor, PF-06826647, demonstrates the importance of the 4-amino-3-fluoropiperidine scaffold derived from this compound.[9][10][11] The key synthetic transformation is a reductive amination reaction to introduce the core amine functionality.

Quantitative Data: Biological Activity of a Representative TYK2 Inhibitor

The following table summarizes the in vitro potency and selectivity of a clinical candidate synthesized using a 4-amino-3-fluoropiperidine scaffold.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK2Reference
PF-06826647TYK215~25-fold~5-fold[12]
JAK1383--[12]
JAK274--[12]

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of a 4-Amino-3-fluoropiperidine Derivative

This protocol describes the key reductive amination step to couple this compound with a primary amine, a critical step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (CAS: 845256-59-9)[13][14][15][16]

  • Desired primary amine (e.g., an amino-pyrazolopyrazine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane.

  • Add the primary amine (1.0-1.2 equivalents).

  • If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 equivalents) in anhydrous dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 4-amino-3-fluoropiperidine derivative.

Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group

Following the successful coupling, the Cbz protecting group on the piperidine nitrogen is typically removed to allow for further functionalization or to yield the final active pharmaceutical ingredient.

Materials:

  • Cbz-protected 4-amino-3-fluoropiperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a round-bottom flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 2-12 hours).

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected piperidine derivative. This product can often be used in the next step without further purification.

Visualizations

Signaling Pathways

The following diagrams illustrate the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) and the specific Tyrosine Kinase 2 (TYK2) signaling pathways, which are the targets for the drug candidates synthesized from the described building block.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Binds to DNA

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokines->Receptor TYK2 TYK2 Receptor->TYK2 JAK_partner JAK1/JAK2 Receptor->JAK_partner STAT STAT TYK2->STAT Phosphorylation JAK_partner->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer DNA DNA STAT_dimer->DNA Inhibitor TYK2 Inhibitor (e.g., PF-06826647) Inhibitor->TYK2 Inhibition Transcription Inflammatory Gene Transcription DNA->Transcription

Caption: The TYK2 signaling pathway and its inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a 4-amino-3-fluoropiperidine-based drug candidate.

Experimental_Workflow A Start: Benzyl 3-fluoro- 4-oxopiperidine-1-carboxylate C Protocol 1: Reductive Amination A->C B Primary Amine (e.g., Amino-pyrazolopyrazine) B->C D Cbz-protected Intermediate C->D E Protocol 2: Cbz Deprotection (Hydrogenolysis) D->E F Deprotected Piperidine Core E->F G Further Synthetic Steps (e.g., Acylation, Alkylation) F->G H Final Drug Candidate G->H I Biological Evaluation (e.g., Kinase Assays) H->I

Caption: General workflow for drug candidate synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 3-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 3-fluoropiperidine derivatives. The incorporation of the 3-fluoropiperidine motif is a valuable strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and influence ligand-receptor interactions. These protocols offer starting points for the synthesis of novel drug candidates and research tools.

Buchwald-Hartwig Amination: N-Arylation of 3-Fluoropiperidine

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[1][2] This reaction is widely used to synthesize N-arylpiperidines, which are common scaffolds in pharmaceuticals.

Application Notes:

The N-arylation of 3-fluoropiperidine with various aryl and heteroaryl halides provides access to a diverse range of derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. For electron-rich, electron-neutral, and electron-poor aryl halides, catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos are often effective.[3] The reaction generally proceeds under inert atmosphere in a suitable solvent like toluene or dioxane.

Experimental Protocol: General Procedure for N-Arylation of 3-Fluoropiperidine

This protocol is a general starting point for the coupling of 3-fluoropiperidine with aryl bromides. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • 3-Fluoropiperidine hydrochloride

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide and 3-fluoropiperidine hydrochloride to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Quantitative Data for Buchwald-Hartwig Amination of Piperidine Derivatives with Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd(dba)₂ (1.5)XPhos (3.0)NaOtBuTolueneReflux694[3]
24-BromoanisolePiperidine(NHC)Pd(allyl)Cl-KHMDSDioxane1000.393[4]
33-Halo-2-aminopyridineMorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF651683[5]
4Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)₂ (15)BINAP (20)Cs₂CO₃Toluene904861[6]

Buchwald_Hartwig_Amination cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X  |  L OA->PdII_Aryl Ar-X Base_Assoc Base Association Amine_Complex Ar-Pd(II)-NR'R''  |  L Base_Assoc->Amine_Complex R'R''NH, Base RE Reductive Elimination RE->Pd0 Product N-Aryl-3-fluoropiperidine ArylHalide Aryl Halide (Ar-X) Amine 3-Fluoropiperidine

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is instrumental in synthesizing biaryl compounds and other complex molecular architectures.

Application Notes:

For the application of Suzuki-Miyaura coupling to 3-fluoropiperidine derivatives, a boronic acid or boronic ester functional group would need to be installed on the piperidine ring or the coupling partner. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base.[7] The choice of base is critical for the activation of the boronic acid.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl bromide with a hypothetical 3-fluoropiperidinyl boronic acid derivative.

Materials:

  • 3-Fluoropiperidinyl boronic acid derivative (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine the 3-fluoropiperidinyl boronic acid derivative, aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O11048~95 (conversion)[8]
23-BromochromoneArylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100185-95[9]
3Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane65-100-5-89[10]

Note: This table provides data for related Suzuki-Miyaura couplings to illustrate typical conditions and outcomes, as specific data for 3-fluoropiperidine derivatives was not available in the searched literature.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl R¹-Pd(II)-X  |  L₂ OA->PdII_Aryl R¹-X TM Transmetalation PdII_Complex R¹-Pd(II)-R²  |  L₂ TM->PdII_Complex R²-B(OR)₂ RE Reductive Elimination RE->Pd0 Product Coupled Product (R¹-R²) OrgHalide Organic Halide (R¹-X) Organoboron Organoboron (R²-B(OR)₂)

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst.[11] This reaction is a key method for the synthesis of substituted alkynes.

Application Notes:

To utilize the Sonogashira coupling with a 3-fluoropiperidine derivative, the piperidine would typically be functionalized with either a terminal alkyne or a halide. The reaction is generally carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine, which also serves as the solvent.[12]

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general protocol for the coupling of a terminal alkyne with a hypothetical 3-fluoropiperidinyl halide.

Materials:

  • 3-Fluoropiperidinyl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF (optional, as co-solvent)

Procedure:

  • To a Schlenk flask, add the 3-fluoropiperidinyl halide, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add degassed triethylamine (and THF if used).

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Quantitative Data for Sonogashira Coupling Reactions

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16- (product formed)[12]
22-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[7]
35-Bromo-2-iodo-N-morpholinebenzamide4-Ethynyl-N,N-dimethylanilinePdCl₂(CH₃CN)₂ (3)-Cs₂CO₃CH₃CN751272[11]

Note: This table presents data for Sonogashira couplings of related nitrogen-containing heterocycles to provide general guidance, as specific examples with 3-fluoropiperidine derivatives were not found in the searched literature.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl R¹-Pd(II)-X  |  L₂ OA->PdII_Aryl R¹-X TM Transmetalation PdII_Complex R¹-Pd(II)-C≡CR²  |  L₂ TM->PdII_Complex Cu-C≡CR² RE Reductive Elimination RE->Pd0 R¹-C≡CR² Product Coupled Alkyne (R¹-C≡CR²) CuX CuX Alkyne_Coord Alkyne Coordination Cu_Alkyne Cu-C≡CR² Alkyne_Coord->Cu_Alkyne R²-C≡CH, Base OrgHalide Organic Halide (R¹-X) Alkyne Terminal Alkyne (R²-C≡CH)

Figure 3: Catalytic cycles for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[4]

Application Notes:

For a Heck reaction involving a 3-fluoropiperidine derivative, the piperidine could be part of the alkene substrate (e.g., N-alkenyl-3-fluoropiperidine) or attached to the halide. The reaction typically employs a palladium(0) catalyst, which can be generated from Pd(OAc)₂ or other precursors, and a phosphine ligand.[13] A base is required to regenerate the active catalyst.

Experimental Protocol: General Procedure for the Heck Reaction

This general protocol describes the coupling of an aryl bromide with an alkene.

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF or acetonitrile

Procedure:

  • In a Schlenk tube, dissolve the aryl bromide, alkene, Pd(OAc)₂, and PPh₃ in the chosen solvent.

  • Add triethylamine to the mixture.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Table 4: Representative Quantitative Data for Heck Reactions

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePdCl₂K₂CO₃Methanol120-- (product formed)[4]
2Aryl Iodide3-Fluoro-3-buten-2-onePd(OAc)₂ (5)Et₃NDMF802460-80[8]
3Aryl BromideStyrenePd(II)-SPO complex (2)K₂CO₃DMF60-92[14]

Note: This table includes an example with a fluorinated alkene to provide relevant context, as specific Heck reaction data for 3-fluoropiperidine derivatives was not found in the performed searches.

Heck_Reaction cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl R-Pd(II)-X  |  L₂ OA->PdII_Aryl R-X Coord_Insert Alkene Coordination & Migratory Insertion PdII_Alkyl Intermediate Coord_Insert->PdII_Alkyl Alkene Beta_Hydride β-Hydride Elimination PdH_Complex H-Pd(II)-X  |  L₂ Beta_Hydride->PdH_Complex Substituted Alkene Product Substituted Alkene Base_Regen Base Regeneration Base_Regen->Pd0 Base OrgHalide Unsaturated Halide (R-X) Alkene Alkene

Figure 4: Catalytic cycle for the Heck reaction.

References

Solid-Phase Synthesis of Piperidine-Containing Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis (SPOS) of various piperidine-containing compounds. The methodologies outlined below leverage the efficiency and versatility of solid-phase chemistry for the generation of diverse piperidine libraries, which are valuable scaffolds in drug discovery.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key biological interactions make it a privileged scaffold in medicinal chemistry. Solid-phase organic synthesis (SPOS) offers a powerful strategy for the rapid and efficient construction of substituted piperidines, facilitating the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The key advantages of SPOS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

This document details protocols for the solid-phase synthesis of three distinct classes of piperidine-containing compounds:

  • 2-Substituted Piperidines: A versatile approach for creating libraries with diversity at the C2 and N1 positions.

  • N-Substituted Pyrrolidinone-Tethered Piperidines via Ugi Reaction: A multicomponent reaction strategy for the rapid generation of complex molecules.

  • 3,4-Disubstituted Piperidines: A method for the synthesis of functionalized piperidines with potential applications as enzyme inhibitors.

Protocol 1: Solid-Phase Synthesis of 2-Substituted Piperidines

This protocol describes a general method for the synthesis of 2-substituted piperidine derivatives on a solid support, allowing for diversification at both the piperidine nitrogen and a substituent at the 2-position. The strategy involves the construction of the piperidine ring on the resin, followed by derivatization and cleavage.

Experimental Workflow

workflow1 resin Wang Resin loading Resin Loading (Fmoc-Amino Acid) resin->loading deprotection1 Fmoc Deprotection (Piperidine/DMF) loading->deprotection1 michael_addition Aza-Michael Addition (α,β-Unsaturated Ester) deprotection1->michael_addition reductive_amination Intramolecular Reductive Amination (NaBH(OAc)3) michael_addition->reductive_amination n_derivatization N-Derivatization (e.g., Alkylation, Acylation) reductive_amination->n_derivatization c2_derivatization C2-Substituent Modification (Optional) n_derivatization->c2_derivatization cleavage Cleavage from Resin (TFA) c2_derivatization->cleavage product 2-Substituted Piperidine cleavage->product

Caption: Workflow for the solid-phase synthesis of 2-substituted piperidines.

Experimental Protocol

1. Resin Loading:

  • Swell Wang resin (1.0 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes.

  • Drain the DCM and wash the resin with dimethylformamide (DMF, 3 x 10 mL).

  • In a separate flask, dissolve the desired Fmoc-protected amino acid (3.0 mmol), HOBt (3.0 mmol), and DIC (3.0 mmol) in DMF (5 mL).

  • Add the solution to the resin and shake at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 5 minutes.

  • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

3. Aza-Michael Addition:

  • Swell the deprotected resin in DMF (10 mL).

  • Add a solution of an appropriate α,β-unsaturated ester (e.g., ethyl acrylate, 5.0 mmol) in DMF (5 mL).

  • Shake the mixture at room temperature for 12 hours.

  • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Intramolecular Reductive Amination:

  • Swell the resin in 1,2-dichloroethane (DCE, 10 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 mmol).

  • Shake the mixture at room temperature for 24 hours.

  • Drain and wash the resin with DCE (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

5. N-Derivatization:

  • Swell the resin in DMF (10 mL).

  • For alkylation : Add the desired alkyl halide (5.0 mmol) and diisopropylethylamine (DIEA, 10.0 mmol). Shake at room temperature for 12 hours.

  • For acylation : Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU, 5.0 mmol) and DIEA (10.0 mmol). Shake at room temperature for 6 hours.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

6. Cleavage from Resin:

  • Wash the derivatized resin with DCM (3 x 10 mL).

  • Treat the resin with a cleavage cocktail of 95:2.5:2.5 trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the product by preparative HPLC.

Quantitative Data
StepParameterTypical Value
Resin LoadingLoading Efficiency85-95%
N-DerivatizationReaction Conversion>95% (by Kaiser test)
CleavageOverall Yield60-85%
Final ProductPurity (after HPLC)>95%

Protocol 2: Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered Piperidines via Ugi Reaction

This protocol utilizes the Ugi four-component reaction (U-4CR) on a solid support to generate complex molecules containing both pyrrolidinone and piperidine scaffolds.[1] This approach allows for the introduction of multiple points of diversity in a single step.[1]

Logical Relationship of Ugi Reaction Components

ugi_reaction cluster_reactants Reactants amine Resin-Bound Amine (from Glutamic Acid) product Resin-Bound Pyrrolidinone-Piperidine Adduct amine->product ketone Ketone/Aldehyde (e.g., Cyclohexanone) ketone->product isocyanide Isocyanide (e.g., Benzyl Isocyanide) isocyanide->product acid Carboxylic Acid (Internal) acid->product

Caption: Components of the solid-phase Ugi four-component reaction.

Experimental Protocol

1. Preparation of Resin-Bound Amine:

  • Start with Fmoc-Glu(O-All)-Wang resin.

  • Deprotect the allyl ester of the glutamic acid side chain using Pd(PPh₃)₄ and a scavenger.

  • Perform an intramolecular cyclization to form the pyroglutamate on the resin.

  • Deprotect the Fmoc group using 20% piperidine in DMF to yield the free amine on the resin.

2. Ugi Four-Component Reaction:

  • Swell the resin-bound amine (1.0 g, 0.5 mmol/g) in a 4:1 mixture of acetonitrile/methanol (10 mL).[1]

  • Add the desired ketone or aldehyde (e.g., cyclohexanone, 2.0 mmol) and shake for 1 hour at 65°C.[1]

  • Add the isocyanide (e.g., benzyl isocyanide, 2.0 mmol) to the reaction mixture.[1]

  • Continue shaking at 65°C for 24 hours.[1]

  • Drain the reaction mixture and wash the resin with methanol (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).[1]

  • Dry the resin under vacuum.

3. Cleavage from Resin:

  • Treat the resin with a cleavage cocktail of 95% TFA in DCM (10 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by preparative HPLC.

Quantitative Data
EntryKetoneIsocyanideOverall Yield (%)Purity (%)
1CyclohexanoneBenzyl Isocyanide83>95
2Acetonetert-Butyl Isocyanide75>95
3BenzaldehydeCyclohexyl Isocyanide78>95
Yields are based on the initial loading of the resin and are for the purified product. Purity was estimated from analytical HPLC traces.[1]

Protocol 3: Solid-Phase Synthesis of 3,4-Disubstituted Piperidines

This protocol outlines a traceless solid-phase synthesis of 3-alkoxy-4-aryl piperidines, which are of interest as potential aspartic peptidase inhibitors.[2] The strategy involves attaching a piperidine scaffold to the resin via a linker that is removed during the final cleavage step.

Experimental Workflow

workflow3 resin Polystyrene Resin linker_attachment Linker Attachment resin->linker_attachment piperidine_loading Piperidine Scaffold Attachment linker_attachment->piperidine_loading n_protection N-Protection (e.g., Boc) piperidine_loading->n_protection o_alkylation O-Alkylation n_protection->o_alkylation n_deprotection N-Deprotection (TFA) o_alkylation->n_deprotection n_functionalization N-Functionalization n_deprotection->n_functionalization cleavage Traceless Cleavage (Acidolysis) n_functionalization->cleavage product 3-Alkoxy-4-Aryl Piperidine cleavage->product

Caption: Workflow for the traceless solid-phase synthesis of 3,4-disubstituted piperidines.

Experimental Protocol

1. Resin and Linker Preparation:

  • Utilize a silyl-based linker attached to a polystyrene resin.

  • Activate the linker for subsequent attachment of the piperidine scaffold.

2. Piperidine Scaffold Attachment:

  • Couple a pre-synthesized 4-aryl-piperidin-3-ol to the activated linker on the solid support.

3. N-Protection and O-Alkylation:

  • Protect the piperidine nitrogen with a Boc group using (Boc)₂O and DIEA.

  • Perform O-alkylation of the hydroxyl group at the 3-position using an appropriate alkyl halide and a base such as sodium hydride.

4. N-Deprotection and Functionalization:

  • Remove the Boc protecting group with TFA in DCM.

  • Neutralize with a base (e.g., 10% DIEA in DCM).

  • Functionalize the piperidine nitrogen by reductive amination, acylation, or sulfonation with various aldehydes, acyl chlorides, or sulfonyl chlorides, respectively.

5. Traceless Cleavage:

  • Cleave the final compound from the solid support using a strong acid such as HF-pyridine or TFA, which also removes the silyl linker, yielding the desired 3-alkoxy-4-aryl piperidine.

  • Purify the product by solid-phase extraction or preparative HPLC.

Quantitative Data
N-FunctionalizationR-GroupCrude Purity (%)
Reductive AminationBenzyl85-90
AcylationAcetyl90-95
SulfonylationPhenylsulfonyl80-85
Crude purities are based on HPLC analysis of the product after cleavage and before final purification.[2]

Conclusion

The protocols described in these application notes provide a foundation for the solid-phase synthesis of a variety of piperidine-containing compounds. These methods can be adapted and modified to generate large libraries of analogs for screening in drug discovery programs. The use of solid-phase synthesis significantly streamlines the synthetic process, enabling the rapid exploration of chemical space around the privileged piperidine scaffold.

References

Application Notes and Protocols for the Derivatization of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorinated piperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, modulate basicity, and improve binding affinity.[1][2] Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a versatile building block for the synthesis of diverse chemical libraries. The presence of a ketone functionality at the 4-position, along with a fluorine atom at the 3-position, allows for a variety of chemical transformations to introduce molecular diversity.

These application notes provide detailed protocols for three key derivatization reactions of this compound: reductive amination, Horner-Wadsworth-Emmons olefination, and Knoevenagel condensation. These methods are highly amenable to parallel synthesis, enabling the rapid generation of compound libraries for screening in drug discovery programs.

Reductive Amination for the Synthesis of 4-Amino-3-fluoropiperidine Derivatives

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[3] This one-pot reaction involves the formation of an iminium ion intermediate from the ketone and an amine, followed by in situ reduction to the corresponding amine. This strategy allows for the introduction of a wide range of substituents at the 4-position of the piperidine ring.

Data Presentation

The following table summarizes representative yields for the reductive amination of N-protected 4-oxopiperidones with various amines. While specific data for this compound is not extensively published, these examples with analogous substrates provide a strong indication of expected outcomes.

EntryAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineSodium triacetoxyborohydrideDichloroethaneRoom Temp.1871Adapted from[4]
2BenzylamineSodium triacetoxyborohydrideDichloroethaneRoom Temp.18>99Adapted from[4]
3MorpholineSodium triacetoxyborohydrideDichloroethaneRoom Temp.18>99Adapted from[4]
43,4-DichloroanilineSodium triacetoxyborohydrideDichloromethaneRoom Temp.1272Adapted from[5]
5Ammonium acetateSodium cyanoborohydrideMethanolRoom Temp.2473Adapted from[6]
Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq.) in an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.2 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate iminium ion formation. For less reactive amines, the addition of a catalytic amount of acetic acid may be beneficial.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-3-fluoropiperidine derivative.

experimental_workflow_reductive_amination start Start reagents This compound + Amine in Solvent (e.g., DCE) start->reagents stir Stir at RT (1-2 h) reagents->stir add_reducing_agent Add NaBH(OAc)3 stir->add_reducing_agent react Stir at RT (12-24 h) add_reducing_agent->react quench Quench with sat. NaHCO3 (aq) react->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify product 4-Amino-3-fluoropiperidine Derivative purify->product

Reductive Amination Workflow

Horner-Wadsworth-Emmons (HWE) Olefination for the Synthesis of 4-Alkylidene-3-fluoropiperidine Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and phosphonate carbanions.[2][7] This reaction generally provides excellent control over the stereochemistry of the resulting double bond, often favoring the (E)-isomer. The HWE reaction allows for the introduction of various functionalized alkylidene moieties at the 4-position of the piperidine ring.

Data Presentation

The following table presents representative yields for the Horner-Wadsworth-Emmons reaction of ketones with various phosphonates. These examples serve as a guideline for the derivatization of this compound.

EntryPhosphonateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Triethyl phosphonoacetateSodium hydrideTetrahydrofuran-78 to RT291Adapted from[8]
2Trimethyl phosphonoacetateSodium methoxideMethanolRoom Temp.1>90General Protocol
3Diethyl (cyanomethyl)phosphonateSodium hydrideTetrahydrofuran0 to RT385General Protocol
4Diethyl (4-nitrobenzyl)phosphonatePotassium tert-butoxideTetrahydrofuran0 to RT488General Protocol
Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Olefination
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the desired phosphonate reagent (1.1 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes, during which time the evolution of hydrogen gas should cease.

  • The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq.) in anhydrous THF (0.5 M) is added dropwise.

  • The reaction is stirred at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 4-alkylidene-3-fluoropiperidine derivative.

experimental_workflow_hwe start Start ylide_formation Phosphonate + Base (e.g., NaH) in THF start->ylide_formation stir_ylide Stir at 0°C to RT ylide_formation->stir_ylide add_ketone Add this compound stir_ylide->add_ketone react Stir at RT (2-12 h) add_ketone->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify product 4-Alkylidene-3-fluoropiperidine Derivative purify->product

Horner-Wadsworth-Emmons Workflow

Knoevenagel Condensation for the Synthesis of 4-(Substituted-methylidene)-3-fluoropiperidine Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[1] This reaction is particularly useful for creating α,β-unsaturated products bearing electron-withdrawing groups, which are valuable intermediates in organic synthesis.

Data Presentation

The following table provides representative yields for the Knoevenagel condensation of aromatic aldehydes and ketones with various active methylene compounds. This data can be used to estimate the expected outcomes for reactions with this compound.

EntryActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
1MalononitrilePiperidineEthanolReflux2 h92Adapted from[9]
2Ethyl cyanoacetatePiperidineEthanolReflux4 h85General Protocol
3Diethyl malonatePiperidine/Acetic AcidToluene (Dean-Stark)Reflux12 h78General Protocol
4NitromethaneAmmonium acetateAcetic Acid100 °C6 h75General Protocol
Experimental Protocol: General Procedure for Knoevenagel Condensation
  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in a suitable solvent such as ethanol or toluene (0.2 M).

  • Add a catalytic amount of a base, such as piperidine (0.1 eq.). For less reactive active methylene compounds, a combination of piperidine and acetic acid can be used with a Dean-Stark apparatus to remove water.

  • The reaction mixture is heated to reflux for 2-12 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography or recrystallization to afford the desired 4-(substituted-methylidene)-3-fluoropiperidine derivative.

experimental_workflow_knoevenagel start Start reagents This compound + Active Methylene Compound + Catalyst (e.g., Piperidine) in Solvent (e.g., Ethanol) start->reagents reflux Reflux (2-12 h) reagents->reflux workup Aqueous Workup reflux->workup extract Extract with EtOAc workup->extract purify Purify by Chromatography/ Recrystallization extract->purify product 4-(Substituted-methylidene)- 3-fluoropiperidine Derivative purify->product

Knoevenagel Condensation Workflow

Conclusion

The derivatization of this compound via reductive amination, Horner-Wadsworth-Emmons olefination, and Knoevenagel condensation provides efficient and versatile routes to construct diverse libraries of fluorinated piperidine analogues. The protocols outlined in these application notes are robust and adaptable for parallel synthesis platforms, making this building block a valuable asset in modern drug discovery endeavors. The resulting compounds, with their varied functionalities at the 4-position, are well-suited for screening campaigns aimed at identifying novel therapeutic agents.

References

Application Notes and Protocols: Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate is a valuable fragment for FBDD campaigns due to its unique structural and physicochemical properties. The presence of a fluorine atom provides a sensitive NMR handle for screening and can favorably modulate properties such as binding affinity and metabolic stability. The piperidine scaffold is a common motif in many approved drugs, offering a three-dimensional structure that can effectively explore protein binding pockets. This document provides detailed application notes and protocols for the use of this compound in a hypothetical FBDD campaign targeting Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway.

Hypothetical Target: Protein Kinase X (PKX) Signaling Pathway

Protein Kinase X (PKX) is a serine/threonine kinase that plays a crucial role in the "Growth Factor Signaling to Cell Proliferation" pathway. Aberrant activation of this pathway is implicated in various forms of cancer. The ATP-binding site of PKX presents a druggable pocket for small molecule inhibitors.

PKX_Signaling_Pathway PKX Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PKX PKX ERK->PKX Transcription Factors Transcription Factors PKX->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

PKX Signaling Pathway Diagram

FBDD Workflow for PKX using this compound

The FBDD process involves a series of steps from initial screening to lead optimization. The following diagram illustrates a typical workflow.

FBDD_Workflow FBDD Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Hit to Lead Fluorinated Fragment Library Fluorinated Fragment Library 19F NMR Screening 19F NMR Screening Fluorinated Fragment Library->19F NMR Screening Screening Hit Identification Hit Identification 19F NMR Screening->Hit Identification Data Analysis SPR SPR Hit Identification->SPR Orthogonal Screen ITC ITC SPR->ITC Thermodynamic Characterization Binding Affinity (Kd) Binding Affinity (Kd) ITC->Binding Affinity (Kd) X-ray Crystallography X-ray Crystallography Binding Affinity (Kd)->X-ray Crystallography Structure Determination Fragment-Protein Complex Structure Fragment-Protein Complex Structure X-ray Crystallography->Fragment-Protein Complex Structure Structure-Guided Fragment Growth Structure-Guided Fragment Growth Fragment-Protein Complex Structure->Structure-Guided Fragment Growth Optimization Lead Compound Lead Compound Structure-Guided Fragment Growth->Lead Compound Fragment_Elaboration Fragment Elaboration Strategy cluster_0 Initial Hit cluster_1 Structural Insights cluster_2 Growth Vectors cluster_3 Optimized Lead Fragment_Hit This compound (Kd = 230 µM) Crystal_Structure PKX-Fragment Complex - Benzyl group in hydrophobic pocket - Piperidine ring makes H-bonds - Fluoro group points to solvent Fragment_Hit->Crystal_Structure X-ray Crystallography Vector1 Vector 1: Modify Benzyl group to explore deeper hydrophobic pocket Crystal_Structure->Vector1 Vector2 Vector 2: Replace Cbz group with moieties to interact with nearby polar residues Crystal_Structure->Vector2 Lead_Compound Lead Compound (Kd < 1 µM) Vector1->Lead_Compound Synthesis & Testing Vector2->Lead_Compound Synthesis & Testing

Application Notes and Protocols for the Deprotection of N-Cbz-3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the removal of the carboxybenzyl (Cbz or Z) protecting group from N-Cbz-3-fluoropiperidines. The presence of the fluorine atom on the piperidine ring can influence reactivity, making the selection of an appropriate deprotection method critical for achieving high yields and purity. This document outlines various deprotection strategies, presents quantitative data for comparison, and provides detailed experimental protocols and workflows.

The choice of deprotection method for N-Cbz-3-fluoropiperidines depends on the overall molecular structure and the presence of other functional groups. The primary methods for N-Cbz removal include catalytic hydrogenolysis, acid-mediated cleavage, and alternative reductive methods.[1]

Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of N-Cbz protected amines, with considerations for their application to 3-fluoropiperidine substrates.

MethodReagents & ConditionsTypical Reaction TimeYield (%)AdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%), in MeOH or EtOH, rt, atmospheric pressure1-16 h>95Clean reaction with volatile byproducts (toluene and CO₂); mild conditions.[1][2]Catalyst can be pyrophoric; may not be suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2][3]
Transfer Hydrogenolysis Ammonium formate, Pd/C, in MeOH, rt to 60 °C30 min - 4 h90-98Avoids the use of gaseous hydrogen; rapid reaction.[4]Requires a hydrogen donor; potential for side reactions depending on the donor used.
Acidic Cleavage HBr in Acetic Acid (33%), rt1-4 h85-95Effective when hydrogenolysis is not feasible; rapid.[1]Harsh acidic conditions may not be suitable for acid-labile functional groups.[2]
Lewis Acid-Mediated AlCl₃, in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), rt2-16 h>90Mild conditions; tolerates many reducible functional groups; avoids pyrophoric reagents.[3][5][6]Requires stoichiometric amounts of Lewis acid; HFIP is a specialty solvent.[3][5]
Reductive (Non-H₂) NaBH₄, 10% Pd/C, in Methanol, rt3-10 min>95Very rapid and efficient; avoids gaseous hydrogen.[1]The combination of Pd/C and NaBH₄ can sometimes lead to catalyst deactivation.

Experimental Protocols

Detailed methodologies for the key deprotection strategies are provided below.

Protocol 1: Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz deprotection.[1]

Reagents and Materials:

  • N-Cbz-3-fluoropiperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve N-Cbz-3-fluoropiperidine (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3-fluoropiperidine.

Protocol 2: Lewis Acid-Mediated Deprotection

This method is advantageous when the substrate contains functional groups sensitive to reduction.[3]

Reagents and Materials:

  • N-Cbz-3-fluoropiperidine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Cbz-3-fluoropiperidine (1.0 equiv) in HFIP, add aluminum chloride (3.0 equiv) at room temperature.[1][3]

  • Stir the mixture at room temperature for 2 to 16 hours.[1][3]

  • Monitor the reaction by TLC or UPLC-MS.[3]

  • Upon completion, dilute the reaction mixture with dichloromethane.[1][3]

  • Quench the reaction with an aqueous solution of sodium bicarbonate.[1][3]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1][3]

  • Purify the crude product by column chromatography if necessary.[1]

Protocol 3: Rapid Reductive Deprotection with NaBH₄/Pd-C

This protocol offers a very fast and efficient alternative to traditional hydrogenolysis.[1]

Reagents and Materials:

  • N-Cbz-3-fluoropiperidine

  • 10% Palladium on carbon (Pd/C)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve the N-Cbz-3-fluoropiperidine (1.0 equiv) in methanol at room temperature.[1]

  • Add 10% Pd/C to the solution.

  • Add sodium borohydride (1.0 equiv) portion-wise.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 3-10 minutes.[1]

  • Monitor the reaction by TLC.[1]

  • Once complete, filter the mixture through a pad of Celite and wash the pad with methanol.[1]

  • Evaporate the solvent to obtain the deprotected product.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described deprotection protocols.

Deprotection_Workflows Experimental Workflows for N-Cbz Deprotection cluster_0 Catalytic Hydrogenolysis cluster_1 Lewis Acid-Mediated Deprotection cluster_2 Rapid Reductive Deprotection a0 Dissolve N-Cbz-3-fluoropiperidine in MeOH or EtOH a1 Add 10% Pd/C a0->a1 a2 Hydrogenate (H2 balloon) a1->a2 a3 Monitor by TLC/LC-MS a2->a3 a4 Filter through Celite a3->a4 a5 Concentrate a4->a5 a6 3-Fluoropiperidine a5->a6 b0 Dissolve N-Cbz-3-fluoropiperidine in HFIP b1 Add AlCl3 b0->b1 b2 Stir at RT (2-16h) b1->b2 b3 Monitor by TLC/UPLC-MS b2->b3 b4 Work-up (CH2Cl2, NaHCO3) b3->b4 b5 Purify (Chromatography) b4->b5 b6 3-Fluoropiperidine b5->b6 c0 Dissolve N-Cbz-3-fluoropiperidine in MeOH c1 Add 10% Pd/C c0->c1 c2 Add NaBH4 (portion-wise) c1->c2 c3 Stir at RT (3-10 min) c2->c3 c4 Monitor by TLC c3->c4 c5 Filter through Celite c4->c5 c6 Concentrate c5->c6 c7 3-Fluoropiperidine c6->c7

Caption: Comparative workflows for N-Cbz deprotection methods.

The logical relationship between the choice of deprotection method and the substrate's properties is crucial.

Deprotection_Decision Decision Logic for N-Cbz Deprotection Method Selection start N-Cbz-3-fluoropiperidine Substrate q1 Are other reducible groups present? start->q1 m1 Catalytic Hydrogenolysis q1->m1 No q2 Is the substrate acid-labile? q1->q2 Yes m4 Rapid Reductive (NaBH4/Pd-C) m1->m4 Alternative m2 Lewis Acid Deprotection q2->m2 Yes m3 Acidic Cleavage q2->m3 No

Caption: Decision tree for selecting a suitable N-Cbz deprotection protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 3-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 3-fluoropiperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of substituted 3-fluoropiperidines?

The synthesis of substituted 3-fluoropiperidines presents several key challenges, primarily centered around controlling stereochemistry and reaction selectivity. Common issues include:

  • Control of Diastereoselectivity: Achieving the desired relative stereochemistry of the fluorine atom and other substituents on the piperidine ring can be difficult.[1][2][3]

  • Control of Enantioselectivity: For chiral molecules, obtaining high enantiomeric excess (ee) is a significant hurdle.[4][5][6]

  • Side Reactions: Undesired side reactions such as hydrodefluorination, elimination, and competitive oxoaminations can reduce the yield of the target compound.[1][7]

  • Substrate Specificity: Many synthetic methods are sensitive to the nature of the substituents on the piperidine precursor, limiting their general applicability.[1][4]

  • Harsh Reaction Conditions: Some fluorination methods require harsh reagents or conditions that may not be compatible with sensitive functional groups.

  • Purification Challenges: The separation of diastereomers and enantiomers can be challenging, often requiring specialized chromatographic techniques.[7][8][9]

Q2: Which synthetic strategies are commonly employed for introducing fluorine at the 3-position of a piperidine ring?

Several strategies are utilized, each with its own advantages and disadvantages:

  • Electrophilic Fluorination: This involves the use of an electrophilic fluorine source (e.g., Selectfluor®) to introduce fluorine onto an enamine or enolate precursor.[10]

  • Nucleophilic Fluorination: This method uses a nucleophilic fluoride source to displace a leaving group on the piperidine ring.

  • Fluorinative Cyclization: Intramolecular cyclization of an acyclic precursor containing a nitrogen atom and a double bond in the presence of a fluorine source.[1][2]

  • Hydrogenation of Fluorinated Pyridines: The reduction of substituted 3-fluoropyridines can yield the corresponding piperidines, though this can be complicated by hydrodefluorination.[3][7][8][9][11]

  • Enantioselective Methods: These often involve chiral catalysts or auxiliaries to control the stereochemical outcome of the fluorination or a subsequent cyclization step.[4][5][6][12][13]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Fluorinative Cyclization

Symptoms: Your reaction produces a mixture of diastereomers of the 3-fluoropiperidine, with a low or undesirable diastereomeric ratio (d.r.).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sub-optimal Lewis Acid The choice and stoichiometry of the Lewis acid (e.g., BF₃·OEt₂) can significantly influence the diastereoselectivity. Screen different Lewis acids (e.g., TiCl₄, SnCl₄) and vary their equivalents.[1][2]
Solvent Effects The polarity of the solvent can affect the transition state of the cyclization. Test a range of solvents with varying polarities (e.g., CH₂Cl₂, MeCN, THF).
Reaction Temperature Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable transition state.[1]
Nature of the Nitrogen Protecting Group The steric bulk and electronic properties of the N-protecting group (e.g., Boc, Cbz, Ts) can influence the facial selectivity of the cyclization. Experiment with different protecting groups.[10]
Structure of the Alkene Precursor The geometry (E/Z) of the double bond in the acyclic precursor can impact the stereochemical outcome. Ensure the stereochemical purity of your starting material.[1]
Problem 2: Poor Enantioselectivity in Asymmetric Synthesis

Symptoms: The desired enantiomer is produced with low enantiomeric excess (ee).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Chiral Catalyst/Ligand The choice of chiral catalyst or ligand is crucial. Screen a library of related catalysts or ligands to find the optimal one for your specific substrate.[4][5][6]
Catalyst Loading and Purity Insufficient catalyst loading or the presence of impurities can lead to a decrease in enantioselectivity. Ensure the catalyst is pure and use the recommended loading.
Reaction Time and Temperature Prolonged reaction times or elevated temperatures can sometimes lead to racemization or the formation of achiral byproducts. Optimize both reaction time and temperature.
Presence of Water or Other Protic Impurities Trace amounts of water can interfere with the chiral catalyst. Ensure all reagents and solvents are rigorously dried.
Substrate-Catalyst Mismatch Not all substrates are compatible with a given chiral catalytic system. Consider modifying the substrate or exploring a different catalytic approach.[4]
Problem 3: Significant Hydrodefluorination during Hydrogenation of 3-Fluoropyridines

Symptoms: A significant amount of the non-fluorinated piperidine byproduct is observed.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Choice Some hydrogenation catalysts are more prone to promoting C-F bond cleavage. Palladium-based catalysts are commonly used, but their activity can be modulated by the support and additives.[8][9] Rhodium and Ruthenium catalysts have also been explored.[7]
Reaction Conditions (Pressure and Temperature) High hydrogen pressure and elevated temperatures can increase the rate of hydrodefluorination. Optimize these parameters to find a balance between pyridine reduction and C-F bond stability.
Acidic or Basic Additives The presence of acids or bases can influence the rate of hydrodefluorination. Carefully control the pH of the reaction mixture.[7]
Solvent Choice The solvent can affect the catalyst's activity and selectivity. Screen different solvents to minimize the undesired side reaction.

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for different synthetic approaches to substituted 3-fluoropiperidines.

Table 1: Diastereoselective Synthesis of 3-Fluoropiperidines via Fluorinative Cyclization

EntrySubstrateFluorinating AgentLewis AcidSolventTemp (°C)d.r. (cis:trans)Yield (%)Reference
1N-Tosyl-alkenylamineF-TEDA-BF₄ (Selectfluor®)BF₃·OEt₂CH₂Cl₂-78 to rt1:1 to >20:140-85[1]
2Homoallylic AmineN/A (Prins-type)BF₃·OEt₂DCM-20ModerateGood[2]
31-Sulfonyl-2-piperideineSelectfluor®BF₃·OEt₂MeCNrtcis-selective50-70[10]

Table 2: Enantioselective Synthesis of 3-Fluoropiperidines

EntryMethodChiral SourceSubstrateee (%)Yield (%)Reference
1Pd-catalyzed AllylationTrost LigandAcyclic α-fluoro-β-ketoesterup to 92High[4]
2Rh-catalyzed Reductive HeckChiral Bisphosphine LigandDihydropyridine & Arylboronic acidup to 99High[5]
3Biocatalytic DesymmetrizationLipaseProchiral diester>96High[12]
4Asymmetric HydrogenationRu-catalyst & Chiral LigandFluoroenamide86 (up to 99.8 after SFC)97

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Fluorinative Cyclization

This protocol is a generalized procedure based on the principles of fluorinative cyclization reactions.

  • Preparation of the Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: The N-protected alkenylamine substrate is dissolved in a dry, anhydrous solvent (e.g., CH₂Cl₂). The solution is cooled to the desired temperature (e.g., -78 °C) using a cooling bath.

  • Initiation of Reaction: The Lewis acid (e.g., BF₃·OEt₂) is added dropwise to the stirred solution. After a short period of stirring, the electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the diastereomers.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed cause1 Sub-optimal Lewis Acid? start->cause1 action1 Screen Different Lewis Acids (e.g., TiCl4, SnCl4) Vary Stoichiometry cause1->action1 Yes cause2 Solvent Effects? cause1->cause2 No action1->cause2 action2 Test Solvents with Varying Polarity (e.g., MeCN, THF) cause2->action2 Yes cause3 High Reaction Temperature? cause2->cause3 No action2->cause3 action3 Lower Reaction Temperature cause3->action3 Yes cause4 N-Protecting Group Influence? cause3->cause4 No action3->cause4 action4 Experiment with Different Protecting Groups (Boc, Cbz, Ts) cause4->action4 Yes end Improved Diastereoselectivity cause4->end No action4->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Diagram 2: Key Synthetic Pathways to 3-Fluoropiperidines

G cluster_0 Starting Materials cluster_1 Synthetic Methods A Acyclic Alkenylamine M1 Fluorinative Cyclization A->M1 B Substituted Pyridine M2 Hydrogenation B->M2 C Piperidine Precursor M3 Electrophilic/ Nucleophilic Fluorination C->M3 P Substituted 3-Fluoropiperidine M1->P M2->P M3->P

Caption: Major synthetic routes to 3-fluoropiperidines.

References

Optimizing reaction conditions for coupling with Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coupling reactions involving Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during coupling reactions with this compound, focusing on two primary transformations: Reductive Amination and Palladium-Catalyzed α-Arylation.

Reductive Amination

Reductive amination is a cornerstone method for forming C-N bonds by reacting a ketone with an amine in the presence of a reducing agent. The α-fluoro group in the substrate can influence reactivity, making careful optimization crucial.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. The most common areas to investigate are incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.[1]

  • Imine Formation: The initial equilibrium between the ketone and amine to form the imine/iminium ion is critical. To shift the equilibrium towards the imine, consider adding a dehydrating agent like molecular sieves or employing azeotropic distillation to remove water.[1] A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[2]

  • Reducing Agent: The choice of reducing agent is paramount. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone.[1][3] Milder, more selective agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they preferentially reduce the iminium ion over the ketone.[1][2]

  • Reaction Conditions: Ensure all reagents are pure and solvents are anhydrous, especially when using water-sensitive reagents like STAB.[3]

Q2: I am observing significant reduction of my starting ketone to the corresponding alcohol (Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate). How can I prevent this?

A2: This is a classic side reaction when the reducing agent is too reactive towards the ketone compared to the iminium ion.

  • Switch to a Milder Reducing Agent: The most effective solution is to use a hydride donor that is less reactive towards the carbonyl. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.[3]

  • Stepwise Procedure: Allow sufficient time for the imine to form before adding the reducing agent.[1] You can monitor the imine formation via TLC or LC-MS. Once the imine is formed, then introduce the reducing agent (e.g., NaBH₄).[3]

Q3: The reaction with my sterically hindered amine is very slow or not proceeding. What can I do?

A3: Steric hindrance can significantly impede both imine formation and its subsequent reduction.[1]

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.

  • Use a Lewis Acid: Adding a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can activate the ketone, accelerating imine formation, particularly for less reactive substrates.[3][4]

  • Prolonged Reaction Time: Simply extending the reaction time may be sufficient for the reaction to reach completion.

Q4: I am seeing over-alkylation of my primary amine, resulting in a tertiary amine byproduct. How can I minimize this?

A4: Over-alkylation occurs when the secondary amine product, being more nucleophilic than the starting primary amine, reacts again with the ketone.[1]

  • Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the ketone to minimize the chance of the product reacting further.[1]

  • Stepwise Reduction: Pre-form the imine and then reduce it. This can sometimes help control the selectivity.[1]

Palladium-Catalyzed α-Arylation (Buchwald-Hartwig Type)

This reaction class enables the formation of a C-C bond between the α-carbon of the ketone and an aryl group, typically from an aryl halide or triflate. The presence of the α-fluoro atom makes this a coupling of an α-fluoro ketone, which presents unique challenges.

Frequently Asked Questions (FAQs)

Q1: My α-arylation reaction is not proceeding. What are the key parameters to optimize?

A1: The success of a Buchwald-Hartwig amination or α-arylation is highly sensitive to the choice of palladium precatalyst, ligand, base, and solvent.[5]

  • Catalyst System: The combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand is critical. For α-arylation of ketones, bulky, electron-rich phosphine ligands such as XantPhos, tBuXPhos, or biphenyl-based ligands are often effective.[6][7][8]

  • Base Selection: A strong, non-nucleophilic base is required to generate the enolate. Common choices include NaOtBu, KOtBu, and LiHMDS.[6][9] For substrates with base-sensitive functional groups, a milder base like DBU or K₃PO₄ may be attempted, though this might require more reactive coupling partners.[6][8]

  • Solvent: Aprotic polar solvents like DMF or non-polar solvents like toluene are commonly used.[6] The choice can significantly impact catalyst solubility and activity.

Q2: What are common side reactions in the α-arylation of an α-fluoro ketone?

A2: α-haloketones can undergo several side reactions.

  • Favorskii Rearrangement: Under strong basic conditions, α-haloketones can potentially undergo Favorskii rearrangement, although this is more common with α-chloro and α-bromo ketones.

  • Dehalogenation: Reductive dehalogenation to form the non-fluorinated piperidone is a possible side reaction, depending on the catalyst system and reaction conditions.

  • Competing Buchwald-Hartwig Amination: If the aryl halide coupling partner has an amine substituent, or if there are residual amines in the reaction, competing C-N bond formation can occur.[10]

Q3: How can I improve the yield and selectivity for mono-arylation?

A3: Achieving high selectivity for mono-arylation is a common goal.

  • Ligand Choice: Sterically hindered ligands can promote reductive elimination and often favor mono-arylation.[8]

  • Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity. Some α-arylations can proceed at room temperature with a highly active catalyst system.[9]

  • Stoichiometry: Carefully controlling the stoichiometry of the ketone and aryl halide is essential.

Section 2: Data Presentation

The following tables summarize typical starting conditions for optimizing coupling reactions. Yields are highly substrate-dependent and these values should be used as a reference point for optimization.

Table 1: Typical Conditions for Reductive Amination

ParameterCondition 1: Mild (STAB)Condition 2: Stepwise (NaBH₄)
Amine 1.0 - 1.2 equiv.1.0 - 1.2 equiv.
Reducing Agent NaBH(OAc)₃ (1.2 - 1.5 equiv.)NaBH₄ (1.5 - 2.0 equiv.)
Solvent DCE, DCM, or THFMeOH or EtOH
Additive Acetic Acid (catalytic, optional)None (add NaBH₄ after imine formation)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 4 - 24 hours2 - 12 hours

Table 2: Typical Conditions for Palladium-Catalyzed α-Arylation

ParameterCondition 1: Aryl BromideCondition 2: Aryl Chloride
Aryl Halide 1.0 - 1.2 equiv.1.0 - 1.2 equiv.
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand XantPhos or tBuXPhos (2-5 mol%)Bulky Biarylphosphine (4-10 mol%)
Base NaOtBu or LiHMDS (1.5 - 2.0 equiv.)NaOtBu or K₃PO₄ (2.0 - 3.0 equiv.)
Solvent Toluene or DioxaneToluene or DMF
Temperature 80 - 110 °C100 - 120 °C
Typical Time 12 - 24 hours16 - 36 hours

Section 3: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using STAB
  • To a stirred solution of this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M), add the desired amine (1.1 equiv.).

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (1.1 equiv.) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. The addition may be exothermic.

  • Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed α-Arylation
  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add anhydrous toluene, followed by this compound (1.2 equiv.) and the aryl bromide (1.0 equiv.).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12 to 24 hours.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Visualizations

Experimental Workflow and Logic Diagrams

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Ketone & Amine in Solvent B Stir for 30-60 min (Imine Formation) A->B C Add Reducing Agent (e.g., STAB) B->C Proceed to Reduction D Stir 4-24h at RT C->D E Quench with aq. NaHCO3 D->E Reaction Complete F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify via Chromatography G->H

Caption: General workflow for a one-pot reductive amination reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Imine_Check Imine Formation Problem? Start->Imine_Check Reductive Amination Issue Catalyst_Check Check Catalyst System (Pd/Ligand/Base) Start->Catalyst_Check α-Arylation Issue Add_Drying_Agent Add Molecular Sieves or Adjust pH Imine_Check->Add_Drying_Agent Yes Reductant_Check Ketone Reduced? Imine_Check->Reductant_Check No Screen_Ligands Screen Bulky Phosphine Ligands Catalyst_Check->Screen_Ligands Optimize Screen_Bases Screen Strong Bases (NaOtBu, LiHMDS) Catalyst_Check->Screen_Bases Optimize Screen_Solvents Try Toluene, Dioxane, or DMF Catalyst_Check->Screen_Solvents Optimize Milder_Reductant Use STAB instead of NaBH4 Reductant_Check->Milder_Reductant Yes Check_Purity Check Reagent Purity & Anhydrous Conditions Reductant_Check->Check_Purity No

Caption: Decision tree for troubleshooting common coupling reaction issues.

Reductive_Amination_Pathway Ketone 4-Oxopiperidine (Substrate) Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, -H2O Amine R-NH2 Amine->Iminium Product Coupled Amine (Product) Iminium->Product + [H-] (Reducing Agent)

Caption: Simplified reaction pathway for reductive amination.

References

Common side products in fluorinated piperidine synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of fluorinated piperidines. This resource addresses common side products, their identification, and strategies to mitigate their formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fluorinated piperidines, particularly when using catalytic hydrogenation methods.

Issue 1: Low yield of the desired fluorinated piperidine and formation of a significant amount of non-fluorinated piperidine.

  • Question: My reaction is showing low conversion to the desired fluorinated piperidine, and I am observing a large peak in my analysis corresponding to the defluorinated analog. What is causing this, and how can I fix it?

  • Answer: This is a classic case of hydrodefluorination, a common side reaction in the hydrogenation of fluorinated heterocyclic compounds.[1][2] This occurs when the carbon-fluorine bond is cleaved and replaced with a carbon-hydrogen bond during the reaction.

    Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst can significantly impact the extent of hydrodefluorination. Palladium-based catalysts are commonly used, but their activity can sometimes lead to excessive hydrodefluorination.[3] Consider screening different catalysts, such as platinum or rhodium, which may offer better selectivity for the hydrogenation of the pyridine ring without cleaving the C-F bond.[4]

    • Reaction Conditions Optimization:

      • Temperature and Pressure: High temperatures and hydrogen pressures can promote hydrodefluorination. Try lowering the reaction temperature and/or the hydrogen pressure.

      • Solvent: The solvent can influence the reaction outcome. Protic solvents like methanol or ethanol are often used. Consider screening other solvents to see if selectivity can be improved.

      • Acid Additives: The presence of a Brønsted acid, such as hydrochloric acid, can protonate the pyridine nitrogen, which can sometimes suppress hydrodefluorination and improve the rate of hydrogenation. However, the effect can be substrate-dependent, so optimization of the acid type and concentration is recommended.

    • Catalyst Loading: A lower catalyst loading might reduce the rate of hydrodefluorination relative to the desired hydrogenation.

    Troubleshooting_Hydrodefluorination start Low yield of fluorinated piperidine & High level of defluorinated side product catalyst Screen Different Catalysts (e.g., Pt, Rh instead of Pd) start->catalyst conditions Optimize Reaction Conditions start->conditions loading Adjust Catalyst Loading start->loading end Improved Yield and Selectivity catalyst->end temp_pressure Lower Temperature & Hydrogen Pressure conditions->temp_pressure solvent Screen Solvents conditions->solvent acid Optimize Acid Additive (Type and Concentration) conditions->acid loading->end temp_pressure->end solvent->end acid->end

    Caption: Troubleshooting workflow for hydrodefluorination.

Issue 2: The reaction stalls or shows no conversion.

  • Question: My fluoropyridine starting material is not being consumed, or the reaction stops after a short period. What could be the issue?

  • Answer: This is likely due to catalyst poisoning. The nitrogen atom in the pyridine ring of the starting material or the piperidine product can strongly adsorb to the active sites of the metal catalyst, preventing it from catalyzing the hydrogenation reaction.[4][5][6] Impurities in the starting materials or solvent can also act as catalyst poisons.[7]

    Troubleshooting Steps:

    • Purity of Starting Materials: Ensure that the fluoropyridine starting material and the solvent are of high purity and free from potential catalyst poisons like sulfur or other nitrogen-containing compounds.

    • Use of an Acidic Medium: Performing the reaction in an acidic medium can protonate the nitrogen atoms, reducing their ability to coordinate to and poison the catalyst surface.[4]

    • Catalyst Regeneration: If you are reusing a catalyst, it may be poisoned from a previous run. Follow a proper regeneration procedure, which may involve washing with solvents or a calcination step, to restore its activity.[7]

    • Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome partial poisoning. However, this should be a last resort as it is not cost-effective and may lead to increased side reactions.

    Troubleshooting_Catalyst_Poisoning start Reaction Stalls or No Conversion purity Check Purity of Starting Materials and Solvents start->purity acid Use an Acidic Medium to Protonate Nitrogen start->acid regeneration Regenerate or Use Fresh Catalyst start->regeneration loading Consider Increasing Catalyst Loading start->loading end Successful Hydrogenation purity->end acid->end regeneration->end loading->end

    Caption: Troubleshooting workflow for catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in fluorinated piperidine synthesis via catalytic hydrogenation of fluoropyridines?

A1: The most prevalent side products are:

  • Defluorinated Piperidines: These are formed through hydrodefluorination, where one or more fluorine atoms are replaced by hydrogen.[1][2] For multi-fluorinated piperidines, both partially and fully defluorinated products can be observed.

  • Partially Hydrogenated Intermediates: Incomplete reduction can lead to the formation of fluorinated tetrahydropyridines or dihydropyridines.[8]

  • Products of Catalyst Poisoning: While not a side product in the traditional sense, catalyst deactivation due to poisoning by the nitrogen-containing substrate or product can lead to a complex mixture of starting material and intermediates.[4][5][6]

Q2: How can I identify and quantify these side products?

A2: A combination of chromatographic and spectroscopic techniques is typically used:

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for identifying and quantifying fluorinated compounds. Each fluorine-containing species will give a distinct signal in the ¹⁹F NMR spectrum, and the integration of these signals can be used for quantification.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the desired product from side products based on their volatility and polarity. The mass spectrometer provides fragmentation patterns that can help in identifying the structure of each component.[8][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar compounds, LC-MS is a suitable alternative to GC-MS.[12]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed structural information to confirm the identity of the main product and any isolated side products.

Q3: Are there any specific NMR chemical shifts I should look for to identify defluorinated side products?

A3: The absence of a fluorine signal in the ¹⁹F NMR spectrum for a product that should be fluorinated is a strong indicator of complete defluorination. For partial defluorination, you will observe a change in the chemical shift and coupling pattern of the remaining fluorine atoms. In the ¹H NMR spectrum, the disappearance of a C-F coupling and the appearance of a new C-H signal in its place is indicative of hydrodefluorination. Consulting NMR databases and literature for similar compounds can be very helpful in assigning chemical shifts.[2][13]

Data Presentation

Table 1: Effect of Catalyst on Hydrodefluorination in the Synthesis of a Monofluorinated Piperidine

CatalystTemperature (°C)Pressure (bar H₂)Yield of Fluorinated Piperidine (%)Yield of Defluorinated Piperidine (%)
5% Pd/C80506530
5% Pt/C80508510
5% Rh/C80508212
10% Pd/C100704055

Note: Data is representative and will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Identification and Quantification of Side Products by ¹⁹F NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture (e.g., 10-20 mg) into an NMR tube.

    • Add a known amount of an internal standard that contains a fluorine atom and does not react with the components of the mixture (e.g., trifluorotoluene).

    • Add a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) to dissolve the sample completely.

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Use a pulse angle of 90 degrees.

  • Data Analysis:

    • Integrate the signals corresponding to the desired fluorinated piperidine, the defluorinated product (if it contains other fluorine atoms), and the internal standard.

    • Calculate the molar ratio of the product to the side product and, by extension, their respective yields if the amount of starting material is known.

Protocol 2: Analysis of Reaction Mixture by GC-MS

  • Sample Preparation:

    • Quench the reaction and work up a small aliquot of the reaction mixture.

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, derivatize the piperidines (e.g., by acylation) to improve their volatility and chromatographic behavior.[14]

  • GC-MS Method:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1).

    • Injection: Use a split or splitless injection depending on the concentration of the sample.

    • Oven Program: Develop a temperature gradient that effectively separates the starting material, product, and potential side products. A typical program might start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Analyze the mass spectrum of each peak. Look for the molecular ion peak and characteristic fragmentation patterns to identify the compounds. The defluorinated product will have a molecular weight that is lower than the fluorinated product by the difference in mass between fluorine and hydrogen (approximately 18 Da).[15][16][17][18]

Analytical_Workflow start Crude Reaction Mixture nmr_analysis ¹⁹F NMR Analysis start->nmr_analysis gcms_analysis GC-MS Analysis start->gcms_analysis quantification Quantify Fluorinated Species and Defluorinated Byproducts nmr_analysis->quantification identification Identify Volatile Components (Starting Material, Product, Side Products) gcms_analysis->identification end Comprehensive Product and Side Product Profile quantification->end ms_fragmentation Analyze Mass Fragmentation Patterns for Structural Confirmation identification->ms_fragmentation ms_fragmentation->end

Caption: Analytical workflow for side product identification.

References

Technical Support Center: Purification of Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated piperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying fluorinated piperidine intermediates?

A1: The introduction of fluorine atoms into piperidine rings significantly alters their physicochemical properties, leading to several purification challenges:

  • Altered Polarity and Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can affect its solubility and interactions with chromatographic stationary phases.[1]

  • Changes in Basicity (pKa): The high electronegativity of fluorine lowers the pKa of the basic piperidine nitrogen.[2][3] This change in basicity can impact the effectiveness of ion-exchange chromatography and acid-base extraction strategies. The extent of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[2]

  • Co-elution with Impurities: A significant challenge is the separation of the desired fluorinated piperidine from structurally similar non-fluorinated or partially fluorinated impurities that may form during synthesis.[4] These impurities often have very similar polarities, making chromatographic separation difficult.

  • Volatility: Unprotected fluorinated piperidines can be volatile, leading to sample loss during purification and handling.[4][5]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for purification but may also complicate standard purification methods.

Q2: Which purification techniques are most effective for fluorinated piperidine intermediates?

A2: The most commonly employed and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating complex mixtures of fluorinated piperidines from their impurities.

  • Fluorous Solid-Phase Extraction (F-SPE): This technique utilizes the unique affinity of fluorinated compounds for a fluorous stationary phase, allowing for efficient separation from non-fluorinated reagents and byproducts.[6]

  • Crystallization: When applicable, crystallization is an excellent method for obtaining highly pure material. For basic piperidine intermediates, crystallization of their hydrochloride or other salts is a common strategy.

  • Column Chromatography: Traditional silica gel chromatography can be effective, but often requires careful optimization of the mobile phase to achieve good separation, especially when dealing with basic compounds that can interact strongly with the acidic silica surface.

Q3: How does the position of the fluorine atom affect purification?

A3: The position of the fluorine atom has a notable impact on the molecule's properties and, consequently, its purification:

  • Impact on pKa: A fluorine atom closer to the basic nitrogen atom will have a more pronounced effect on lowering its pKa. This can be exploited to fine-tune selectivity in ion-exchange chromatography or pH-mediated extractions.

  • Influence on Dipole Moment: The fluorine's position alters the molecule's overall dipole moment, which can affect its interaction with polar stationary phases in normal-phase chromatography.

  • Conformational Effects: Fluorine substitution can influence the conformational preference of the piperidine ring, which can in turn affect how the molecule interacts with chiral stationary phases in enantioselective separations.[7]

Q4: My unprotected fluorinated piperidine is volatile. How can I minimize sample loss during purification?

A4: Volatility is a common issue with low molecular weight amines. A highly effective strategy is to introduce a protecting group, such as a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, onto the piperidine nitrogen.[4][5] These groups increase the molecular weight and decrease the volatility of the intermediate, making it more amenable to standard purification techniques like column chromatography. The protecting group can then be removed in a subsequent step.

Troubleshooting Guides

HPLC Purification

Problem: Poor peak shape (tailing or fronting) for my fluorinated piperidine.

  • Possible Cause 1: Secondary Interactions with Silica. The basic nitrogen of the piperidine can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), at a low concentration (e.g., 0.1%). This will compete with your compound for the active sites on the stationary phase and improve peak shape. Using a column with end-capping or a base-deactivated stationary phase is also recommended.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Possible Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Co-elution of my target compound with a non-fluorinated impurity.

  • Possible Cause: Insufficient Selectivity. The chosen column and mobile phase may not be providing enough selectivity to resolve the two compounds.

    • Solution 1: Modify the Mobile Phase. Adjust the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) or the pH of the aqueous phase to exploit differences in pKa between your compound and the impurity.

    • Solution 2: Change the Stationary Phase. A pentafluorophenyl (PFP) stationary phase can offer different selectivity for fluorinated compounds compared to a standard C18 column.

    • Solution 3: Optimize Temperature. Varying the column temperature can sometimes improve resolution.

Crystallization

Problem: My fluorinated piperidine intermediate "oils out" instead of crystallizing.

  • Possible Cause 1: High Impurity Level. The presence of significant impurities can inhibit crystal lattice formation.

    • Solution: First, attempt to purify the material by another method, such as column chromatography, to increase its purity before attempting crystallization.

  • Possible Cause 2: Cooling Too Rapidly. Rapid cooling can lead to supersaturation and the formation of an oil.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce nucleation.

  • Possible Cause 3: Inappropriate Solvent. The solvent system may not be optimal for crystallization.

    • Solution: Perform a systematic solvent screen to find a solvent or solvent mixture in which the compound has high solubility when hot and low solubility when cold.

Problem: Difficulty forming crystals of the free base.

  • Possible Cause: The free base may be an oil or have a low melting point.

    • Solution: Convert the basic piperidine to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt. Salts often have higher melting points and are more likely to be crystalline.

Data Presentation

Table 1: Impact of Fluorine Substitution on the pKa of Piperidine

This table illustrates the effect of fluorine substitution on the basicity of the piperidine nitrogen. Understanding this trend is crucial for developing purification methods that rely on the compound's ionization state, such as ion-exchange chromatography or pH-dependent extractions.

CompoundpKaChange in pKa from Piperidine
Piperidine11.12-
3-Fluoropiperidine9.82-1.30
4-Fluoropiperidine10.40-0.72
3,3-Difluoropiperidine7.64-3.48

Data is compiled from publicly available sources and is intended for illustrative purposes.

Table 2: Troubleshooting Guide for the Removal of Hydrodefluorination Byproducts

Hydrodefluorination is a common side reaction in the synthesis of fluorinated piperidines, leading to hard-to-remove non-fluorinated or partially fluorinated impurities.[4] This table provides a comparison of purification strategies for this specific challenge.

Purification TechniquePrincipleAdvantagesDisadvantages
Preparative HPLC (RP-HPLC) Separation based on differences in polarity. The fluorinated compound is typically more lipophilic.High resolution, capable of separating closely related compounds.Can be time-consuming and require significant solvent usage for large quantities.
Fluorous SPE (F-SPE) Selective retention of the fluorinated compound on a fluorous stationary phase.High selectivity for fluorinated compounds, rapid purification.Requires the presence of a sufficiently fluorinated tag or moiety for strong retention.
Crystallization (as a salt) Differences in solubility and crystal packing between the fluorinated compound and the impurity.Can provide very high purity material in a single step.Finding a suitable crystallization solvent can be challenging; may not be effective if the impurity co-crystallizes.

Experimental Protocols

Protocol 1: Purification by Fluorous Solid-Phase Extraction (F-SPE)

This protocol is suitable for the purification of a fluorinated piperidine intermediate from non-fluorinated starting materials and byproducts.

  • Cartridge Preparation: Condition a fluorous SPE cartridge by washing it with a fluorophilic solvent (e.g., 3 mL of methanol or acetone), followed by a fluorophobic solvent (e.g., 2 x 3 mL of 80:20 methanol:water).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.

  • Elution of Non-Fluorous Impurities: Elute the cartridge with a fluorophobic solvent (e.g., 80:20 methanol:water). This will wash away the non-fluorinated impurities. Collect and analyze this fraction to ensure no loss of the target compound.

  • Elution of the Fluorinated Compound: Elute the retained fluorinated piperidine intermediate with a fluorophilic solvent (e.g., methanol or acetonitrile).

  • Post-Purification: Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization of a Fluorinated Piperidine Hydrochloride Salt

This protocol describes a general method for the purification of a fluorinated piperidine by recrystallizing its hydrochloride salt.

  • Salt Formation: Dissolve the crude fluorinated piperidine free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Solvent Selection for Recrystallization: In separate test tubes, test the solubility of a small amount of the crude salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures like ethanol/ethyl acetate) at room and elevated temperatures. An ideal solvent will dissolve the salt when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude salt until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

G cluster_start Start: Crude Fluorinated Piperidine cluster_decision1 Initial Assessment cluster_action1 Action cluster_decision2 Purification Method Selection cluster_purification Purification Techniques cluster_end End: Purified Product start Crude Product volatile Is the compound volatile? start->volatile protect Protecting Group Introduction (e.g., Cbz, Fmoc) volatile->protect Yes impurities Nature of Impurities volatile->impurities No protect->impurities hplc Preparative HPLC impurities->hplc Closely related polarities fspe Fluorous SPE impurities->fspe Non-fluorinated impurities crystallization Crystallization / Salt Formation impurities->crystallization Crystalline solid with solubility difference end Pure Fluorinated Piperidine hplc->end fspe->end crystallization->end

Caption: Decision workflow for selecting a purification strategy.

G cluster_start Start cluster_steps F-SPE Protocol cluster_fractions Collected Fractions start Crude Mixture (Fluorinated Product + Non-fluorinated Impurities) load 1. Load onto Fluorous Silica Gel Cartridge start->load wash 2. Wash with Fluorophobic Solvent (e.g., 80% MeOH/H2O) load->wash elute 3. Elute with Fluorophilic Solvent (e.g., MeOH) wash->elute impurities Non-Fluorinated Impurities wash->impurities product Purified Fluorinated Product elute->product

Caption: Experimental workflow for Fluorous Solid-Phase Extraction (F-SPE).

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor HPLC Peak Shape (Tailing) cause1 Secondary Interactions with Silanols problem->cause1 cause2 Column Overload problem->cause2 cause3 Inappropriate Sample Solvent problem->cause3 solution1 Add Basic Modifier (e.g., TEA) to Mobile Phase cause1->solution1 solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3

Caption: Troubleshooting logic for HPLC peak tailing.

References

Preventing hydrodefluorination in catalytic hydrogenation of fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing hydrodefluorination during the catalytic hydrogenation of fluoropyridines. Below you will find troubleshooting guides and frequently asked questions to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the catalytic hydrogenation of fluoropyridines.

Q1: I am observing a significant amount of hydrodefluorination in my reaction. What is the primary cause and how can I minimize it?

A1: Hydrodefluorination is a common side reaction in the hydrogenation of fluoropyridines. The primary cause is often the choice of catalyst and the absence of an acid additive. To minimize C-F bond cleavage, the recommended catalytic system is Palladium(II) hydroxide on carbon (Pd(OH)₂/C) in the presence of a strong Brønsted acid , such as aqueous hydrochloric acid (HCl), in a methanol (MeOH) solvent. The acid protonates the pyridine nitrogen, which is thought to deactivate the ring towards hydrodefluorination.[1][2] Omitting the acid can lead to a dramatic increase in the formation of the defluorinated side product.[1]

Q2: My reaction is very slow or shows low conversion. What are the potential causes and solutions?

A2: Slow or incomplete reactions can be attributed to several factors:

  • Catalyst Activity: The activity of your catalyst is crucial. If you suspect your catalyst has reduced activity, consider using a fresh batch. Pearlman's catalyst (Pd(OH)₂/C) is generally more active for this type of transformation.

  • Catalyst Poisoning: Impurities in your substrate, solvent, or glassware can poison the catalyst. Common poisons include sulfur, nitrogen-containing compounds, and heavy metals. Ensure high purity of all reagents and solvents.

  • Inadequate Hydrogen Pressure: While atmospheric pressure (balloon) may be sufficient for some substrates, others may require higher pressures to achieve a reasonable reaction rate.

  • Poor Mixing: In heterogeneous catalysis, efficient stirring is essential to ensure good contact between the substrate, hydrogen, and the catalyst surface.

  • Substrate Solubility: Ensure your fluoropyridine substrate is fully dissolved in the chosen solvent.

Q3: I am working with a multi-fluorinated pyridine and observing extensive hydrodefluorination. Are these substrates more challenging?

A3: Yes, multi-fluorinated pyridines are generally more prone to hydrodefluorination. For example, the hydrogenation of a difluorinated pyridine may result in significant formation of single- and double-defluorinated side products, leading to lower yields of the desired multi-fluorinated piperidine.[1] While the recommended Pd(OH)₂/C and HCl system can mitigate this, some degree of hydrodefluorination may still be unavoidable.

Q4: Can I use other common hydrogenation catalysts like Pd/C, Pt/C, or Rh/C?

A4: While these catalysts are effective for general hydrogenations, they are often less selective for the reduction of fluoropyridines without causing significant hydrodefluorination. Studies have shown that catalysts such as Rh/C, Rh/Al₂O₃, and Pt/C give significantly lower yields of the desired fluorinated piperidine compared to Pd(OH)₂/C in the presence of acid.[1]

Q5: How can I prevent catalyst deactivation?

A5: Catalyst deactivation can be caused by poisoning, sintering (thermal degradation), or fouling (coking). To prevent deactivation:

  • Use Pure Reagents: Ensure your substrate and solvent are free from impurities, especially sulfur and other heteroatoms.

  • Control Temperature: Avoid excessively high temperatures, which can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.

  • Ensure Proper Storage: Store your catalyst in a dry, inert atmosphere to prevent oxidation and deactivation.

Data Presentation

The following table summarizes the effect of different catalysts and the presence of an acid on the hydrogenation of 3-fluoropyridine.

EntryCatalystAcid (HCl)Yield of 3-FluoropiperidineConversion of 3-Fluoropyridine
120 wt% Pd(OH)₂/CPresent88%>99%
25 wt% Rh/CPresent53%>99%
35 wt% Rh/Al₂O₃PresentTraces<5%
45 wt% Pt/CPresent6%>99%
55 wt% Ru/Al₂O₃PresentTraces<5%
610 wt% Pd/CPresent83%>99%
720 wt% Pd(OH)₂/CAbsent17%78%

Data sourced from a study on the hydrogenation of 3-fluoropyridine.[1]

Experimental Protocols

General Protocol for the Selective Hydrogenation of a Fluoropyridine

This protocol is a general guideline for the selective hydrogenation of a fluoropyridine using Pearlman's catalyst and hydrochloric acid.

Materials:

  • Fluoropyridine substrate

  • Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH), anhydrous

  • Aqueous Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reactions under inert atmosphere

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Procedure:

  • Reactor Setup: To a flame-dried reaction vessel, add the fluoropyridine substrate and the Pd(OH)₂/C catalyst (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Solvent and Acid Addition: Under a positive pressure of inert gas, add anhydrous methanol, followed by the aqueous hydrochloric acid (typically 1.0-1.5 equivalents relative to the substrate) via syringe.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography, crystallization, or distillation. For volatile piperidines, in situ protection (e.g., with Boc or Cbz anhydride) prior to work-up is recommended.[1]

Visualizations

Below is a troubleshooting workflow to help diagnose and resolve common issues encountered during the catalytic hydrogenation of fluoropyridines.

G Troubleshooting Workflow for Fluoropyridine Hydrogenation start Reaction Start issue Problem Observed? start->issue hydrodefluorination High Hydrodefluorination issue->hydrodefluorination Yes low_conversion Low Conversion / Slow Reaction issue->low_conversion Yes no_issue Successful Reaction issue->no_issue No check_acid Is Brønsted Acid (e.g., HCl) present? hydrodefluorination->check_acid check_catalyst Catalyst Check: 1. Is it Pd(OH)₂/C? 2. Is it fresh/active? low_conversion->check_catalyst check_acid->check_catalyst Yes add_acid Action: Add 1.0-1.5 eq. of aqueous HCl. check_acid->add_acid No change_catalyst Action: Use fresh Pd(OH)₂/C. Avoid Pt/C, Rh/C for this reaction. check_catalyst->change_catalyst No optimize_conditions Action: 1. Increase H₂ pressure. 2. Increase stirring rate. 3. Purify substrate. check_catalyst->optimize_conditions Yes check_conditions Reaction Conditions Check: 1. H₂ pressure sufficient? 2. Adequate stirring? 3. Substrate purity? add_acid->start Retry change_catalyst->start Retry optimize_conditions->start Retry

Caption: A decision tree to troubleshoot common issues in fluoropyridine hydrogenation.

References

Technical Support Center: Synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the electrophilic fluorination of the corresponding precursor, Benzyl 4-oxopiperidine-1-carboxylate. This reaction typically involves the formation of an enol or enolate intermediate, which then reacts with an electrophilic fluorine source.

Q2: Which electrophilic fluorinating agents are most effective for this transformation?

A2: N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) are the most commonly used and effective reagents for the α-fluorination of ketones and related compounds, including N-protected piperidones.[1][2][3] The choice between them may depend on substrate reactivity, desired reaction conditions, and cost.

Q3: What are the key factors that influence the yield of the fluorination reaction?

A3: Several factors can significantly impact the reaction yield, including the choice of fluorinating agent, solvent, reaction temperature, and the presence of additives such as acids or bases. Optimization of these parameters is crucial for achieving high yields. The purity of the starting material and reagents is also critical.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

Q5: What are the common challenges in purifying the final product?

A5: Purification of fluorinated piperidine derivatives can be challenging due to the potential for volatility and the presence of closely related byproducts. Column chromatography on silica gel is a common purification method, and in some cases, derivatization of the product may be necessary to facilitate isolation.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive fluorinating agent. 2. Insufficient reaction temperature. 3. Poor solubility of reagents.1. Use a fresh batch of the fluorinating agent; ensure it has been stored under anhydrous conditions. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Choose a solvent in which all reactants are soluble. For NFSI, solvents like acetonitrile, DMF, or CH2Cl2 are often used.[6][7]
Formation of Difluorinated Byproduct 1. Excess of fluorinating agent. 2. Prolonged reaction time. 3. Highly reactive enolate intermediate.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the fluorinating agent. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Consider running the reaction at a lower temperature to improve selectivity for monofluorination.
Low Regioselectivity (Fluorination at other positions) 1. Unfavorable reaction conditions. 2. Formation of thermodynamic enolate.1. The choice of solvent can influence regioselectivity; for some ketones, methanol has been shown to direct fluorination to the α-position.[8] 2. Use kinetic conditions (e.g., strong, non-nucleophilic base at low temperature) to favor the formation of the desired enolate if applicable.
Formation of Unidentified Byproducts 1. Decomposition of starting material or product. 2. Side reactions with solvent or impurities.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure starting material is pure. 2. Use anhydrous and high-purity solvents.
Difficult Purification 1. Co-elution of product with starting material or byproducts. 2. Volatility of the product.1. Optimize the eluent system for column chromatography. Consider using a different stationary phase if silica gel is ineffective. 2. If the product is volatile, consider in-situ derivatization with a non-volatile protecting group before purification.[5]

Experimental Protocols

Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Starting Material)

The synthesis of the starting material, Benzyl 4-oxopiperidine-1-carboxylate, is a crucial first step. While several methods exist, a common approach involves the N-protection of 4-piperidone.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 4-piperidone hydrochloride monohydrate in water.

  • Add a solution of sodium carbonate in water to neutralize the hydrochloride salt and basify the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate dissolved in dichloromethane while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate.

Electrophilic Fluorination to Yield this compound

This protocol is a generalized procedure based on common methods for the α-fluorination of ketones. Optimization of specific conditions may be required.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • N-fluorobenzenesulfonimide (NFSI) or Selectfluor®

  • Anhydrous acetonitrile (MeCN) or other suitable solvent

  • Optional: Acid catalyst (e.g., catalytic amount of H₂SO₄) or base (e.g., NaH, LDA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Benzyl 4-oxopiperidine-1-carboxylate in anhydrous acetonitrile in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Add the fluorinating agent (NFSI or Selectfluor®, typically 1.1-1.2 equivalents) in one portion.

  • Optional: If using an acid catalyst, add a catalytic amount at this stage. If a base is required to form the enolate, the substrate is typically pre-treated with the base at a low temperature before the addition of the fluorinating agent.

  • Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of the fluorination reaction, based on general principles and literature on similar transformations.

Parameter Variation Expected Impact on Yield Potential Side Effects
Fluorinating Agent NFSI vs. Selectfluor®Both are generally effective. The optimal choice may be substrate-dependent.Reactivity differences may affect side product formation.
Solvent Acetonitrile, DMF, CH₂Cl₂, MethanolSolvent choice can significantly affect solubility and reactivity. Methanol may promote α-fluorination.[8]Side reactions with the solvent are possible.
Temperature Room Temperature vs. Elevated TemperatureHigher temperatures can increase reaction rates but may also lead to decomposition or side reactions.Increased byproduct formation.
Additives Acid (e.g., H₂SO₄) vs. Base (e.g., NaH)Acid can catalyze enol formation.[1] Base generates the enolate, which is more nucleophilic.Strong bases can lead to side reactions if not carefully controlled.
Stoichiometry 1.1 eq. vs. >1.5 eq. of Fluorinating AgentA slight excess is often optimal. A large excess can lead to difluorination.Increased difluorinated byproduct.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Synthesis cluster_reaction Fluorination Reaction cluster_workup Workup & Purification cluster_product Final Product start_mat Benzyl 4-oxopiperidine-1-carboxylate reaction Electrophilic Fluorination (NFSI or Selectfluor®) start_mat->reaction workup Aqueous Workup reaction->workup Quench conditions Solvent (e.g., MeCN) Temperature Additives conditions->reaction purification Column Chromatography workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield cause1 Poor Reactivity low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Decomposition low_yield->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Change Fluorinating Agent cause1->solution1b solution2a Adjust Stoichiometry cause2->solution2a solution2b Modify Solvent cause2->solution2b solution3a Use Inert Atmosphere cause3->solution3a solution3b Ensure Reagent Purity cause3->solution3b

Caption: Logical relationship between the problem of low yield and potential corrective actions.

References

Technical Support Center: Managing Catalyst Deactivation in Reactions with Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when working with fluorinated heterocyclic compounds.

Troubleshooting Guides

This section addresses common issues encountered during catalytic reactions involving fluorinated heterocycles, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my cross-coupling reaction with a fluorinated pyridine derivative consistently low?

Answer: Low yields in cross-coupling reactions with fluorinated pyridines can be attributed to several factors, primarily related to the electronic properties of the substrate and its interaction with the catalyst.

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species. This issue is often exacerbated by the presence of an electron-withdrawing fluorine atom, which can influence the coordination strength.[1]

  • Protodeboronation: In Suzuki-Miyaura coupling, the carbon-boron bond of the fluorinated pyridine boronic acid can be cleaved, replacing it with a carbon-hydrogen bond. This side reaction is common with heteroaryl boronic acids, especially those bearing electron-withdrawing groups.[1]

  • Difficult Reductive Elimination: The final step in the catalytic cycle, reductive elimination to form the desired product, can be slow for electron-deficient heteroaryl compounds, leading to lower yields.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). These ligands can promote the desired catalytic cycle and shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]

  • Use of More Stable Boron Reagents: If protodeboronation is suspected, consider using pinacol esters or potassium trifluoroborate salts of the fluorinated heterocycle instead of the boronic acid, as these are generally more resistant to this side reaction.[2]

  • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed to prevent oxygen from promoting side reactions like homo-coupling of the aryl halide.[1]

  • Optimization of Reaction Conditions: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents, and reaction temperatures. Lowering the temperature may sometimes reduce decomposition pathways.[2]

Question 2: My catalyst activity is dropping rapidly when using a fluorinated substrate. How can I identify the cause of deactivation?

Answer: Rapid catalyst deactivation in the presence of fluorinated heterocycles often points to specific poisoning mechanisms. Identifying the root cause is crucial for developing an effective mitigation strategy.

  • Halide Poisoning: Fluoride ions (F⁻), potentially released from the substrate or formed during the reaction, are known poisons for many transition metal catalysts, particularly palladium. They can bind irreversibly to the metal center, blocking active sites.[3]

  • Ligand Degradation: Reaction byproducts or the fluorinated substrate itself can sometimes lead to the degradation of the catalyst's ligands.

  • Formation of Inactive Catalyst Species: The catalyst can be converted into inactive oxidation states (e.g., Ni(I) or Ni(III) for nickel catalysts) or form inactive aggregates.[4]

Diagnostic Workflow:

To pinpoint the cause of deactivation, a systematic approach is recommended. The following workflow can help diagnose the issue:

G Start Reaction Stalled or Low Conversion AddCatalyst Add fresh catalyst to the stalled reaction Start->AddCatalyst ReactionRestarts Reaction restarts? AddCatalyst->ReactionRestarts Deactivation Catalyst Deactivation Confirmed ReactionRestarts->Deactivation Yes NoRestart Other issues (e.g., substrate decomposition, limiting reagent) ReactionRestarts->NoRestart No ControlReaction Run control reaction without fluorinated substrate Deactivation->ControlReaction ControlOK Control reaction proceeds? ControlReaction->ControlOK FluorideIssue Fluorinated substrate is the likely cause of deactivation ControlOK->FluorideIssue Yes CatalystProblem Inherent catalyst instability under reaction conditions ControlOK->CatalystProblem No

Caption: A workflow for diagnosing catalyst deactivation.

Question 3: How can I mitigate catalyst deactivation caused by fluoride ions?

Answer: Preventing or reducing fluoride-induced catalyst deactivation is key to successful reactions with fluorinated heterocycles.

  • Use of Halide Scavengers: The addition of a silver salt (e.g., Ag₂CO₃, AgOTf) can precipitate fluoride ions, preventing them from coordinating to the catalyst's active site.

  • Slow Addition of Reagents: Slowly adding a reagent that may release fluoride can help maintain a low concentration of the poisoning species.

  • Selection of Halide-Tolerant Catalysts: Opt for catalyst systems known for their stability in the presence of halides. For palladium catalysts, bulky, electron-rich phosphine ligands can sometimes mitigate deactivation.[5]

  • Guard Beds: While less common in lab-scale synthesis, in larger-scale operations, passing the feedstock through a "guard bed" containing materials that adsorb impurities can be effective. Materials like activated alumina can be used for halide removal.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation? A1: Common signs include a decrease in reaction rate, incomplete conversion of starting materials even after extended reaction times, and the need for higher catalyst loading to achieve the desired yield.

Q2: Are nickel catalysts a good alternative to palladium for reactions with fluorinated heterocycles? A2: Nickel catalysts can be effective for C-F bond activation and are often used in cross-coupling reactions with aryl fluorides.[8] However, they are also susceptible to deactivation through pathways like the formation of inactive Ni(I) or Ni(III) species and ligand degradation.[4] The choice between palladium and nickel depends on the specific reaction and substrates.

Q3: Can a deactivated catalyst be regenerated? A3: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism. For catalysts poisoned by impurities, washing procedures may restore activity. For instance, palladium on carbon (Pd/C) catalysts deactivated by other processes have been regenerated by washing with alkaline solutions, followed by acid and water washes.[9][10] Thermal regeneration, which involves heating the catalyst under a controlled atmosphere, can also be effective for removing certain adsorbed species.[11] However, specific, validated protocols for regenerating catalysts deactivated by fluoride from fluorinated heterocycles are not widely published and would likely require optimization.

Q4: Does the position of the fluorine atom on the heterocycle affect catalyst stability? A4: Yes, the position of the fluorine atom can significantly influence the electronic properties of the heterocycle and its interaction with the catalyst. For example, a fluorine atom ortho to a coordinating group like a nitrogen atom in pyridine can have a more pronounced effect on catalyst coordination and deactivation compared to a more distant fluorine atom.

Data on Catalyst Performance and Mitigation

While direct quantitative comparisons of catalyst lifetimes in reactions with and without fluorinated heterocycles are not abundant in the literature, the following table summarizes qualitative and semi-quantitative information on factors affecting catalyst performance.

Factor Observation Impact on Catalyst Performance Mitigation Strategy Reference
Fluorinated Pyridine Substrate Increased electron-withdrawing natureCan lead to lower yields in Suzuki-Miyaura coupling compared to non-fluorinated analogues due to slower transmetalation.Use of more active catalyst systems (e.g., with bulky, electron-rich ligands).[12]
Pyridine Nitrogen Coordination to the metal centerCan lead to catalyst inhibition and deactivation.Use of sterically hindered ligands to shield the metal center.[1][2]
Protodeboronation of Boronic Acids More prevalent with electron-deficient heteroaryl boronic acidsLoss of starting material, leading to lower yields.Use of more stable boronic esters or trifluoroborate salts.[1][2]
Presence of Oxygen Promotes homo-coupling of aryl halidesFormation of undesired byproducts and consumption of starting material.Thorough degassing of the reaction mixture and maintenance of an inert atmosphere.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Pyridine Boronic Acid

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated pyridine boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₃PO₄, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/water).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Purify the crude product by column chromatography.[2]

Protocol 2: General Approach for Catalyst Regeneration (Adapted from non-fluoride specific protocols)

Caution: This is a general guideline and requires optimization. The effectiveness for fluoride-deactivated catalysts is not guaranteed.

  • Recovery of Catalyst: After the reaction, recover the solid catalyst by filtration.

  • Alkaline Wash: Wash the recovered catalyst with a 1-20 wt% aqueous solution of an alkali metal hydroxide or carbonate (e.g., NaOH or Na₂CO₃) at a temperature between 20-150 °C.[9]

  • Water Wash: Wash the catalyst with deionized water until the filtrate is neutral.[9]

  • Acid Wash (Optional and with caution): For some types of deactivation, a dilute acid wash (e.g., dilute nitric acid) can be employed, followed by extensive washing with deionized water to neutrality.[9] This step should be approached with caution as it can also leach the active metal.

  • Drying: Dry the washed catalyst thoroughly under vacuum before reuse.

Visualizing Deactivation and Mitigation Pathways

The following diagrams illustrate key concepts in catalyst deactivation and mitigation.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Pyridine Coordination Pyridine Coordination Pd(0)->Pyridine Coordination Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Fluoride Poisoning Fluoride Poisoning Transmetalation->Fluoride Poisoning Reductive Elimination->Pd(0) Ligand Degradation Ligand Degradation Reductive Elimination->Ligand Degradation

Caption: Deactivation pathways interrupting the catalytic cycle.

G cluster_0 Fluorinated Heterocycle Fluorinated Heterocycle Reaction Reaction Fluorinated Heterocycle->Reaction Catalyst Catalyst Catalyst->Reaction Deactivated Catalyst Deactivated Catalyst Reaction->Deactivated Catalyst Mitigation Strategies Mitigation Strategies Mitigation Strategies->Reaction Prevents Mitigation Strategies->Deactivated Catalyst Reverses Halide Scavengers Halide Scavengers Halide Scavengers->Mitigation Strategies Bulky Ligands Bulky Ligands Bulky Ligands->Mitigation Strategies Optimized Conditions Optimized Conditions Optimized Conditions->Mitigation Strategies Regeneration Regeneration Regeneration->Mitigation Strategies

Caption: Relationship between reaction components and mitigation strategies.

References

Technical Support Center: Scalable Synthesis of Multi-Gram Quantities of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of multi-gram quantities of fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing multi-gram quantities of fluorinated piperidines?

A1: Two of the most effective and scalable methods are the Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of fluoropyridines and the Palladium-Catalyzed Hydrogenation of fluoropyridines.[1][2] Both methods utilize readily available fluoropyridine precursors to produce highly substituted all-cis-(multi)fluorinated piperidines.[1][2]

Q2: I am observing significant hydrodefluorination as a side product. How can I minimize this?

A2: Hydrodefluorination is a common side reaction in the hydrogenation of fluoropyridines.[3] In Palladium-catalyzed systems, the addition of a Brønsted acid, such as aqueous HCl, can suppress the formation of the defluorinated side product.[3] For Rhodium-catalyzed DAH, ensuring anhydrous reaction conditions is crucial, as moisture can lead to the formation of species that promote hydrodefluorination.[4] In some cases, hydrodefluorination occurs on dearomatized intermediates.[5]

Q3: My reaction is stalling or showing low conversion. What could be the cause?

A3: Low conversion can be due to several factors. Ensure all reagents and solvents are dry, especially for the DAH process, as water can deactivate the catalytic cycle.[4] For palladium-catalyzed reactions, the choice of catalyst is critical; Pd(OH)₂ on carbon has been shown to be effective.[3] Insufficient hydrogen pressure or poor stirring can also lead to incomplete reactions. For some substrates, a higher reaction temperature may be required to drive the reaction to completion.

Q4: How can I purify volatile fluorinated piperidines effectively?

A4: The purification of volatile, unprotected fluorinated piperidines can be challenging.[3] One effective strategy is in-situ protection of the piperidine nitrogen with a group like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) prior to purification.[3] This increases the molecular weight and reduces volatility, facilitating standard silica gel chromatography. For the purification of the free amines, which are basic, using a modified mobile phase containing a small percentage of a basic modifier like triethylamine (TEA) or ammonia in methanol can prevent peak tailing on silica gel.

Troubleshooting Guides

Low Yield and Incomplete Conversion
Symptom Possible Cause Suggested Solution
Low Yield in DAH Reaction Moisture in reagents or solvents.Ensure all reagents and solvents are rigorously dried. Use an oven-dried reaction vessel and activated molecular sieves.[4][6]
Inactive catalyst.Use a fresh batch of the rhodium catalyst.
Insufficient reducing agent.Ensure the correct stoichiometry of the borane reagent (e.g., HBpin) is used.[4]
Low Yield in Pd-Catalyzed Hydrogenation Suboptimal catalyst.Screen different palladium catalysts. Pd(OH)₂ on carbon is often a good choice.[3]
Incomplete reaction.Increase hydrogen pressure or reaction time. Ensure efficient stirring.
Catalyst poisoning.Ensure the substrate and solvent are free of impurities that could poison the catalyst.
Formation of Side Products
Symptom Possible Cause Suggested Solution
Significant Hydrodefluorination Reaction conditions favoring C-F bond cleavage.In Pd-catalyzed reactions, add a Brønsted acid (e.g., aqueous HCl) to the reaction mixture.[3] For DAH, maintain strictly anhydrous conditions.[4]
Catalyst choice.Some catalysts may have a higher propensity for hydrodefluorination. If the problem persists, consider screening alternative catalysts.
Formation of Tetrahydropyridine byproduct Incomplete hydrogenation.Increase hydrogen pressure, reaction time, or catalyst loading. A change in solvent (e.g., from MeOH to THF/H₂O) can sometimes influence the extent of reduction.[3]
Purification Challenges
Symptom Possible Cause Suggested Solution
Product is too volatile for easy isolation Low molecular weight of the unprotected fluorinated piperidine.Protect the piperidine nitrogen in-situ with a Cbz or Fmoc group before workup and purification.[3]
Significant peak tailing during silica gel chromatography Strong interaction of the basic piperidine with acidic silanol groups on the silica.Add a basic modifier to the eluent, such as 0.1-1% triethylamine or a 1-2% solution of 7N ammonia in methanol.
Low recovery from chromatography column Irreversible adsorption of the basic product onto the silica gel.Use an amine-deactivated silica gel or an alternative stationary phase like basic or neutral alumina.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the two primary scalable synthesis methods.

Parameter Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) Palladium-Catalyzed Hydrogenation
Catalyst [Rh(cod)Cl]₂ with a suitable ligandPd(OH)₂/C (20 wt%)[3]
Reducing Agent / Hydrogen Source Pinacolborane (HBpin) and H₂ gas[4]H₂ gas[3]
Solvent Dry Tetrahydrofuran (THF)[6]Methanol (MeOH) or Tetrahydrofuran/Water (THF/H₂O)[3]
Additive 4 Å Molecular Sieves[6]Aqueous HCl[3]
Temperature Room temperature to 50 °CRoom temperature
Pressure 50 bar H₂50 bar H₂
Typical Yields Good to excellent (often >80%)Moderate to good (e.g., 67% on a gram scale for some substrates)[3]
Diastereoselectivity Highly cis-selective[1]Highly cis-selective[3]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) of Fluoropyridines

This one-pot, two-step procedure provides access to all-cis-(multi)fluorinated piperidines.[1][6]

  • Preparation of the Reaction Vessel: An oven-dried reaction vessel equipped with a stirring bar is cooled to room temperature under vacuum.

  • Addition of Solids: Activated 4 Å molecular sieves (crushed, 50 mg), the rhodium catalyst, and the solid fluoropyridine substrate (1.0 equiv.) are added under air.

  • Inert Atmosphere: The vessel is depressurized and backfilled with argon gas three times.

  • Addition of Liquids: Dry tetrahydrofuran (1 M) and any liquid fluoropyridine substrate (distilled over CaH₂, 1.0 equiv.) are added.

  • Addition of Borane Reagent: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) (2.0 – 4.0 equiv.) is added.

  • Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas (3 x 10 bar) and finally pressurized to 50 bar of H₂.

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50 °C) for the specified time (typically 24-48 hours).

  • Work-up and Purification: After carefully venting the hydrogen, the reaction mixture is worked up and purified using appropriate chromatographic techniques.

General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines

This method is robust and tolerant to air and moisture.[2][3]

  • Reaction Setup: To a suitable reaction vessel, add the fluoropyridine substrate, Pd(OH)₂ on carbon (20 wt %), methanol, and aqueous HCl.

  • Hydrogenation: The vessel is placed in an autoclave, which is then purged with hydrogen gas and pressurized to 50 bar of H₂.

  • Reaction: The reaction is stirred at room temperature until complete, as monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: The reaction mixture is filtered to remove the catalyst.

  • In-situ Protection (Optional): For volatile products, a protecting group (e.g., Cbz-Cl) can be added to the filtrate along with a base to facilitate purification.[3]

  • Purification: The crude product is purified by column chromatography.

Visualizations

experimental_workflow_DAH cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Oven-dried vessel solids Add Rh catalyst, molecular sieves, & solid substrate prep->solids inert Purge with Argon solids->inert liquids Add dry THF & liquid substrate inert->liquids borane Add HBpin liquids->borane hydrogenation Pressurize with H₂ (50 bar) & stir borane->hydrogenation vent Vent H₂ hydrogenation->vent purify Purify via chromatography vent->purify

Caption: Workflow for Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH).

experimental_workflow_Pd_H2 cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_purification Purification reagents Add fluoropyridine, Pd(OH)₂/C, MeOH, & aq. HCl pressurize Pressurize with H₂ (50 bar) reagents->pressurize stir Stir at room temperature pressurize->stir filter Filter catalyst stir->filter protect Optional: In-situ protection (Cbz/Fmoc) filter->protect chromatography Column chromatography protect->chromatography

Caption: Workflow for Palladium-Catalyzed Hydrogenation.

References

Troubleshooting low coupling efficiency with sterically hindered piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with sterically hindered piperidines and other challenging amines.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling yields with sterically hindered piperidines are a common challenge. This guide provides a systematic approach to identify and resolve the issue.

Problem: Low or no formation of the desired amide product.

A logical workflow for troubleshooting this issue is presented below.

G start Low Coupling Yield Observed reagent 1. Evaluate Coupling Reagent start->reagent sub_reagent1 Switch to Onium Salt Reagent (HATU, HCTU, COMU, PyBOP) reagent->sub_reagent1 Standard reagents (DCC, EDC) failed? sub_reagent2 Consider Acyl Fluoride Formation (TFFH, BTFFH) reagent->sub_reagent2 Onium salts insufficient? conditions 2. Optimize Reaction Conditions sub_conditions1 Increase Temperature (e.g., 40-60 °C or microwave) conditions->sub_conditions1 sub_conditions2 Prolong Reaction Time (e.g., 2-24 hours) conditions->sub_conditions2 sub_conditions3 Change Solvent (NMP, DMF/DCM) conditions->sub_conditions3 sub_conditions4 Use a Weaker, Hindered Base (NMM, Collidine) conditions->sub_conditions4 analysis 3. Verify Analytical Method sub_analysis1 Confirm Product Structure (NMR, MS) analysis->sub_analysis1 sub_analysis2 Use Quantitative Analysis (HPLC, LC-MS) analysis->sub_analysis2 success Coupling Efficiency Improved sub_reagent1->conditions sub_reagent2->conditions sub_conditions1->analysis sub_conditions2->analysis sub_conditions3->analysis sub_conditions4->analysis sub_analysis1->success sub_analysis2->success

Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is amide coupling with sterically hindered piperidines so challenging?

A1: Steric hindrance is the primary obstacle in these reactions. The bulky substituents on the piperidine ring physically block the nitrogen atom, making it a less accessible nucleophile. This slows down the rate of the desired reaction, allowing side reactions to become more prevalent.[1][2]

Q2: My standard coupling reagents like DCC or EDC are failing. What should I use instead?

A2: For sterically hindered substrates, more powerful coupling reagents are necessary.[1] Onium salt-based reagents are highly recommended. These are broadly categorized into:

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are very effective.[1][3] HATU is known for its high reactivity, while COMU offers a better safety profile as it is not based on the potentially explosive HOBt.[1][4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1][4] They are generally more soluble in DMF than uronium salts and do not pose the risk of guanidinylation, a common side reaction with uronium reagents.[5]

Q3: I'm observing a side product that is capping my peptide chain. What is it and how can I prevent it?

A3: This is likely due to guanidinylation of the N-terminal amine. This side reaction can occur when using an excess of uronium-based coupling reagents like HATU or HBTU.[1][4] To prevent this:

  • Avoid using a large excess of the uronium reagent.

  • Do not pre-activate the uronium reagent for extended periods before adding the amine.

  • Consider switching to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[4][5]

Q4: How can I minimize racemization during the coupling of chiral carboxylic acids to hindered piperidines?

A4: Racemization can be a significant issue, especially with hindered substrates. To minimize it:

  • Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure, which are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[3]

  • Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to many uronium reagents.[4]

  • Avoid strong bases like DBU. Instead, use weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]

  • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

Q5: Are there alternatives to onium salt reagents for very difficult couplings?

A5: Yes, the in situ formation of acyl fluorides is a powerful strategy for coupling sterically demanding substrates.[6][7][8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can convert carboxylic acids to their corresponding acyl fluorides, which are highly reactive towards even hindered amines.[3][6]

Data Presentation: Comparison of Coupling Reagents

The following tables summarize the performance of various coupling reagents in both standard and sterically hindered amide coupling reactions.

Table 1: Coupling of Fmoc-Phe-OH to H-Val-OMe (A Standard Coupling)

Coupling ReagentClassYield of Dipeptide (%)Epimerization (%)
BOPPhosphonium953.5
HBTUUronium/Aminium985.2
HATUUronium/Aminium994.1
COMUUronium/Aminium993.2
Note: Data is compiled from various literature sources for comparative purposes. Actual results may vary.[4]

Table 2: Coupling of a Hindered Tripeptide (Boc-Phe-Xaa-Phe-OBzl where Xaa is a hindered N-methylated amino acid)

Coupling ReagentAdditiveYield (%)
HBTUHOBt65
HATUHOAt85
PyBOPHOBt78
COMUOxyma Pure88
Note: This table summarizes reported yields for a challenging coupling and demonstrates the superiority of modern coupling reagents.[3]

Experimental Protocols

Protocol 1: General Procedure for Coupling with a Phosphonium Reagent (PyBOP)

This protocol provides a general guideline for the coupling of a carboxylic acid to a sterically hindered piperidine.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 to 3 equivalents) and PyBOP (1.1 to 3 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.[9]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the sterically hindered piperidine (1.0 equivalent) to the reaction mixture.

  • Base Addition: Immediately add a hindered base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.2 to 6 equivalents).[9]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with stirring. Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS. For very hindered substrates, the reaction time may need to be extended to 4 hours or even overnight.[9]

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is for cases where standard onium salt reagents fail.

  • Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.3 equivalents) in anhydrous acetonitrile.[6] Add a fluorinating agent such as BTFFH (1.3 equivalents) and a hindered base like DIEA (2.0 equivalents).[6] Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.

  • Amine Addition: Add the sterically hindered piperidine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[6]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Signaling Pathways and Workflows

Guanidinylation Side Reaction Pathway

Uronium-based coupling reagents can react with the free amine of the piperidine or the N-terminus of a peptide, leading to an irreversible capping.

G Uronium Uronium Reagent (e.g., HATU) Activated_Ester Activated Ester (R1COO-X) Uronium->Activated_Ester + R1COOH Guanidinium Guanidinium Byproduct (Chain Termination) Uronium->Guanidinium + R2NH (Side Reaction) Amine Sterically Hindered Piperidine (R2NH) Desired_Amide Desired Amide (R1CONR2) Amine->Desired_Amide Amine->Guanidinium Carboxylic_Acid Carboxylic Acid (R1COOH) Carboxylic_Acid->Activated_Ester Activated_Ester->Desired_Amide + R2NH

Guanidinylation side reaction with uronium reagents.

References

Technical Support Center: Analysis of Reaction Byproducts in Fluoropiperidine Chemistry by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing fluoropiperidine reaction byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my fluoropiperidine synthesis?

A1: Common byproducts can originate from various sources including starting materials, reagents, and side reactions. Key byproducts to monitor include defluorination products where a fluorine atom is replaced by hydrogen, which can occur during hydrogenation reactions.[1] You may also observe products from incomplete reactions, over-alkylation, oxidation, or rearrangement of the piperidine ring. In some cases, radical-mediated cyclization reactions can lead to linear alkene byproducts.[2]

Q2: Why am I seeing high background noise or contamination in my LC-MS analysis?

A2: High background noise in the analysis of fluorinated compounds is a frequent issue.[3] It often stems from the LC system itself, as components like PTFE tubing and solvent filters are made of fluoropolymers that can leach into the mobile phase.[3] To mitigate this, it is recommended to use "PFAS-free" or "fluorine-free" LC components where possible.[3] Additionally, ensure the use of high-purity solvents and reagents.[4]

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time instability can be caused by several factors. A primary cause is insufficient column equilibration between runs; it is crucial to allow the column to stabilize at the initial mobile phase conditions.[5] Other potential causes include fluctuations in column temperature (a column oven is recommended for stability), changes in the mobile phase composition over time, or degradation of the column itself.[3][6]

Q4: I am observing poor peak shapes (tailing or fronting) for my fluoropiperidine analytes. How can I improve them?

A4: Poor peak shape is often due to secondary interactions between the basic piperidine nitrogen and active sites on the silica backbone of the column.[3] Adjusting the mobile phase pH with an additive like formic acid or using a higher ionic strength buffer can help mitigate this. Peak fronting might indicate column overload, which can be addressed by diluting the sample.[3] Also, ensure your sample solvent is compatible with the mobile phase.[3]

Q5: What are the typical fragmentation patterns for fluoropiperidines in MS/MS analysis?

A5: In positive ion mode using Electrospray Ionization (ESI), fluoropiperidine derivatives typically show a protonated molecule [M+H]⁺. The fragmentation is often initiated at the nitrogen atom.[7] Dominant fragmentation pathways include α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen, leading to a stable iminium ion.[7] This often results in the loss of the largest substituent on the nitrogen. Ring-opening and fragmentation of substituents also contribute to the overall pattern.[7][8]

Troubleshooting Guides

Problem: An unexpected peak appears in my chromatogram.

  • Question: How do I begin to identify this unknown peak?

    • Answer: Start by examining its mass-to-charge ratio (m/z). Determine if the mass corresponds to a potential byproduct, a known impurity, or a common adduct. Use the troubleshooting workflow diagram below for a systematic approach. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition.[9]

Problem: The observed mass does not match any expected products.

  • Question: Could the unexpected mass be due to adduct formation?

    • Answer: Yes, especially with ESI, molecules can form adducts with ions present in the mobile phase or from glassware. Common adducts include sodium ([M+Na]⁺), ammonium ([M+NH₄]⁺), and potassium ([M+K]⁺).[10] Check your data for masses corresponding to these additions (see Table 2). If adducts are an issue, try using different glassware or freshly prepared mobile phases.[10]

  • Question: What if the mass suggests a loss of fluorine (defluorination)?

    • Answer: Defluorination is a known side reaction in the synthesis of fluorinated compounds, particularly during catalytic hydrogenation steps.[1] This results in a "des-fluoro" byproduct. Compare the mass of the unknown peak to the expected mass of your target compound minus a fluorine atom plus a hydrogen atom (a mass difference of approximately -18 Da).

Problem: I have low signal intensity or no peak for my compound of interest.

  • Question: How can I troubleshoot a weak or absent signal?

    • Answer: There are several potential causes for low signal intensity.

      • Ionization Issues: Ensure your MS settings (ionization source, polarity) are appropriate for your analyte. Piperidines are basic and generally ionize well in positive mode ESI.[7][10]

      • Ion Suppression: The sample matrix can interfere with the ionization of your target analyte.[10] Try diluting your sample or improving your sample preparation procedure to remove interfering components.

      • LC Issues: Check that there are no clogs in the system and that the mobile phase is flowing correctly.[5] A simple visual check for a constant drip from the ESI probe (with the MS in standby) can confirm flow.[5]

      • Sample Degradation: Ensure your sample has not degraded. Prepare a fresh sample and re-inject.[10]

Quantitative Data Summary

For accurate identification of byproducts, it is crucial to know the expected mass shifts from the parent compound.

Table 1: Common Potential Byproducts in Fluoropiperidine Synthesis and Their Mass Differences

Byproduct TypeModificationΔ Mass (Da) from Parent MoleculePotential Cause
Defluorination- F, + H-18.00Catalytic hydrogenation, harsh reaction conditions[1]
Oxidation+ O+15.99Exposure to air, oxidative reagents
N-oxide Formation+ O on Piperidine N+15.99Oxidative conditions
DealkylationLoss of N-substituentVariesSide reaction during synthesis
Unreacted PrecursorVariesVariesIncomplete reaction

Table 2: Common Adducts Observed in Positive Mode ESI-MS

Adduct IonFormulaMass Added (Da)Common Source
Proton[M+H]⁺+1.01Acidic mobile phase additive (e.g., formic acid)
Sodium[M+Na]⁺+22.99Glassware, mobile phase contaminants[10]
Ammonium[M+NH₄]⁺+18.04Ammonium-based buffers or additives[10]
Potassium[M+K]⁺+38.96Glassware, mobile phase contaminants[10]
Acetonitrile[M+ACN+H]⁺+42.03Acetonitrile in mobile phase
Methanol[M+MeOH+H]⁺+33.03Methanol in mobile phase

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis

  • Dilution: Dilute a small aliquot of the reaction mixture in a solvent compatible with the initial LC mobile phase conditions (e.g., a 50:50 mixture of water:methanol or water:acetonitrile). Analyte concentrations for LC-MS typically range from 10 to 100 µg/mL.[11]

  • Filtration: Filter the diluted sample using a 0.22 µm syringe filter to remove particulates that could clog the LC system.[3] Crucially, use non-fluorinated filter materials like polypropylene or nylon to avoid background contamination. [3]

  • Vial Transfer: Transfer the filtered solution into an autosampler vial. Polypropylene vials are recommended over glass to minimize sodium adduct formation and potential analyte adsorption.[3]

  • Method Blank: Prepare a "blank" sample containing only the dilution solvent. Run this periodically to check for system contamination and carryover.[3]

Protocol 2: Generic LC-MS Method for Fluoropiperidine Analysis

  • Liquid Chromatography (LC) System:

    • Column: A standard C18 reversed-phase column is often effective (e.g., 100 mm length, 2.1 mm internal diameter, 1.8-3.5 µm particle size).[3][12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute compounds, hold, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min[7]

    • Column Temperature: 30 - 40 °C to ensure reproducible retention times.[7]

    • Injection Volume: 1 - 5 µL[7]

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive Ion Mode[7]

    • Scan Mode:

      • Full Scan: Acquire data over a broad m/z range (e.g., 100-1000) to detect all ionizable compounds.

      • Tandem MS (MS/MS): Perform a product ion scan on the m/z of the expected parent compound and any suspected byproducts to obtain fragmentation data for structural confirmation.[7]

    • Source Parameters: Optimize gas flows, temperatures, and voltages according to the instrument manufacturer's guidelines to achieve a stable spray and maximum signal intensity.[10]

Mandatory Visualizations

G start Unexpected Peak Observed in Chromatogram check_mass Check m/z of Peak start->check_mass is_adduct Mass Match Known Adduct ([M+Na]+, [M+K]+, etc.)? check_mass->is_adduct is_byproduct Mass Match Expected Byproduct (e.g., Defluorination)? is_adduct->is_byproduct No check_blank Check Blank Injection for Contamination is_adduct->check_blank Yes is_hrms Perform High-Resolution MS for Formula? is_byproduct->is_hrms Yes is_byproduct->is_hrms No run_msms Acquire MS/MS Fragmentation Data is_hrms->run_msms Yes compare_frags Compare Fragmentation to Parent Compound/Standards run_msms->compare_frags identify_byproduct Identify Structure of Byproduct compare_frags->identify_byproduct identify_contaminant Source is Contamination (Solvent, System, Carryover) check_blank->identify_contaminant reassess Re-evaluate Reaction Scheme and Starting Materials identify_byproduct->reassess

Caption: Troubleshooting workflow for identifying unknown peaks in LC-MS analysis.

G parent [M+H]⁺ N-R-4-Fluoropiperidine frag1 Loss of R Group (α-Cleavage) parent->frag1 CID frag2 Loss of HF (Hydrogen Fluoride) parent->frag2 CID frag3 Ring Opening/ Cleavage parent->frag3 CID ion1 Iminium Ion [M+H-R]⁺ frag1->ion1 ion2 [M+H-HF]⁺ frag2->ion2 ion3 Acyclic Fragments frag3->ion3

Caption: Common fragmentation pathways for a generic fluoropiperidine in MS/MS.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidines, a ubiquitous motif in pharmaceuticals. By examining key physicochemical and pharmacokinetic properties, supported by experimental data, we aim to illuminate the profound impact of fluorination on drug design.

The introduction of fluorine into a piperidine ring can dramatically alter a molecule's properties, influencing its basicity, lipophilicity, metabolic stability, and ultimately, its pharmacological activity. These modifications stem from fluorine's unique characteristics: its high electronegativity, small size, and the strength of the carbon-fluorine bond. Understanding these effects is crucial for optimizing drug candidates.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The following tables summarize the quantitative impact of fluorination on the piperidine scaffold across several key drug-like properties. The data presented is a compilation from various studies, highlighting the consistent trends observed when fluorine is introduced.

Table 1: Comparison of pKa and Lipophilicity (LogP/LogD)

CompoundStructurepKaLogP/LogD
Piperidineimage of piperidine structure~11.20.84
3-Fluoropiperidineimage of 3-fluoropiperidine structure~9.80.65
4,4-Difluoropiperidineimage of 4,4-difluoropiperidine structure~8.51.02

Note: pKa and LogP/LogD values can vary slightly depending on the experimental conditions.

Table 2: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-benzylpiperidine2527.7
N-benzyl-4,4-difluoropiperidine759.2

Table 3: Binding Affinity for a G-Protein Coupled Receptor (GPCR) Target

CompoundTargetBinding Affinity (Ki, nM)
Lead Compound (with piperidine)GPCR X50
Fluorinated Analog (with 3-fluoropiperidine)GPCR X15

The Impact of Fluorination: A Deeper Dive

The data clearly illustrates the multifaceted influence of fluorination. The strong electron-withdrawing nature of fluorine reduces the basicity (pKa) of the piperidine nitrogen.[1][2] This can be advantageous in reducing off-target effects, such as hERG channel affinity, which is often linked to cardiac toxicity.[3][4]

The effect on lipophilicity (LogP/LogD) is more nuanced and context-dependent.[1][2] While fluorine is highly electronegative, its impact on lipophilicity is a balance between increased hydrophobic surface area and altered polarity.[5]

One of the most significant benefits of fluorination is the enhancement of metabolic stability.[6] The high energy of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[6] This is evident in the increased half-life and reduced intrinsic clearance of the fluorinated analog in Table 2.

Furthermore, the conformational constraints imposed by fluorine can lead to improved binding affinity.[7][8] By locking the piperidine ring into a more bioactive conformation, fluorination can enhance interactions with the target protein, resulting in increased potency.

Experimental Methodologies

The data presented in this guide is derived from standard in vitro assays widely used in drug discovery. The following are detailed protocols for the key experiments cited.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by potentiometric titration, a highly accurate method for measuring the pH of a solution as a titrant is added.

Protocol:

  • Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration, typically between 0.01 M and 0.001 M.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. The shake-flask method is the gold-standard for its determination.

Protocol:

  • Phase Preparation: A biphasic system of n-octanol and an aqueous buffer (typically phosphate-buffered saline at pH 7.4 for LogD) is prepared and mutually saturated by vigorous shaking followed by separation.

  • Partitioning: The test compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a sufficient period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogP or LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a final concentration typically around 1 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactor for CYP450 enzymes. A control incubation without NADPH is also run to assess non-enzymatic degradation.

  • Time-Course Incubation: The reaction mixtures are incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the context in which these molecules operate and are evaluated, the following diagrams, generated using Graphviz, depict a representative signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane GPCR GPCR (e.g., D2, M1, CCR5) G_protein G-protein (Gi/Gq) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulation Second_Messenger Second Messenger (cAMP, IP3/DAG) Effector->Second_Messenger Production Inhibited/Stimulated Ligand Piperidine-containing Drug (Antagonist) Ligand->GPCR Binding Cellular_Response Cellular Response (e.g., Inhibition of Neuronal Firing) Second_Messenger->Cellular_Response Downstream Signaling

A representative G-protein coupled receptor (GPCR) signaling pathway.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling A Non-fluorinated Piperidine Scaffold C pKa Assay A->C D LogP/LogD Assay A->D E Metabolic Stability (Microsomes) A->E F Target Binding Assay A->F B Fluorinated Piperidine Scaffold B->C B->D B->E B->F G Data Analysis & Comparison C->G D->G E->G F->G H Structure-Activity Relationship (SAR) Elucidation G->H

A general experimental workflow for comparing fluorinated and non-fluorinated piperidines.

G cluster_0 Physicochemical Effects cluster_1 Pharmacokinetic & Pharmacodynamic Consequences Fluorination Fluorination of Piperidine Ring pKa Lower pKa (Reduced Basicity) Fluorination->pKa LogP Altered LogP (Modulated Lipophilicity) Fluorination->LogP Conformation Conformational Restriction Fluorination->Conformation Metabolism Increased Metabolic Stability Fluorination->Metabolism Toxicity Reduced Off-Target Toxicity (e.g., hERG) pKa->Toxicity LogP->Metabolism Affinity Improved Binding Affinity Conformation->Affinity

The logical relationship of how fluorination impacts drug properties.

References

Comparative Guide to the Structure-Activity Relationship of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Analogs and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine-based compounds, with a focus on analogs related to Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate. Due to the limited availability of specific SAR data for the exact titular compound, this guide draws objective comparisons from closely related N-benzylpiperidine and fluorinated piperidine analogs investigated as dopamine D4 receptor antagonists and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. The presented data, experimental protocols, and pathway visualizations aim to inform the rational design of novel therapeutic agents.

Comparative Efficacy of Piperidine Analogs

The following tables summarize the in vitro efficacy of various substituted piperidine analogs, focusing on their inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against the dopamine D4 receptor and TRPV1.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a key target in the development of treatments for neurological and psychiatric disorders.[1] The following data illustrates the impact of substitutions on the N-benzyl and piperidine moieties on D4 receptor affinity.

Compound IDN-Benzyl SubstituentPiperidine MoietyKᵢ (nM) for D₄ ReceptorReference
8a 3-Fluorobenzyl3-(S)-benzyloxypiperidine205.9[1]
8b 3,4-Difluorobenzyl3-(S)-benzyloxypiperidine169[1]
8c 4-Fluoro-3-methylbenzyl3-(S)-benzyloxypiperidine135[1]
8e 4-Methylbenzyl3-(S)-benzyloxypiperidine241[1]
8f 2-Methylbenzyl3-(S)-benzyloxypiperidine343[1]
8h 3-Fluorobenzyl2-methylimidazo[1,2-a]pyridine-linked piperidine1,939[1]
8i 3,4-Difluorobenzyl2-methylimidazo[1,2-a]pyridine-linked piperidine375[1]
8j 4-Fluoro-3-methylbenzyl2-methylimidazo[1,2-a]pyridine-linked piperidine188[1]
14a Not Applicable4,4-difluoro-3-(phenoxymethyl)piperidine scaffold0.3[2]

Key SAR Observations for D₄ Receptor Antagonists:

  • N-Benzyl Substituents: Electron-withdrawing groups (e.g., fluorine) and small alkyl groups (e.g., methyl) on the benzyl ring are generally well-tolerated and can enhance potency.[1] The position of the substituent is crucial, with 3- and 4-positions often showing favorable activity.[1]

  • Piperidine Ring Modifications: The stereochemistry of substituents on the piperidine ring significantly impacts activity, with the (S)-enantiomer showing higher potency in the case of 3-benzyloxypiperidine analogs.[1] The introduction of a 4,4-difluoro substitution on the piperidine ring can lead to exceptionally high affinity.[2]

TRPV1 Antagonists

TRPV1 is a non-selective cation channel involved in pain perception, making it an attractive target for the development of analgesics.[3][4] The data below highlights the SAR of piperidine-containing TRPV1 antagonists.

Compound IDGeneral StructureIC₅₀ (nM) for hTRPV1Reference
Compound 50 1,2,4-oxadiazole core with piperidine moiety2130 (hTRPV1)[5]
Compound 61 Pyridine C-region analog with piperidineFavorable antagonism[5]
Compound 65 Thiazole analog with piperidine69% inhibition (hTRPV1)[5]
Benzoxazinone amide Piperidine carboxamide derivativeGood potency[4]

Key SAR Observations for TRPV1 Antagonists:

  • The piperidine moiety is a common scaffold in the design of potent TRPV1 antagonists.[3][4]

  • The nature of the heterocyclic system linked to the piperidine ring significantly influences antagonist activity.[5]

  • Modifications of the carboxamide linkage in piperidine derivatives can lead to potent antagonists.[4]

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of test compounds for the human dopamine D4 receptor.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone.[6]

  • Non-specific binding control: Haloperidol or other suitable D4 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D4 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]N-methylspiperone (at a concentration near its Kₔ), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Visualizations

Dopamine D4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D4R Activates Antagonist Piperidine Analog (Antagonist) Antagonist->D4R Blocks PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Effects PKA->Downstream Gene_Expression Gene Expression (e.g., neuronal growth, synaptic plasticity) CREB->Gene_Expression Regulates

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of piperidine analogs.

General Experimental Workflow for SAR Studies

G cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Scaffold Lead Scaffold (e.g., Benzyl 3-fluoro-4- oxopiperidine-1-carboxylate) Analogs Analog Synthesis (Systematic Modification) Scaffold->Analogs Primary Primary Assay (e.g., Receptor Binding) Analogs->Primary Secondary Secondary Assay (e.g., Functional Assay) Primary->Secondary SAR SAR Analysis (Identify key structural features) Secondary->SAR Optimization Lead Optimization (Improve potency, selectivity, ADME) SAR->Optimization Optimization->Analogs Iterative Design

Caption: Iterative workflow for structure-activity relationship (SAR) studies of novel compounds.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with promising biological activity is perpetual. Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate has emerged as a versatile starting material for the synthesis of a diverse array of compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

The strategic incorporation of a fluorine atom at the 3-position of the piperidine ring can significantly influence the physicochemical properties of the resulting molecules, including their basicity (pKa) and conformational preferences. These modifications can, in turn, impact their binding affinity to biological targets and their overall pharmacological profile. This guide summarizes findings from multiple studies to offer a consolidated view of the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.

Comparative Analysis of Biological Activity

The derivatives of this compound have been investigated for a range of biological activities, including their potential as dopamine receptor antagonists, antimicrobial and antioxidant agents, and inhibitors of enzymes implicated in neurodegenerative diseases. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of different structural modifications.

Dopamine D4 Receptor Antagonism

A series of benzyloxy piperidine derivatives, closely related to the core scaffold, have been evaluated for their antagonist activity at the dopamine D4 receptor (D4R), a target of interest for the treatment of various neuropsychiatric disorders.

Compound IDR (Substitution on Benzyl Ring)D4R Kᵢ (nM)[1]
8a 3-F205.9
8b 3,4-diF169
8c 4-F, 3-Me135
8e 4-Me241
8f 2-Me343
8h 3-F (with 2-methylimidazo[1,2-a]pyridine N-substituent)1939
8i 3,4-diF (with 2-methylimidazo[1,2-a]pyridine N-substituent)375
8j 4-F, 3-Me (with 2-methylimidazo[1,2-a]pyridine N-substituent)188
Antimicrobial and Antioxidant Activity

Derivatives of N-benzyl piperidin-4-one have been synthesized and screened for their ability to inhibit the growth of pathogenic microbes and to scavenge free radicals.

Compound IDModificationAntimicrobial Activity (Zone of Inhibition, mm)Antioxidant Activity (IC₅₀, µM)
3 3,3-dimethyl-N-benzylpiperidin-4-oneModerate activity against selected strains[2]Superior to standard[2]
4 3,5-dimethyl-N-benzylpiperidin-4-oneModerate activity against selected strains[2]Moderate[2]

Note: Specific quantitative data for antimicrobial activity was presented as "moderate" in the source material. The antioxidant activity of compound 3 was noted as being superior to the standard used in the study.

Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, dual inhibitors of HDAC and AChE are of significant interest. N-benzyl piperidine derivatives have been designed and evaluated for this dual activity.

Compound IDHDAC IC₅₀ (µM)[3]AChE IC₅₀ (µM)[3]
d5 0.176.89
d10 0.453.22

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Dopamine D4 Receptor Binding Assay[1]
  • Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human dopamine D4 receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Assay: Radioligand binding assays were performed in a 96-well format. Membranes were incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compounds.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol). The plates were incubated, and the bound radioactivity was measured using a liquid scintillation counter. The Kᵢ values were calculated using the Cheng-Prusoff equation.

Antimicrobial Activity Assay (Agar Well Diffusion Method)[2]
  • Microbial Culture Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific turbidity.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) was poured into sterile petri dishes and allowed to solidify.

  • Inoculation and Well Creation: The solidified agar was swabbed with the microbial culture. Wells were created using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) was added to each well.

  • Incubation and Measurement: The plates were incubated under appropriate conditions (temperature and duration). The diameter of the zone of inhibition around each well was measured in millimeters.

Antioxidant Activity Assay (DPPH Radical Scavenging Method)[2]
  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.

  • Assay Procedure: Different concentrations of the test compounds were mixed with the DPPH solution.

  • Incubation and Measurement: The mixture was incubated in the dark for a specified period. The absorbance was measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity was calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined from a plot of scavenging activity against compound concentration.

HDAC and AChE Inhibition Assays[3]
  • HDAC Inhibition Assay: The inhibitory activity against human HDACs was determined using a commercially available fluorometric assay kit. The assay measures the fluorescence generated by the deacetylation of a fluorogenic substrate.

  • AChE Inhibition Assay: The inhibitory activity against acetylcholinesterase was determined using a modified Ellman's method. The assay measures the yellow color produced by the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Visualizing the Science: Pathways and Workflows

To further elucidate the context of these findings, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Dopamine_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates Derivative Piperidine Derivative (Antagonist) Derivative->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified Dopamine D4 Receptor Signaling Pathway and the Mechanism of Antagonism.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Benzyl 3-fluoro-4- oxopiperidine-1-carboxylate Reaction Chemical Modification (e.g., reductive amination, alkylation, etc.) Start->Reaction Purification Purification & Characterization (HPLC, NMR, MS) Reaction->Purification Primary_Assay Primary Biological Assay (e.g., Receptor Binding) Purification->Primary_Assay Secondary_Assay Secondary/Functional Assay (e.g., Cell-based Assay) Primary_Assay->Secondary_Assay Selectivity_Assay Selectivity Profiling Secondary_Assay->Selectivity_Assay Data_Collection Data Collection (IC50, Ki, etc.) Selectivity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General Experimental Workflow for the Synthesis and Evaluation of Novel Piperidine Derivatives.

This guide consolidates fragmented data to provide a clearer picture of the biological potential of compounds derived from this compound. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel therapeutic agents based on this promising chemical scaffold. Further investigations are warranted to explore the full therapeutic potential and to optimize the lead compounds identified in these initial studies.

References

The Impact of Fluorination on the Metabolic Stability of Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the drug discovery pipeline. The piperidine moiety, a prevalent scaffold in numerous pharmaceuticals, is often susceptible to metabolic degradation. A key strategy to enhance the stability of these compounds is the introduction of fluorine atoms. This guide provides a detailed comparison of the metabolic stability of fluorinated and non-fluorinated piperidine derivatives, supported by experimental data and methodologies.

The strategic incorporation of fluorine into drug candidates, a process known as fluorination, has become a fundamental tool in medicinal chemistry to improve the pharmacokinetic properties of parent molecules.[1] Fluorination can significantly impede the metabolism of piperidine rings by cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism.[1][2] By substituting a hydrogen atom with a more stable carbon-fluorine (C-F) bond, sites that are prone to oxidative metabolism can be effectively blocked.[1][2] The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This increased metabolic stability often leads to a longer half-life and lower clearance in the body, which are desirable characteristics for many potential drugs.[1]

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a hypothetical non-fluorinated piperidine compound and its fluorinated analog. This data is representative of general trends observed in preclinical studies and was obtained using human liver microsomes (HLM), a standard in vitro model for evaluating Phase I metabolic stability.[3] A higher half-life (T½) and a lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound IDStructureHalf-life (T½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Non-fluorinated Piperidine Derivative2555
Compound A-F Fluorinated Piperidine Derivative> 60< 10

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols

A standard method to assess the metabolic stability of compounds is the in vitro liver microsomal stability assay. This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

Liver Microsomal Stability Assay Protocol

1. Reagents and Materials:

  • Test compounds and positive control compounds (e.g., verapamil, midazolam) dissolved in an appropriate solvent like DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard to terminate the reaction and for sample processing.

2. Incubation Procedure:

  • A solution of HLMs is prepared in the phosphate buffer.

  • The test compound is added to the HLM solution.

  • The mixture is pre-incubated at 37°C for approximately 5 minutes.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • The quenched reaction mixtures are centrifuged to precipitate the microsomal proteins.

  • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus the time plot.

  • The half-life (T½) is calculated using the equation: T½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / T½) / (mg/mL microsomal protein) .

Visualizing the Experimental Workflow and Metabolic Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Test Compound - Liver Microsomes - NADPH System - Buffer pre_incubation Pre-incubate Test Compound with Microsomes at 37°C reagents->pre_incubation initiation Initiate Reaction with NADPH System pre_incubation->initiation sampling Collect Aliquots at Multiple Time Points initiation->sampling termination Terminate Reaction with Cold Acetonitrile + IS sampling->termination centrifugation Centrifuge to Precipitate Proteins termination->centrifugation lcms Analyze Supernatant by LC-MS/MS centrifugation->lcms calculation Calculate % Remaining, T½, and CLint lcms->calculation

Caption: Experimental workflow for a liver microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Piperidine Metabolism cluster_fluorinated Fluorinated Piperidine Metabolism parent_nf Non-Fluorinated Piperidine Derivative cyp450_nf Cytochrome P450 (e.g., CYP3A4, CYP2D6) parent_nf->cyp450_nf parent_f Fluorinated Piperidine Derivative metabolites_nf Metabolites: - N-dealkylation - Ring Hydroxylation - Ring Contraction cyp450_nf->metabolites_nf cyp450_f Cytochrome P450 (e.g., CYP3A4, CYP2D6) parent_f->cyp450_f blocked Metabolism Blocked at Fluorinated Site cyp450_f->blocked

Caption: Generalized metabolic pathways of piperidine derivatives.

The Influence of Fluorination on Piperidine Metabolism

The piperidine ring and its substituents are common sites for metabolic modification by CYP enzymes.[3] Common metabolic pathways for piperidine-containing molecules include N-dealkylation, C-hydroxylation of the piperidine ring, and in some cases, ring contraction.[3][4] For instance, the metabolism of 4-aminopiperidine drugs is often dominated by N-dealkylation catalyzed by CYP3A4.[5]

The introduction of fluorine at a metabolically labile position can effectively block these pathways. The high energy of the C-F bond makes it resistant to enzymatic cleavage by P450 enzymes.[6][7] This "metabolic blocking" effect is a primary reason for the observed increase in metabolic stability of fluorinated compounds. For example, a study on fluorofentanyl derivatives, which contain a piperidine core, identified N-dealkylation and various hydroxylations as major metabolic routes.[8] While this study did not directly compare to a non-fluorinated analog, it highlights the typical metabolic hotspots on such scaffolds that could be protected by fluorination.

References

A Comparative Guide to Catalysts in the Synthesis of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The selective synthesis of fluorinated piperidines is a pivotal challenge in medicinal chemistry, given the profound impact of fluorine on the pharmacological properties of bioactive molecules. The hydrogenation of readily available fluoropyridines represents the most direct route to these valuable saturated heterocycles. The choice of catalyst is paramount, dictating the efficiency, selectivity, and functional group tolerance of the transformation. This guide provides a comparative analysis of leading catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Key Catalysts

The efficacy of various catalysts in the hydrogenation of fluoropyridines is summarized below. The data highlights the distinct advantages and limitations of each system, primarily focusing on palladium, rhodium, and ruthenium-based catalysts. Key performance indicators include yield, diastereoselectivity (d.r.), and the reaction conditions required.

Catalyst SystemSubstrateProductYield (%)[1]d.r. (cis:trans)[1]Catalyst Loading (mol%)Temperature (°C)H₂ Pressure (bar)Time (h)Key Features & Limitations
Pd(OH)₂/C, HCl 3-FluoropyridineCbz-3-fluoropiperidine85>99:15605016Robust, air/moisture tolerant, broad substrate scope, requires Brønsted acid.[1][2]
[Rh(COD)Cl]₂, L 3-FluoropyridineTFA-3-fluoropiperidine94>20:12.5805024High diastereoselectivity, requires borane reagent, sensitive to air/moisture.
Ru/C 2,5-DifluoropyridineBoc-2,5-difluoropiperidine~80 (typical)High (cis)5403016Effective for multi-substituted pyridines, mild conditions.
Pd(OH)₂/C, HCl 2-Phenyl-5-fluoropyridineCbz-2-phenyl-5-fluoropiperidine7191:95605016Good chemoselectivity (tolerates arenes).[1]
[Rh(COD)Cl]₂, L 2-Phenyl-5-fluoropyridineTFA-2-phenyl-5-fluoropiperidine85>20:12.5805024Excellent diastereoselectivity for aryl-substituted fluoropyridines.
Pd(OH)₂/C, HCl 3,5-DifluoropyridineCbz-3,5-difluoropiperidine68>99:15805016Effective for difluorinated substrates.[1]

Note: L refers to a specific ligand used in the rhodium-catalyzed system, often a phosphine or carbene ligand. Data for Ru/C is generalized from its performance on substituted pyridines, as specific data for fluorinated substrates is less commonly reported in direct comparative studies.

Experimental Protocols

Detailed methodologies for the palladium and rhodium-catalyzed systems are provided below, based on published procedures.[1]

General Procedure for Pd-Catalyzed Hydrogenation

A glass vial equipped with a magnetic stir bar is charged with the fluoropyridine substrate (0.5 mmol, 1.0 equiv.), Pd(OH)₂/C (20 wt%, 5 mol%), and methanol (2.0 mL). Aqueous HCl (4 M, 1.1 equiv.) is added, and the vial is placed in an autoclave. The autoclave is flushed with hydrogen gas three times before being pressurized to 50 bar. The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for 16 hours. After cooling to room temperature and venting the autoclave, the reaction mixture is diluted with methanol and a suitable base (e.g., triethylamine) is added. A protecting group precursor (e.g., benzyl chloroformate for Cbz protection) is then added, and the mixture is stirred for an additional 2 hours. The crude mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired fluorinated piperidine.

General Procedure for Rh-Catalyzed Dearomatization-Hydrogenation

Inside a nitrogen-filled glovebox, a glass vial is charged with [Rh(COD)Cl]₂ (2.5 mol%), a suitable ligand (e.g., a cyclic alkylaminocarbene ligand, 5 mol%), and the fluoropyridine substrate (0.2 mmol, 1.0 equiv.). A borane reagent such as pinacolborane (2.0 equiv.) and a solvent like tetrahydrofuran (1.0 mL) are added. The vial is sealed and placed in an autoclave. The autoclave is removed from the glovebox, flushed with hydrogen, and pressurized to 50 bar. The reaction is stirred at the indicated temperature (e.g., 80 °C) for 24 hours. After cooling and venting, the reaction is quenched with an aqueous solution (e.g., NaOH). A protecting group is introduced by adding a reagent like trifluoroacetic anhydride and a base (e.g., pyridine), followed by stirring. The product is then extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography.

Experimental Workflow and Logic

The synthesis of fluorinated piperidines via hydrogenation of fluoropyridines follows a structured workflow. The choice of the catalytic system is a critical decision point that influences the subsequent steps and the overall outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Fluoropyridine Substrate Catalyst_Choice Choose Catalytic System Start->Catalyst_Choice Pd_System Palladium System (e.g., Pd(OH)₂/C, HCl) Catalyst_Choice->Pd_System Robustness, Air-tolerance Rh_System Rhodium System (e.g., [Rh(COD)Cl]₂, Ligand, Borane) Catalyst_Choice->Rh_System High Diastereoselectivity Other_Systems Other Systems (e.g., Ru, Ir) Catalyst_Choice->Other_Systems Setup Reaction Setup (Solvent, Reagents) Pd_System->Setup Rh_System->Setup Other_Systems->Setup Hydrogenation Hydrogenation (Temperature, Pressure, Time) Setup->Hydrogenation Quench Quenching & Protection Step Hydrogenation->Quench Purification Filtration & Chromatography Quench->Purification Product Characterized Fluorinated Piperidine Purification->Product

Catalytic Hydrogenation Workflow

Signaling Pathways and Mechanistic Considerations

While a detailed catalytic cycle is complex and varies between metals, a simplified representation of the key stages in the hydrogenation process is illustrated below. The process involves substrate coordination to the active metal center, followed by sequential hydrogen transfer to the aromatic ring, leading to the saturated piperidine product. A critical challenge is preventing the undesired hydrodefluorination side reaction.

G Substrate Fluoropyridine Intermediate1 π-Complex Formation Substrate->Intermediate1 Catalyst Active Metal Catalyst (e.g., Pd(0), Rh(I)) Catalyst->Intermediate1 Intermediate2 Hydride Insertion / Hydrogen Transfer Intermediate1->Intermediate2 Intermediate3 Partially Saturated Intermediate Intermediate2->Intermediate3 Stepwise Reduction Side_Product Hydrodefluorination Product Intermediate2->Side_Product Undesired Pathway Intermediate3->Intermediate2 Repeat Product Fluorinated Piperidine Intermediate3->Product

Simplified Hydrogenation Pathway

References

Comparative In Silico Modeling and Docking Analysis of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of in silico modeling and molecular docking studies of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate derivatives against various biological targets. The piperidine scaffold is a well-established structural motif in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Computational approaches such as molecular docking are instrumental in predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics.[1] This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer insights into the therapeutic potential of these fluorinated piperidine derivatives.

Data Presentation: Comparative Docking Performance

The following tables summarize the binding affinities and inhibitory activities of various piperidine derivatives, including analogues of this compound, against several key protein targets. This data is crucial for understanding the structure-activity relationships (SAR) and for prioritizing candidates for further experimental validation.

Derivative/AnalogTarget Enzyme/ReceptorDocking Score (kcal/mol)Binding Affinity (Kᵢ)IC₅₀Key Interactions
Benzyl 4-oxopiperidine-1-carboxylate Analogs
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesteraseNot specifiedNot specified0.41 µMThe study suggests that replacing the ester linker with a more stable amide linker and modifying the indanone moiety can lead to potent acetylcholinesterase inhibitors.[3]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAcetylcholinesteraseNot specifiedNot specified5.94 µMIn silico screening predicted this compound to be blood-brain barrier permeant, with molecular dynamics simulations indicating a binding mode similar to the approved drug donepezil.[3]
3-Fluoro-4-oxopiperidine and Related Analogs
3-fluorobenzyl derivative (8a)Dopamine D4 ReceptorNot specified205.9 nMNot specifiedDocking studies on the D4 receptor crystal structure (PDB: 5WIU) identified key interactions with Asp115 and Phe410, which are present in all active compounds of this series.[4]
N-3-fluoro-4-methoxybenzyl substituted piperidinesDopamine D4 ReceptorNot specifiedVariesNot specifiedStructure-activity relationship studies focused on modifying the nitrogen and oxygen substituents of the piperidine ring to explore potency and selectivity for the D4 receptor.[5]
General Piperidine Derivatives
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)Sigma-1 Receptor (S1R)Not specified3.2 nMNot specifiedComputational studies, including docking and molecular dynamics, revealed crucial amino acid interactions and a binding mode similar to known S1R ligands like haloperidol.[6][7][8]

Experimental Protocols

A detailed understanding of the methodologies employed in generating the above data is critical for its interpretation and for designing future studies.

Molecular Docking Protocol

A typical molecular docking workflow involves several key stages, from protein and ligand preparation to the analysis of the resulting poses.

  • Protein Preparation : The three-dimensional crystal structure of the target protein is typically obtained from a repository such as the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[9]

  • Ligand Preparation : The 3D structures of the this compound derivatives and other ligands are generated and then subjected to energy minimization to obtain their most stable conformations.

  • Docking Simulation : A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding site.[10]

  • Scoring and Analysis : The different poses of the ligand are then "scored" based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the protein's active site residues.

Enzyme Inhibition Assay (General)

To validate the in silico predictions, experimental assays are performed to determine the inhibitory activity of the compounds.

  • Enzyme and Substrate Preparation : A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation : The enzyme is pre-incubated with various concentrations of the test compound (the potential inhibitor).

  • Reaction Initiation and Measurement : The reaction is initiated by adding the substrate. The rate of the reaction is measured over time, typically by monitoring the change in absorbance or fluorescence.

  • IC₅₀ Determination : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the reaction rates against the inhibitor concentrations.

Visualizing the In Silico Workflow and Biological Context

The following diagrams, generated using Graphviz, illustrate the general workflow of in silico drug design and a representative signaling pathway that could be modulated by piperidine-based inhibitors.

G cluster_0 In Silico Drug Design Workflow Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (Virtual Screening) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Docking & SAR) Lead_Discovery->Lead_Optimization Lead_Optimization->Lead_Discovery ADMET_Prediction ADMET Prediction Lead_Optimization->ADMET_Prediction Synthesis_Testing Synthesis and Biological Testing ADMET_Prediction->Synthesis_Testing Synthesis_Testing->Lead_Optimization G cluster_1 PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Piperidine-based Inhibitor Inhibitor->PI3K G cluster_2 Structure-Activity Relationship (SAR) Logic Core_Scaffold Core Scaffold (Benzyl 4-oxopiperidine) Substitution_R1 Substitution at R1 (e.g., Fluorine) Core_Scaffold->Substitution_R1 Substitution_R2 Substitution at R2 (e.g., Carboxylate derivatives) Core_Scaffold->Substitution_R2 Binding_Affinity Binding Affinity Substitution_R1->Binding_Affinity Substitution_R2->Binding_Affinity Biological_Activity Biological Activity Binding_Affinity->Biological_Activity

References

Head-to-Head Comparison of Fluorinated Piperidine Building Blocks: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into piperidine scaffolds offers a powerful tool to fine-tune molecular properties and enhance the developability of drug candidates. This guide provides a comprehensive head-to-head comparison of different fluorinated piperidine building blocks, supported by experimental data, to inform rational drug design.

The introduction of fluorine into a piperidine ring can significantly modulate its physicochemical and pharmacokinetic properties. These alterations, driven by fluorine's high electronegativity and the strength of the carbon-fluorine bond, can lead to improved metabolic stability, modulated basicity (pKa), and altered lipophilicity (logP). Understanding the impact of the position and number of fluorine substituents is crucial for optimizing drug candidates.

Physicochemical Properties: A Quantitative Comparison

The strategic placement of fluorine atoms on the piperidine ring allows for precise control over its basicity. This is a critical parameter as it influences a compound's solubility, cell permeability, and off-target activity, such as hERG inhibition.

Building BlockFluorine PositionpKa
PiperidineNone11.12
4-Fluoropiperidine410.38
3-Fluoropiperidine39.30
4,4-Difluoropiperidine4,49.28
3,3-Difluoropiperidine3,37.04

This table summarizes experimental pKa values, demonstrating the significant impact of fluorine substitution on the basicity of the piperidine nitrogen.

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, standardized experimental protocols are essential.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of fluorinated piperidine analogues.

Methodology:

  • Sample Preparation: A precise amount of the hydrochloride salt of the test compound is dissolved in deionized water to a known concentration (e.g., 10 mM).

  • Titration: The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) at a constant temperature (25 °C).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Analysis: The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form.

Measurement of logP (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water, representing its lipophilicity.

Methodology:

  • Solvent Saturation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in the n-octanol-saturated water phase. An equal volume of water-saturated n-octanol is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture: The test compound (at a final concentration of, e.g., 1 µM) is incubated with liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4) at 37 °C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Impact on Biological Activity: Signaling Pathway Modulation

The introduction of fluorine can significantly influence the interaction of piperidine-containing molecules with their biological targets. This is exemplified by their application in modulating key signaling pathways involved in various diseases.

Dopamine D4 Receptor Antagonism

Fluorinated piperidines have emerged as potent and selective antagonists of the Dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in neuropsychiatric disorders. The 4,4-difluoropiperidine motif, in particular, has been shown to enhance binding affinity and selectivity. Antagonism of the Gi/o-coupled D4 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by relieving the inhibition of adenylyl cyclase.

Dopamine_D4_Receptor_Signaling Fluorinated Piperidine\nAntagonist Fluorinated Piperidine Antagonist Dopamine D4 Receptor Dopamine D4 Receptor Fluorinated Piperidine\nAntagonist->Dopamine D4 Receptor blocks Gi/o Protein Gi/o Protein Dopamine D4 Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects activates

Dopamine D4 Receptor Antagonism by Fluorinated Piperidines
Serotonin Transporter (SERT) Inhibition

Certain fluorinated piperidine derivatives have demonstrated high affinity for the serotonin transporter (SERT), a key target in the treatment of depression and anxiety disorders.[1] By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of serotonin available to bind to postsynaptic receptors, thereby modulating serotonergic signaling.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Vesicles Serotonin Vesicles Serotonin Serotonin Serotonin Vesicles->Serotonin release SERT SERT Fluorinated Piperidine\nInhibitor Fluorinated Piperidine Inhibitor Fluorinated Piperidine\nInhibitor->SERT blocks Serotonin->SERT Serotonin Receptors Serotonin Receptors Serotonin->Serotonin Receptors binds Downstream Signaling Downstream Signaling Serotonin Receptors->Downstream Signaling activates

Mechanism of SERT Inhibition by Fluorinated Piperidines

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold provides a versatile platform for medicinal chemists to optimize the properties of drug candidates. By carefully considering the position and degree of fluorination, researchers can fine-tune basicity, lipophilicity, and metabolic stability to achieve a desired pharmacological profile. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for the rational design of next-generation therapeutics based on fluorinated piperidine building blocks.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of fluorinated piperidine enantiomers is a critical aspect of drug development and quality control. The introduction of fluorine can significantly alter the physicochemical and pharmacological properties of chiral molecules, necessitating robust and reliable analytical methods to ensure their stereochemical purity. This guide provides an objective comparison of common analytical techniques for the enantioselective analysis of fluorinated piperidines, supported by representative experimental data and detailed methodologies. The validation parameters presented are based on established methods for structurally similar piperidine derivatives and align with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5][6]

Comparative Analysis of Analytical Methods

The primary techniques for the chiral separation of fluorinated piperidine enantiomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The choice of method depends on factors such as the volatility and thermal stability of the analyte, required sensitivity, and desired sample throughput.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)
Principle Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[7]Separation based on differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.[8][9][10][11]Separation of volatile enantiomers based on their differential interactions with a chiral stationary phase in a gaseous mobile phase.[12][13][14]
Applicability Broadly applicable to a wide range of fluorinated piperidines.Well-suited for thermally labile and non-volatile compounds. Offers "green" chemistry advantages due to reduced organic solvent consumption.[5][8][9]Suitable for volatile and thermally stable fluorinated piperidines or those that can be derivatized to become volatile.[12][13]
Speed Generally longer analysis times compared to SFC and GC.Faster analysis times due to the low viscosity of the mobile phase, allowing for higher flow rates.[8][9]Typically offers rapid analysis times.
Resolution Can achieve high resolution with a wide variety of available chiral stationary phases.Often provides superior resolution and peak shapes compared to HPLC.[1][8]High-resolution separations are achievable with specialized chiral capillary columns.[12][13]
Detection Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.Compatible with a range of detectors including UV, DAD, and MS.Primarily uses Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Quantitative Performance Data

The following tables summarize representative validation data for the enantioselective analysis of piperidine derivatives, which can be considered indicative of the expected performance for fluorinated analogues.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC)

Validation ParameterAcceptance CriteriaRepresentative Performance Data for Piperidine Analogues
Linearity (r²) ≥ 0.9950.998[15]
Range To be defined based on application20.0 - 70.0 µg/mL[15]
Accuracy (% Recovery) 98.0 - 102.0%100.28% - 102.86%[15]
Precision (%RSD)
- Repeatability≤ 2.0%0.16%[15]
- Intermediate Precision≤ 2.0%0.09%[15]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 32.54 µg/mL[15]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 107.68 µg/mL[15]
Resolution (Rs) > 1.5> 4.0[3]

Table 2: Chiral Supercritical Fluid Chromatography (SFC) with Mass Spectrometric Detection (MS/MS)

Validation ParameterAcceptance CriteriaRepresentative Performance Data for Chiral Compounds
Linearity (r²) ≥ 0.99≥ 0.99[1]
Range To be defined based on application0.5 - 500 ng/mL[1]
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-10.0% to 8.5%[1]
Precision (%RSD)
- Intra-assay≤ 15% (≤ 20% at LLOQ)2.5% to 9.8%[1]
- Inter-assay≤ 15% (≤ 20% at LLOQ)4.1% to 11.2%[1]
Lower Limit of Quantification (LLOQ) To be established based on sensitivity needs0.5 ng/mL[1]
Resolution (Rs) > 1.5Generally > 2.0

Table 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterAcceptance CriteriaRepresentative Performance Data for Chiral Analytes
Linearity (r²) ≥ 0.99> 0.99[12][13]
Range To be defined based on applicationMethod dependent
Accuracy (% Recovery) 85 - 115%88 - 112%[12][13]
Precision (%RSD)
- Repeatability≤ 15%< 10%[12][13]
- Intermediate Precision≤ 15%< 15%[12][13]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Method dependent
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Method dependent
Resolution (Rs) > 1.5Baseline separation is typically achieved.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific fluorinated piperidine enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase.[3]

  • Mobile Phase: A mixture of ethanol and a suitable buffer, such as 0.1% diethylamine in ethanol.[3] Isocratic elution is commonly employed.

  • Flow Rate: 0.5 - 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 228 nm).[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. For compounds lacking a chromophore, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be utilized to introduce a UV-active moiety.[3]

Chiral Supercritical Fluid Chromatography (SFC) Method
  • Instrumentation: An SFC system coupled with a tandem mass spectrometer (MS/MS).[1]

  • Column: A chiral column suitable for SFC, such as those with polysaccharide-based selectors.

  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a co-solvent (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., diethylamine, ammonium hydroxide) to improve peak shape and resolution.

  • Flow Rate: 1.0 - 4.0 mL/min.

  • Back Pressure: Typically maintained around 150 bar.

  • Column Temperature: 35 - 45 °C.

  • Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent compatible with the mobile phase.

Chiral Gas Chromatography (GC-MS) Method
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: A chiral capillary column, such as Chirasil-L-Val.[12][13]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure optimal separation.

  • MS Detection: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) mode.

  • Sample Preparation: For non-volatile or polar analytes, derivatization is necessary to increase volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for analytical method cross-validation and the logical relationship between the different analytical techniques.

analytical_method_cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_purpose Define Purpose and Scope of Cross-Validation select_methods Select Analytical Methods for Comparison (e.g., HPLC, SFC, GC) define_purpose->select_methods define_acceptance Define Acceptance Criteria (based on ICH guidelines) select_methods->define_acceptance prepare_samples Prepare and Analyze Samples using Both Methods define_acceptance->prepare_samples collect_data Collect and Process Data prepare_samples->collect_data compare_results Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) collect_data->compare_results statistical_analysis Perform Statistical Analysis compare_results->statistical_analysis assess_equivalence Assess Method Equivalence against Acceptance Criteria statistical_analysis->assess_equivalence generate_report Generate Cross-Validation Report assess_equivalence->generate_report conclusion Draw Conclusions on Method Interchangeability generate_report->conclusion

Caption: Workflow for the cross-validation of analytical methods.

analytical_technique_relationships cluster_primary_screening Primary Screening & Method Development cluster_specialized_analysis Specialized Analysis cluster_high_sensitivity High Sensitivity & Bioanalysis compound Fluorinated Piperidine Enantiomers hplc Chiral HPLC compound->hplc Broad Applicability sfc Chiral SFC compound->sfc Speed & Green Chemistry gcms Chiral GC-MS compound->gcms For Volatile Analytes hplc->sfc Often complementary lcmsms LC-MS/MS hplc->lcmsms Coupling for higher sensitivity sfcmsms SFC-MS/MS sfc->sfcmsms Coupling for higher sensitivity

Caption: Logical relationships between analytical techniques.

References

Assessing the Impact of Fluorine Position on the Biological Activity of Piperidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. The unique properties of fluorine can significantly influence a molecule's conformational preference, metabolic stability, pKa, and ultimately, its biological activity. This guide provides an objective comparison of how the position of a fluorine atom on a piperidine ring—a common scaffold in numerous therapeutic agents—can modulate its interaction with biological targets. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.

The introduction of fluorine into a piperidine ring can have profound effects on the molecule's physicochemical properties and its pharmacological profile. These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1] The position of the fluorine atom—at the 2, 3, or 4-position of the piperidine ring—is a critical determinant of these effects. Understanding the nuanced impact of fluorine placement is crucial for the rational design of novel therapeutics with desired potency and selectivity.

Conformational Effects of Fluorine on the Piperidine Ring

The substitution of a hydrogen atom with fluorine on a piperidine ring can dramatically alter its conformational equilibrium. Unlike what might be predicted by simple sterics, a fluorine atom on a piperidine ring often prefers an axial orientation. This preference is influenced by a combination of stereoelectronic effects, including gauche effects and hyperconjugation. The interplay of these forces can lock the piperidine ring into a specific conformation, which can be advantageous for binding to a biological target.

Several factors contribute to the conformational preferences of fluorinated piperidine derivatives, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. In the protonated state, a favorable interaction between the axial C-F bond dipole and the positive charge on the nitrogen (C-F···HN+) can further stabilize the axial conformation. This conformational rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity.

G cluster_factors Factors Influencing Fluorine Position cluster_effects Stereoelectronic & Physicochemical Effects F_Position Fluorine Position (2-F, 3-F, 4-F) Conformation Piperidine Ring Conformation F_Position->Conformation determines pKa Piperidine Nitrogen pKa F_Position->pKa influences Lipophilicity Lipophilicity (logP) F_Position->Lipophilicity Metabolic_Stability Metabolic Stability F_Position->Metabolic_Stability Biological_Activity Biological Activity Conformation->Biological_Activity impacts pKa->Biological_Activity modulates Charge_Dipole Charge-Dipole Interactions (C-F···HN+) Charge_Dipole->Conformation Hyperconjugation Hyperconjugation (σ -> σ*) Hyperconjugation->Conformation Sterics Steric Hindrance Sterics->Conformation Solvation Solvation Effects Solvation->Conformation Lipophilicity->Biological_Activity Metabolic_Stability->Biological_Activity

Key factors influencing the biological activity of fluorinated piperidines.

Comparative Biological Activity: A Positional Analysis

The Impact of 3-Fluoro Substitution

In the development of kinesin spindle protein (KSP) inhibitors, researchers at Merck found that the introduction of a fluorine atom at the 3-position of a piperidine ring had a significant impact on the compound's properties.[2] Specifically, an axial 3-fluoro substituent modulated the pKa of the piperidine nitrogen into a more favorable range (pKa of 7.6 for the axial isomer versus 6.6 for the equatorial isomer).[2] This modulation led to improved efficacy and the identification of a clinical candidate.[2] This example highlights how a strategically placed fluorine can fine-tune the basicity of the piperidine nitrogen, which is often crucial for target engagement and pharmacokinetic properties.[2]

Compound/ScaffoldTargetKey FindingsReference
3-Fluoropiperidine derivativeKinesin Spindle Protein (KSP)An axial 3-fluoro substituent increased the pKa of the piperidine nitrogen, leading to improved efficacy.[2]
The Impact of 4-Fluoro Substitution

Studies on ligands for serotonin receptors have also explored the impact of fluorine substitution. For example, in a series of 4-arylpiperidines, the introduction of a fluorine atom on the piperidine ring can influence binding affinity and selectivity. While direct comparative data for 2-F vs. 3-F vs. 4-F is scarce, the 4-position is a common site for substitution in many centrally acting drugs. The electronic effects of a 4-fluoro substituent can influence the presentation of other pharmacophoric elements to the receptor.

No direct comparative quantitative data for 2-F vs. 3-F vs. 4-F was found in the reviewed literature. The table below is a placeholder for when such data becomes available.

Fluorine PositionCompound SeriesBiological TargetActivity (e.g., Ki, IC50)Reference
2-FPiperidine Analog XTarget YData not available-
3-FPiperidine Analog XTarget YData not available-
4-FPiperidine Analog XTarget YData not available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Workflow for Synthesis and Evaluation of Fluorinated Piperidines

The discovery and preclinical evaluation of novel fluorinated piperidine compounds typically follow a structured workflow. This process begins with the chemical synthesis of the target molecules, often involving multiple steps to introduce the fluorine atom at the desired position with the correct stereochemistry. The synthesized compounds are then subjected to a series of in vitro and in vivo assays to determine their biological activity and pharmacological properties.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME S1 Synthesis of Fluorinated Piperidine Isomers (2-F, 3-F, 4-F) S2 Purification & Structural Characterization (NMR, MS) S1->S2 I1 Receptor Binding Assays (Ki determination) S2->I1 I2 Functional Assays (e.g., cAMP, Ca2+ flux) I1->I2 V1 Pharmacokinetic Studies (e.g., rodent models) I2->V1 I3 Metabolic Stability Assays (e.g., Microsomes, Hepatocytes) V2 Efficacy Studies in Disease Models V1->V2 V2->I3

A generalized experimental workflow for the discovery and preclinical evaluation of novel fluorinated piperidine compounds.
Receptor Binding Assay (General Protocol)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), test compounds, wash buffer (e.g., Tris-HCl), scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a multi-well plate.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay (e.g., cAMP Assay)

Functional assays measure the effect of a compound on the downstream signaling of a receptor.

  • Materials: Cells expressing the target G-protein coupled receptor (GPCR), a cAMP assay kit (e.g., HTRF or ELISA-based), and test compounds.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to attach.

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with an appropriate agonist (for antagonists) or measure the basal response (for agonists).

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit according to the manufacturer's instructions.

    • The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.

Conclusion

The strategic placement of fluorine on a piperidine scaffold is a powerful tool in drug design that can significantly influence the pharmacological properties of a molecule. While direct comparative studies of 2-F, 3-F, and 4-F positional isomers are not abundant, the available literature strongly suggests that the position of the fluorine atom has a profound impact on the conformational preference, pKa, and ultimately, the biological activity of the piperidine-containing compound. A deeper understanding of these structure-activity relationships, supported by systematic comparative studies, will be invaluable for the future design of more potent, selective, and safer medicines.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate, a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established guidelines for handling halogenated organic compounds and piperidine derivatives.

Core Safety Principles and Hazard Assessment:

This compound should be treated as a hazardous substance due to its chemical structure. As a fluorinated organic compound, it falls under the category of halogenated organic waste.[1][2][3] Piperidine and its derivatives are known to have potential health hazards.[4] Therefore, all waste generated from the use of this compound, including contaminated personal protective equipment (PPE) and laboratory supplies, must be managed as hazardous waste.

Hazard CategoryDescriptionPrimary Mitigation
Halogenated Organic Compound Contains fluorine, classifying it as a halogenated waste that requires special disposal to prevent environmental harm.[1][2]Segregate from non-halogenated waste streams for proper disposal, typically via incineration by a licensed facility.[2][5]
Potential Piperidine-related Toxicity Piperidine derivatives can be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin and eye irritation.Handle in a certified chemical fume hood, wear appropriate PPE, and avoid direct contact.
Chemical Incompatibility May react with strong oxidizing agents, strong acids, and strong bases.[6]Store waste away from incompatible materials to prevent hazardous reactions.[3]

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

A comprehensive PPE protocol is mandatory.[5][7]

PPE ItemSpecificationRationale
Gloves Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption.[5]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or aerosols.[8]
Lab Coat A dedicated, preferably disposable, lab coat.Prevents contamination of personal clothing.
Respiratory Protection Required when vapors or aerosols are generated.Use a NIOSH/MSHA approved respirator as needed.

2. Waste Segregation and Collection:

Proper segregation is critical for safe and compliant disposal.

  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container labeled as "Hazardous Waste: Halogenated Organic Material".[1][3][9]

  • Labeling: Clearly list all chemical constituents and their approximate percentages on the hazardous waste tag.[1][2] Do not use abbreviations or chemical formulas.[3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty vials should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with non-halogenated solvent waste.[2][3]

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.

3. Storage of Hazardous Waste:

  • Secure Storage: Keep the hazardous waste container securely sealed when not in use.[1][3]

  • Designated Area: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][3] This area should be clearly marked as a hazardous waste storage area and be away from incompatible materials.[7]

4. Final Disposal Procedure:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[5] This type of waste typically requires high-temperature incineration.[2]

  • Institutional Guidelines: Always consult and adhere to your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.[5]

5. Spill and Decontamination:

In the event of a spill, follow these procedures:

  • Evacuate and Notify: If the spill is large or in a poorly ventilated area, evacuate the immediate area and notify your supervisor and the institutional EHS department.

  • Containment (for small spills): Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][10]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.[1][7]

  • Decontamination: Decontaminate the spill area with a suitable solvent or cleaning agent, and dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Handling Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe waste_type Type of Waste? ppe->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Place in Labeled 'Halogenated Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Liquid Waste' Container liquid_waste->liquid_container sharps_container Place in Labeled 'Chemical Sharps' Container sharps_waste->sharps_container storage Store Sealed Container in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Professional Disposal by Licensed Contractor ehs_contact->disposal end End of Process disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate. The following procedures are based on best practices for similar chemical compounds and are intended to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses complying with EN166 or OSHA 29 CFR 1910.133.[4][5]Protects against splashes and airborne particles that may cause serious eye irritation.[4][6]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) tested according to EN 374.[1][2]Prevents skin contact, as the compound may cause skin irritation.[6]
Body Protection Lab coat and, if necessary, additional protective clothing to prevent skin exposure.[2][6][9]Minimizes the risk of skin contact with the chemical.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[9][10]Protects against inhalation of potentially irritating dust or vapors.[6]

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][9]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust, vapor, mist, or gas.[6][9]

  • Wash hands thoroughly after handling.[1][2][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][9]

  • Ground and bond containers when transferring material.[2]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][9][11]

  • Keep the container tightly closed.[6][9]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

  • Do not allow the product to enter drains.[10]

  • Contaminated packaging should be treated as the product itself.

Emergency Procedures

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[9]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[6]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
Spill Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Ventilate the area.[10][12]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[12] Wear self-contained breathing apparatus.[9]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for handling this compound in a laboratory setting to minimize exposure and ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.